2-Chloro-5-cyanopyridine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
6-chloropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIQLMBUPMABDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408888 | |
| Record name | 2-Chloro-5-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33252-28-7 | |
| Record name | 6-Chloronicotinonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33252-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-5-cyanopyridine: Synthesis, Reactions, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-5-cyanopyridine, a pivotal heterocyclic building block in modern medicinal chemistry and agrochemical synthesis. This document details its chemical properties, synthesis, key reactions, and its role as a precursor in the development of targeted therapeutics, particularly kinase inhibitors.
Core Compound Properties
This compound, also known as 6-chloro-3-pyridinecarbonitrile, is a crystalline solid at room temperature. Its structure features a pyridine (B92270) ring substituted with a chloro group at the 2-position and a cyano group at the 5-position. These functional groups provide two reactive sites, making it a versatile intermediate for introducing the cyanopyridine moiety into more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 138.55 g/mol |
| Molecular Formula | C₆H₃ClN₂ |
| CAS Number | 33252-28-7 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 108-115 °C |
| Solubility | Low solubility in water; Soluble in organic solvents like Dichloromethane (DCM) and Chloroform. |
| Stability | Stable under normal conditions. Reacts with strong acids, bases, and reducing agents. |
Synthesis and Characterization
The synthesis of this compound is critical for its application. One common method involves the chlorination and cyanation of a pyridine precursor. Below is a representative synthetic pathway and protocols for characterization.
Caption: General synthesis of this compound.
Experimental Protocol: Synthesis
This protocol describes a general method for synthesizing this compound from its N-oxide precursor.
Materials:
-
5-Cyanopyridine N-oxide
-
Cyanuric chloride or Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ice/water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis, including a round-bottom flask, condenser, and filtration apparatus.
Procedure:
-
In a round-bottom flask, dissolve 5-Cyanopyridine N-oxide in DMF.
-
Cool the solution to 0 °C using an ice/water bath.
-
Slowly add the chlorinating agent (e.g., Cyanuric chloride, 1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the mixture to stir at 0 °C for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture into ice/water to quench the reaction.
-
A solid precipitate of crude this compound will form.
-
Collect the solid by filtration and wash thoroughly with cold water.
-
Dissolve the crude product in DCM, dry the organic layer over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the final product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Experimental Protocol: Characterization
The identity and purity of the synthesized this compound should be confirmed using standard spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the chemical environment of the protons (¹H NMR) and carbons (¹³C NMR).
-
Protocol: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube. Acquire spectra on a 400 MHz or 500 MHz spectrometer.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To identify key functional groups.
-
Protocol: Acquire the spectrum of the solid sample using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
3. Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the compound.
-
Protocol: Analyze a dilute solution of the sample using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals in the aromatic region (approx. 7.5-9.0 ppm) corresponding to the three pyridine ring protons. |
| ¹³C NMR | Signals corresponding to the six carbons in the molecule, including the carbon of the cyano group (approx. 115-120 ppm) and the carbons of the pyridine ring. |
| FTIR (cm⁻¹) | Characteristic sharp absorption band for the C≡N (nitrile) stretch around 2230 cm⁻¹. Bands corresponding to C-Cl stretch and aromatic C-H and C=C/C=N stretches. |
| Mass Spec (EI) | Molecular ion (M⁺) peak corresponding to the molecular weight (m/z ≈ 138/140, showing isotopic pattern for chlorine). |
Key Reactions in Drug Development: Suzuki-Miyaura Coupling
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is fundamental in pharmaceutical development for creating carbon-carbon bonds to build complex molecular scaffolds. The chloro-substituent is displaced and coupled with an aryl or heteroaryl boronic acid.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[1][2][3][4]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Potassium carbonate, K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., 1,4-Dioxane and water, typically in a 4:1 ratio)
-
Schlenk tube or round-bottom flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add this compound, the arylboronic acid, and the base under an inert atmosphere.
-
Add the anhydrous solvent mixture via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Add the palladium catalyst to the mixture under a positive pressure of inert gas.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired biaryl product.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
The cyanopyridine scaffold is prevalent in many biologically active molecules. Derivatives of this compound have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. One such target is the Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[5][6]
The JAK/STAT pathway is a primary activator of Pim-1 transcription.[5][7] Cytokines activate Janus kinases (JAKs), which then phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs dimerize, translocate to the nucleus, and induce the expression of target genes, including PIM1. The resulting Pim-1 kinase phosphorylates downstream targets (like the pro-apoptotic protein BAD), thereby inhibiting apoptosis and promoting cell survival. A drug molecule synthesized from a this compound core can be designed to bind to the ATP-binding pocket of Pim-1, inhibiting its kinase activity and blocking this pro-survival signal.
Caption: Inhibition of the Pim-1 kinase signaling pathway.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIM1 - Wikipedia [en.wikipedia.org]
- 7. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
An In-depth Technical Guide to 2-Chloro-5-cyanopyridine (CAS No. 33252-28-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-cyanopyridine, with the Chemical Abstracts Service (CAS) number 33252-28-7 , is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing chloro and cyano substituents on the pyridine (B92270) ring, render it a valuable precursor for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, spectral data, synthesis, and key applications, with a focus on its role in the development of novel therapeutics.
Physicochemical and Spectral Data
The fundamental properties of this compound are summarized in the tables below, providing a ready reference for experimental design and characterization.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 33252-28-7 | [1] |
| Molecular Formula | C₆H₃ClN₂ | [1] |
| Molecular Weight | 138.55 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 108-115 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in many organic solvents | |
| Synonyms | 6-Chloronicotinonitrile, 6-Chloro-3-cyanopyridine |
Table 2: Spectral Data
| Spectrum | Key Features |
| ¹H NMR | Data not available in search results. |
| ¹³C NMR | Data not available in search results. |
| IR (Infrared) | Data not available in search results. |
Synthesis and Reactivity
This compound serves as a crucial intermediate in multi-step organic syntheses. Its preparation and subsequent reactions are of great interest to synthetic chemists.
Synthesis of this compound
A common laboratory-scale synthesis involves the use of a suitable pyridine precursor and a cyanating agent.
Disclaimer: This is a representative protocol and may require optimization.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve the starting pyridine derivative in a suitable anhydrous solvent (e.g., dimethylformamide - DMF).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add cyanuric chloride to the cooled solution. Maintain the temperature below 5 °C during the addition.
-
Reaction: Stir the mixture at 0 °C for a specified period (e.g., 2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[2]
-
Quenching: Upon completion, carefully pour the reaction mixture into ice-water to precipitate the product.[2]
-
Isolation: Collect the solid product by filtration and wash it with cold water.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
Key Reactions: Nucleophilic Aromatic Substitution
The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, making this compound a valuable precursor for introducing various functional groups.
Disclaimer: This is a generalized protocol and requires adaptation for specific nucleophiles.
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., DMF, DMSO, or an alcohol).
-
Reagent Addition: Add the desired nucleophile (e.g., an amine, alcohol, or thiol) and a suitable base (e.g., potassium carbonate, sodium hydride) to the reaction mixture.
-
Heating: Heat the reaction mixture to a temperature appropriate for the specific nucleophile and substrate, and monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If necessary, quench any remaining base.
-
Extraction: Extract the product into an organic solvent. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Applications in Drug Discovery
This compound is a prominent scaffold in the design and synthesis of bioactive molecules, particularly as kinase inhibitors.
Pim-1 Kinase Inhibitors
Derivatives of this compound have shown promise as inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in various cancers. Pim-1 is a downstream target of several signaling pathways and plays a crucial role in cell cycle progression and apoptosis.
The Pim-1 signaling pathway is a complex network that regulates cell survival and proliferation. A simplified representation of this pathway is shown below, highlighting key upstream and downstream effectors.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
Table 3: GHS Hazard Information
| Hazard | Description |
| Pictograms | GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark) |
| Signal Word | Danger |
| Hazard Statements | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
This compound is a key synthetic intermediate with significant applications in the development of novel pharmaceuticals, particularly in the field of oncology. Its versatile reactivity, allowing for the introduction of diverse functionalities, makes it an invaluable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in research and development. Further exploration of its potential in various therapeutic areas is warranted.
References
Technical Guide: Physicochemical Characterization of 2-Chloro-5-cyanopyridine with a Focus on Melting Point Analysis
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides an in-depth analysis of the melting point of 2-Chloro-5-cyanopyridine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The document outlines the reported melting point data from various sources, details a standardized experimental protocol for its determination, and presents a logical workflow for the characterization of crystalline solid compounds.
Quantitative Data Presentation: Melting Point of this compound
The melting point of a pure crystalline solid is a sharp, characteristic physical property that is invaluable for identification and purity assessment.[2] However, a review of commercially available this compound reveals a range of reported melting points. This variability can be attributed to differences in purity, the presence of isomers, or the specific analytical method employed by the supplier. The following table summarizes the melting point data for this compound as reported by various chemical suppliers and databases.
| Reported Melting Point (°C) | Purity/Assay | Source/Supplier |
| 117 | Min. 97.0% (GC,N) | Lab Pro Inc[3] |
| 78 - 82 | Not Specified | Pipzine Chemicals[4] |
| 114.0 - 121.0 | ≥96.0% (GC) | Thermo Scientific Chemicals[5] |
| 108 - 115 | ≥ 97% (HPLC) | Chem-Impex[1] |
| 116 - 119 | 98% | Fisher Scientific[6][7] |
| 113 - 116 | Not Specified | Thermo Fisher Scientific (Safety Data Sheet)[8] |
Experimental Protocol: Capillary Melting Point Determination
The following is a detailed methodology for determining the melting point of a crystalline solid such as this compound using the capillary method. This is a standard and widely accepted technique in chemical laboratories.[5]
Objective: To accurately determine the melting range of a solid sample.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Watch glass
-
The sample of this compound
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as moisture can depress the melting point.
-
If the sample consists of large crystals, gently grind it into a fine powder using a clean mortar and pestle. This ensures uniform heat distribution.
-
-
Loading the Capillary Tube:
-
Press the open end of a capillary tube into the powdered sample on a watch glass. A small amount of solid will be forced into the tube.
-
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom.
-
The packed sample should be approximately 2-3 mm in height. An excessive amount of sample can lead to a broader melting range.
-
-
Melting Point Measurement:
-
Initial Rapid Determination (Optional but Recommended):
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set a rapid heating rate (e.g., 10-20°C per minute) to quickly determine an approximate melting range.
-
This initial measurement helps in setting the parameters for a more accurate determination.
-
-
Accurate Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point observed.
-
Insert a new capillary tube with a fresh sample.
-
Set the starting temperature to about 15°C below the expected melting point.[9]
-
Set a slow heating rate of 1-2°C per minute.[6] A slow rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue heating and record the temperature at which the last solid crystal melts into a clear liquid (completion of melting).
-
The recorded range between these two temperatures is the melting point range.
-
-
-
Data Recording and Analysis:
-
For high accuracy, the determination should be repeated at least twice with fresh samples. The results should be consistent.
-
A sharp melting range (typically 0.5-2°C) is indicative of a pure compound. A broad melting range often suggests the presence of impurities.
-
Mandatory Visualization: Workflow for Compound Characterization
The following diagram illustrates a logical workflow for the identification and purity assessment of a crystalline solid compound, where melting point analysis is a critical step.
Caption: Workflow for the Identification and Purity Assessment of a Crystalline Solid.
References
- 1. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. pharmabeginers.com [pharmabeginers.com]
- 4. Melting Point Apparatus SOP Template | Template by ClickUp™ [clickup.com]
- 5. westlab.com [westlab.com]
- 6. jk-sci.com [jk-sci.com]
- 7. thinksrs.com [thinksrs.com]
- 8. pharmajia.com [pharmajia.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Physical Properties of 2-Chloro-5-cyanopyridine
For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical intermediates is paramount for their successful application in synthesis and analysis. This technical guide provides an in-depth overview of the core physical characteristics of 2-Chloro-5-cyanopyridine, a key building block in the synthesis of various pharmaceutical and agrochemical compounds.
Core Physical and Chemical Properties
This compound, with the CAS number 33252-28-7, is a solid, typically appearing as a white to off-white or cream to yellow crystalline powder.[1][2][3][4] Its chemical structure consists of a pyridine (B92270) ring substituted with a chloro group at the 2-position and a cyano group at the 5-position.
Quantitative Physical Data
The following table summarizes the key quantitative physical properties of this compound.
| Property | Value | Notes |
| Molecular Formula | C₆H₃ClN₂ | [2][3][5] |
| Molecular Weight | 138.55 g/mol | [2][5] |
| Melting Point | 78 - 121 °C | The reported range varies across different sources. Common ranges include 78-82 °C[2], 108-115 °C[2][3], 117 °C[6][7], and 114-121 °C.[1][4] This variation may be due to the purity of the sample and the method of determination. |
| Boiling Point | 107 °C @ 1 mmHg | |
| Density | No information available | |
| Solubility | Low solubility in water. Soluble in common organic solvents like dichloromethane (B109758) and chloroform. | [2] Specific quantitative solubility data is not readily available. |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectrum Type | Data Availability and Notes |
| ¹H NMR | Spectra are available in chemical databases such as ChemicalBook.[8] |
| ¹³C NMR | Spectra are available in chemical databases.[8] |
| Infrared (IR) | IR spectra are available in databases like PubChem, often presented as a KBr wafer spectrum.[9] |
| Mass Spectrometry (MS) | Mass spectral data is available in databases.[8] |
Experimental Protocols
The following are detailed methodologies for the determination of key physical properties of organic compounds like this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Protocol:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[6] The sample must be well-packed to ensure accurate results.[6]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a means of observing the sample.[1]
-
Heating: The sample is heated at a controlled rate.[1] An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more careful determination with a heating rate of about 2°C per minute.
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.
Boiling Point Determination (Microscale Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Protocol:
-
Apparatus Setup: A small amount of the liquid sample (approximately 0.2 mL) is placed in a small test tube. A Bell capillary tube (a capillary tube sealed at one end) is inserted, open end down, into the liquid.[10] This setup is then placed in a heating apparatus, such as a melting point apparatus.[10]
-
Heating: The sample is heated slowly. As the temperature rises, the air trapped in the Bell capillary will expand and exit as bubbles.[10]
-
Observation: Heating is continued until a steady stream of bubbles emerges from the Bell capillary, indicating that the liquid is boiling.[10]
-
Cooling and Recording: The heating is then discontinued. The temperature at which the liquid is drawn up into the Bell capillary is recorded as the boiling point. This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.[10]
Visualizations
Experimental Workflow for Melting Point Determination
The following diagram illustrates the general workflow for determining the melting point of a solid organic compound.
Caption: A flowchart illustrating the key steps in determining the melting point of a solid sample.
This technical guide provides a consolidated source of information on the physical properties of this compound, intended to support the work of researchers and professionals in the chemical and pharmaceutical sciences. The provided data and protocols are essential for the effective handling, application, and analysis of this important chemical intermediate.
References
- 1. westlab.com [westlab.com]
- 2. 2-Chloro-5-Cyano Pyridine Manufacturer & Supplier China | High Purity CAS 3430-16-8 | Applications, Safety Data, Price [pipzine-chem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. scbt.com [scbt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. labproinc.com [labproinc.com]
- 8. This compound(33252-28-7) 1H NMR [m.chemicalbook.com]
- 9. 6-Chloro-3-pyridinecarbonitrile | C6H3ClN2 | CID 5152094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemconnections.org [chemconnections.org]
Technical Guide: Nomenclature and Properties of 6-Chloropyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed guide to the IUPAC nomenclature, structure, and physicochemical properties of the compound commonly known as 2-Chloro-5-cyanopyridine. The preferred IUPAC name is established as 6-chloropyridine-3-carbonitrile . This guide presents its chemical identifiers and key quantitative data in a structured format to support research and development activities. A logical diagram is included to illustrate the basis of the IUPAC naming convention.
IUPAC Nomenclature
The chemical compound with the common name this compound is officially named according to the International Union of Pure and Applied Chemistry (IUPAC) standards. Based on the prioritization of functional groups, the nitrile (-C≡N) group is designated as the principal characteristic group, making the parent molecule a pyridinecarbonitrile.
The naming convention prioritizes the carbonitrile group. The pyridine (B92270) ring is numbered starting from the nitrogen atom as position 1. The carbonitrile group is located at position 3, and the chloro group is at position 6.
Chemical Structure and Nomenclature Rationale
The structure and numbering of the pyridine ring are fundamental to understanding its IUPAC name. The nitrogen atom is assigned position 1, and the ring is numbered to give the principal functional group (carbonitrile) the lowest possible locant, which is 3. This numbering scheme places the chlorine atom at position 6.
Physicochemical Properties
This compound is a white to yellow crystalline solid that serves as a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1][5] The key quantitative properties are summarized below.
| Property | Value |
| Molecular Formula | C₆H₃ClN₂[1][4][5] |
| Molecular Weight | 138.55 g/mol [4] |
| CAS Number | 33252-28-7[1][3][4] |
| Melting Point | 114–121 °C[1][3][7] |
| Appearance | White to cream or yellow crystals/powder[1] |
| InChI Key | ORIQLMBUPMABDV-UHFFFAOYSA-N[1][3] |
| SMILES | Clc1ccc(cn1)C#N[3] |
Experimental Protocols
As this technical guide focuses on the nomenclature and fundamental properties of a chemical compound, it does not cite specific experiments. Detailed experimental protocols for the synthesis, purification, or application of 6-chloropyridine-3-carbonitrile are highly specific to the desired outcome and can be found in dedicated synthetic chemistry literature and patents. For example, one method involves the reaction of nicotinamide-1-oxide with phosphorus pentachloride and phosphorus oxychloride.[8] This compound is a key intermediate in the synthesis of various pharmaceutical agents, agrochemicals, and advanced materials.[5]
Conclusion
The correct and preferred IUPAC name for the compound commonly referred to as this compound is 6-chloropyridine-3-carbonitrile . This nomenclature is based on the prioritization of the carbonitrile functional group. Understanding the precise chemical name and structure is critical for accurate documentation, database searching, and regulatory submissions in the fields of chemical research and drug development.
References
- 1. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 6-chloro-3-pyridinecarbonitrile [stenutz.eu]
- 3. 6-Chloro-3-pyridinecarbonitrile 97 33252-28-7 [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 33252-28-7 C6H3ClN2 6-Chloronicotinonitrile, CasNo.33252-28-7 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 7. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the ¹H NMR Data of 2-Chloro-5-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H Nuclear Magnetic Resonance (NMR) data for 2-chloro-5-cyanopyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document presents the expected spectral data, a standardized experimental protocol for data acquisition, and a visual representation of the molecule's proton environments and their corresponding NMR signals.
This compound: Structure and Proton Environments
This compound (C₆H₃ClN₂) is a substituted pyridine (B92270) ring with three aromatic protons. The electron-withdrawing nature of the chloro and cyano groups, as well as the nitrogen atom in the pyridine ring, significantly influences the chemical shifts of these protons, leading to a characteristic downfield spectrum.
The structure and numbering of the protons are as follows:
Structure of this compound with proton numbering.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to H-3, H-4, and H-6. The chemical shifts (δ) are influenced by the positions of the substituents. The proton ortho to the nitrogen (H-6) is expected to be the most deshielded and appear furthest downfield. The coupling constants (J) provide information about the connectivity of the protons.
The following table summarizes the anticipated ¹H NMR data for this compound. These values are based on analyses of similar compounds and spectral databases.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~8.8 | Doublet of doublets (dd) | ~2.5, ~0.8 |
| H-4 | ~8.1 | Doublet of doublets (dd) | ~8.5, ~2.5 |
| H-3 | ~7.6 | Doublet of doublets (dd) | ~8.5, ~0.8 |
Note: The exact chemical shifts can vary depending on the solvent and the concentration of the sample.
Experimental Protocol for ¹H NMR Data Acquisition
The following is a standard protocol for acquiring high-quality ¹H NMR data for a small organic molecule like this compound.
3.1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated acetone (B3395972) (acetone-d₆).
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added. Modern spectrometers can also reference the residual solvent peak.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's probe (typically around 4-5 cm).
-
Capping: Cap the NMR tube securely.
3.2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Insertion and Locking: Insert the sample into the spectrometer. The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
-
Tuning and Matching: Tune and match the probe to the sample to ensure optimal signal detection.
-
Shimming: Perform automatic or manual shimming of the magnetic field to improve its homogeneity and achieve sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Number of Scans (NS): A sufficient number of scans (e.g., 8 or 16) should be acquired to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate for small molecules.
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds is typical.
-
Spectral Width (SW): Set the spectral width to encompass the expected range of proton signals (e.g., 0 to 10 ppm).
-
3.3. Data Processing
-
Fourier Transformation (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the chemical shift of the internal standard (TMS) to 0 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).
-
Integration: Integrate the area under each peak to determine the relative number of protons each signal represents.
-
Peak Picking: Identify the chemical shift of each peak and determine the coupling constants from the splitting patterns.
Visualization of ¹H NMR Signal Relationships
The following diagram illustrates the logical relationship between the protons of this compound and their expected ¹H NMR signals, including their multiplicities arising from spin-spin coupling.
Proton-Signal Correlation and Coupling in this compound.
This guide provides a comprehensive framework for understanding and acquiring the ¹H NMR data of this compound. The provided data and protocols are essential for the structural verification and quality control of this important chemical intermediate in research and development settings.
In-Depth Technical Guide to 13C NMR Analysis of 2-Chloro-5-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 2-Chloro-5-cyanopyridine, a key intermediate in pharmaceutical synthesis. This document offers predicted spectral data, a detailed experimental protocol for data acquisition, and a visual representation of the expected chemical shifts, serving as a valuable resource for researchers in the field.
Predicted 13C NMR Spectral Data
The anticipated 13C NMR chemical shifts for this compound are summarized in the table below. These predictions are based on the established substituent effects of the chloro and cyano groups on the pyridine (B92270) ring. The electron-withdrawing nature of both the chlorine atom and the nitrile group significantly influences the electron density at each carbon, leading to a downfield shift in their resonance frequencies.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale for Chemical Shift |
| C2 | 152 - 155 | Singlet | Attached to the electronegative chlorine atom and adjacent to the nitrogen, resulting in a significant downfield shift. |
| C3 | 122 - 125 | Doublet | Influenced by the adjacent chloro group and the meta-positioned cyano group. |
| C4 | 140 - 143 | Doublet | Experiences a downfield shift due to the para-cyano group's strong electron-withdrawing effect. |
| C5 | 115 - 118 | Singlet | Directly attached to the electron-withdrawing cyano group and positioned meta to the nitrogen. |
| C6 | 150 - 153 | Doublet | Adjacent to the ring nitrogen and influenced by the ortho-chloro and meta-cyano groups. |
| CN | 116 - 119 | Singlet | Characteristic chemical shift for a nitrile carbon. |
Visualizing Substituent Effects
The following diagram illustrates the structure of this compound and the relative deshielding effects of the chloro and cyano substituents on the carbon atoms of the pyridine ring. The color intensity of the nodes corresponds to the predicted downfield shift, with darker colors indicating a greater deshielding effect.
Caption: Predicted 13C NMR deshielding in this compound.
Detailed Experimental Protocol for 13C NMR Analysis
This section outlines a standard operating procedure for the acquisition of a high-quality 13C NMR spectrum of this compound.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (B151607) (CDCl3) is a common choice. Other potential solvents include deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or deuterated acetone (B3395972) (acetone-d6).
-
Concentration: Prepare a solution with a concentration of 20-50 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). If not already present in the deuterated solvent, add a small drop.
2. NMR Spectrometer Setup:
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended for optimal resolution and sensitivity.
-
Tuning and Matching: Tune and match the probe for the 13C frequency to ensure efficient transfer of radiofrequency power.
-
Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shimming: Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
3. Data Acquisition Parameters:
-
Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used.
-
Pulse Width: Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.
-
Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for aromatic and nitrile carbons (e.g., 0-160 ppm).
-
Acquisition Time (at): An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
4. Data Processing:
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS signal to 0.0 ppm or the solvent peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm).
-
Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.
By following this comprehensive guide, researchers can confidently acquire and interpret the 13C NMR spectrum of this compound, aiding in its characterization and use in further synthetic applications.
An In-depth Technical Guide to the FT-IR Spectrum of 2-Chloro-5-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-chloro-5-cyanopyridine. This document outlines the characteristic vibrational modes of the molecule, presents a representative data summary, details the experimental protocol for spectral acquisition, and provides logical and structural diagrams to aid in understanding.
Introduction to the FT-IR Spectroscopy of this compound
This compound, also known as 6-chloronicotinonitrile, is a heterocyclic aromatic compound with the chemical formula C₆H₃ClN₂. It is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. FT-IR spectroscopy is a powerful analytical technique for the structural elucidation and quality control of such molecules. By analyzing the absorption of infrared radiation, we can identify the key functional groups and gain insight into the molecular structure.
The FT-IR spectrum of this compound is characterized by the vibrational frequencies of its pyridine (B92270) ring, cyano group (C≡N), and carbon-chlorine bond (C-Cl).
Data Presentation: Representative FT-IR Spectral Data
While a definitive, experimentally measured high-resolution spectrum with peak-by-peak data is not publicly available, the following table summarizes the expected characteristic absorption bands for this compound. This data is based on known vibrational frequencies of its constituent functional groups and theoretical studies on similar cyanopyridine derivatives.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~ 3100 - 3000 | Aromatic C-H stretching | Pyridine Ring |
| ~ 2230 - 2220 | C≡N stretching | Cyano Group |
| ~ 1600 - 1450 | C=C and C=N ring stretching | Pyridine Ring |
| ~ 1200 - 1000 | In-plane C-H bending | Pyridine Ring |
| ~ 850 - 750 | Out-of-plane C-H bending | Pyridine Ring |
| ~ 800 - 600 | C-Cl stretching | Carbon-Chlorine Bond |
Note: The exact peak positions and intensities can vary based on the sample preparation method and the physical state of the sample.
Experimental Protocols
The following section details a standard methodology for acquiring the FT-IR spectrum of a solid sample like this compound using the Potassium Bromide (KBr) wafer technique. This method is frequently referenced for obtaining the IR spectrum of this compound.
Objective: To obtain a high-quality FT-IR transmission spectrum of solid this compound.
Materials:
-
This compound (solid)
-
FT-IR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR spectrometer
Procedure:
-
Sample Preparation:
-
Thoroughly dry the KBr powder in an oven to remove any moisture, which can interfere with the spectrum.
-
In the agate mortar, grind a small amount (1-2 mg) of this compound into a fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar.
-
Gently mix and grind the sample and KBr together until a homogenous, fine powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.
-
-
Pellet Formation:
-
Transfer a portion of the KBr/sample mixture to the pellet-forming die.
-
Ensure the powder is evenly distributed in the die.
-
Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample compartment to account for atmospheric and instrumental interferences.
-
Acquire the sample spectrum by passing the infrared beam through the KBr pellet. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is typically recorded over the mid-infrared range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the wavenumbers of the absorption maxima.
-
Visualizations
The following diagrams illustrate the logical workflow of FT-IR spectroscopy and the molecular structure of this compound.
Caption: Workflow of FT-IR analysis from sample preparation to spectral interpretation.
Caption: Molecular structure of this compound with key functional groups.
In-depth Technical Guide: Mass Spectrometry Fragmentation of 2-Chloro-5-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: An experimental mass spectrum for 2-chloro-5-cyanopyridine is not publicly available in the scientific literature or spectral databases. This guide is therefore based on the predicted fragmentation patterns derived from established principles of mass spectrometry and data from analogous substituted pyridine (B92270) compounds. The presented data and pathways are theoretical and await experimental verification.
Introduction
This compound is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and for monitoring its transformations in various chemical and biological systems. This technical guide provides a detailed overview of the predicted electron ionization (EI) mass spectrometry fragmentation of this compound.
Predicted Mass Spectrum and Fragmentation Data
The fragmentation of this compound under electron ionization is expected to be governed by the stability of the pyridine ring and the nature of its substituents: the electron-withdrawing chloro and cyano groups. The molecular ion (M⁺) is predicted to be readily observable due to the aromatic nature of the parent molecule. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak, arising from the natural abundance of the ³⁷Cl isotope.
The predicted major fragmentation pathways are initiated by the loss of the chloro and cyano groups, as well as the cleavage of the pyridine ring.
Table 1: Predicted Mass Spectrometry Data for this compound
| Predicted m/z | Proposed Ion Structure | Proposed Neutral Loss | Notes |
| 138/140 | [C₆H₃ClN₂]⁺ | - | Molecular ion (M⁺) with characteristic chlorine isotope pattern. |
| 103 | [C₆H₃N₂]⁺ | Cl | Loss of a chlorine radical. |
| 112 | [C₅H₃ClN]⁺ | HCN | Loss of hydrogen cyanide from the molecular ion. |
| 76 | [C₅H₂N]⁺ | Cl, HCN | Sequential loss of chlorine and hydrogen cyanide. |
Proposed Fragmentation Pathways
The fragmentation of the this compound molecular ion is anticipated to proceed through several key pathways, as illustrated in the diagram below. The initial ionization event will form the molecular ion at m/z 138.
Caption: Predicted Fragmentation Pathway of this compound.
The primary fragmentation steps are predicted to be:
-
Loss of a Chlorine Radical: The molecular ion can undergo cleavage of the C-Cl bond to lose a chlorine radical, resulting in a fragment ion at m/z 103.
-
Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for nitriles involves the elimination of HCN. This would lead to a fragment ion at m/z 112.
-
Sequential Losses: Further fragmentation of the primary fragment ions is expected. The ion at m/z 103 can lose HCN to form an ion at m/z 76. Similarly, the ion at m/z 112 can lose a chlorine radical to yield the same ion at m/z 76.
Experimental Protocols
While no specific experimental data for this compound is available, a standard protocol for its analysis by GC-MS with electron ionization would be as follows.
Workflow for GC-MS Analysis:
Caption: General Experimental Workflow for GC-MS Analysis.
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), would be suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
Conclusion
This guide provides a theoretical framework for the mass spectrometry fragmentation of this compound. The predicted fragmentation pathways, centered around the loss of the chloro and cyano substituents and subsequent ring fragmentation, offer a basis for the identification and structural elucidation of this compound in the absence of experimental data. The proposed experimental protocols provide a starting point for researchers aiming to acquire and verify the mass spectral data for this compound. Experimental validation of these predictions is a necessary next step to confirm the fragmentation behavior of this molecule.
Technical Guide: Solubility of 2-Chloro-5-cyanopyridine in Methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-chloro-5-cyanopyridine in methanol (B129727). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining solubility, alongside relevant information for its application in pharmaceutical synthesis.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the antidepressant Mirtazapine.[1][2][3] Its solubility in common organic solvents, such as methanol, is a critical parameter for reaction kinetics, purification, and formulation development. Methanol is a polar protic solvent and is often used in reactions involving polar molecules like this compound. While qualitatively understood to be soluble in polar organic solvents, precise quantitative data is essential for process optimization and scale-up.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₃ClN₂ | [4][5] |
| Molecular Weight | 138.55 g/mol | [3][4][5] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 83-86 °C | |
| CAS Number | 33252-28-7 | [3][4][5] |
Quantitative Solubility Data in Methanol
The determination of this data is crucial for chemical process development. The following sections outline detailed experimental protocols that can be employed to accurately measure the solubility of this compound in methanol.
Experimental Protocols for Solubility Determination
Two common and reliable methods for determining the solubility of a solid in a liquid are the gravimetric method and the UV-spectrophotometric method.
Gravimetric Method (Shake-Flask Method)
This method directly measures the mass of the solute dissolved in a known mass or volume of the solvent at equilibrium.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of sealed vials containing a known volume of methanol.
-
Place the vials in a constant temperature water bath or incubator and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial that solid material remains undissolved.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated pipette to prevent precipitation.
-
Immediately filter the solution through a pre-weighed, fine-pored filter (e.g., 0.22 µm PTFE syringe filter) into a pre-weighed container.
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the methanol from the container in a fume hood, followed by drying in a vacuum oven at a temperature below the melting point of this compound until a constant weight is achieved.
-
Weigh the container with the dried solute.
-
-
Calculation:
-
The mass of the dissolved this compound is the difference between the final and initial weights of the container.
-
Solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.
-
UV-Spectrophotometric Method
This method is an indirect method that relies on the UV absorbance of the solute. It is particularly useful for compounds with a strong chromophore.
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound in methanol with known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.
-
-
Preparation of Saturated Solution:
-
Prepare a saturated solution of this compound in methanol as described in the gravimetric method (Section 4.1.1).
-
-
Sample Withdrawal, Filtration, and Dilution:
-
Withdraw and filter a sample of the supernatant as described in the gravimetric method (Section 4.1.2).
-
Accurately dilute a known volume of the clear filtrate with methanol to a concentration that falls within the linear range of the calibration curve.
-
-
Absorbance Measurement and Concentration Determination:
-
Measure the absorbance of the diluted solution at the λmax.
-
Use the calibration curve to determine the concentration of the diluted solution.
-
-
Calculation:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Logical and Workflow Diagrams
Synthesis of Mirtazapine Intermediate
The following diagram illustrates the logical relationship in the initial step of Mirtazapine synthesis, where this compound is a key reactant.
Caption: Initial condensation step in Mirtazapine synthesis.
Experimental Workflow for Solubility Determination
The diagram below outlines a general experimental workflow for determining the solubility of a compound in a solvent.
References
- 1. matec-conferences.org [matec-conferences.org]
- 2. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 6-Chloro-3-pyridinecarbonitrile | C6H3ClN2 | CID 5152094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 2-Chloro-5-Cyano Pyridine Manufacturer & Supplier China | High Purity CAS 3430-16-8 | Applications, Safety Data, Price [pipzine-chem.com]
Solubility of 2-Chloro-5-cyanopyridine in Dichloromethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-chloro-5-cyanopyridine in dichloromethane (B109758). Due to the absence of publicly available quantitative solubility data, this document focuses on qualitative descriptions, physical properties, and a detailed experimental protocol for determining the precise solubility.
Executive Summary
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and for calculations related to solubility experiments.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₃ClN₂ | [1][2][3] |
| Molar Mass | 138.55 g/mol | [2][3] |
| Appearance | White to off-white or cream to yellow solid (crystals or powder) | [1][2][4] |
| Melting Point | 78 - 82 °C / 108-115 °C / 114.0-121.0 °C | [1][2][4] |
| CAS Number | 33252-28-7 | [1] |
| IUPAC Name | 6-chloropyridine-3-carbonitrile | [3][4] |
| Water Solubility | Low solubility | [2] |
Note: The reported melting point range varies across different suppliers, which may be indicative of purity differences.
Solubility Profile
Qualitative Solubility in Dichloromethane
Multiple sources confirm that this compound is soluble in common organic solvents, including dichloromethane and chloroform.[2] This suggests that dichloromethane is a suitable solvent for reactions and processes involving this compound. However, the lack of quantitative data prevents the determination of saturation limits under various conditions.
Quantitative Solubility in Dichloromethane
As of the date of this guide, a thorough search of scientific databases, patents, and chemical supplier documentation has not yielded specific quantitative data (e.g., in g/100 mL, mol/L, or mg/mL) for the solubility of this compound in dichloromethane at any given temperature. To address this data gap, the following section provides a detailed experimental protocol for its determination.
Experimental Protocol for Solubility Determination
The following is a standard protocol for determining the solubility of a solid organic compound like this compound in dichloromethane using the isothermal shake-flask method. This method is a reliable way to determine the saturation point of a solute in a solvent at a specific temperature.
Materials and Equipment
-
This compound (high purity, >97%)
-
Dichloromethane (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer or temperature probe
-
Glass vials or flasks with airtight seals
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Experimental Workflow
The overall workflow for determining solubility is depicted in the following diagram.
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a glass vial. The excess is crucial to ensure saturation is reached.
-
Precisely add a known volume of dichloromethane to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms that the solution is saturated.
-
-
Sample Collection and Preparation:
-
Remove the vial from the shaker/bath and allow the undissolved solid to settle. It is critical to maintain the temperature during this step.
-
Carefully withdraw a sample of the clear supernatant using a syringe fitted with a chemically inert filter (e.g., PTFE) to remove any solid particles.
-
Immediately transfer the filtered sample into a pre-weighed volumetric flask and determine the mass of the solution. Alternatively, accurately pipette a known volume for dilution.
-
-
Concentration Analysis:
-
Prepare a series of standard solutions of this compound in dichloromethane with known concentrations.
-
Analyze the standard solutions using a suitable analytical method (e.g., HPLC-UV or GC-FID) to generate a calibration curve.
-
Dilute the collected sample solution with dichloromethane to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration using the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for any dilutions made.
-
Express the solubility in the desired units, such as milligrams per milliliter (mg/mL), grams per 100 mL (g/100mL), or moles per liter (mol/L).
-
Conclusion
While this compound is known to be soluble in dichloromethane, the absence of specific quantitative data in the public domain necessitates empirical determination for applications requiring this precise information. The physical properties and experimental protocol provided in this guide offer a solid foundation for researchers and drug development professionals to accurately measure and utilize the solubility of this compound in dichloromethane for their specific needs. The provided workflow and methodology ensure a robust and reproducible approach to generating this critical dataset.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 2-Chloro-5-cyanopyridine from 3-Methylpyridine (B133936)
Abstract: this compound is a pivotal intermediate in the synthesis of numerous pharmaceuticals and agrochemicals, valued for its versatile reactivity.[1] This technical guide provides a comprehensive overview of the industrial synthesis of this compound, commencing from the readily available starting material, 3-methylpyridine (also known as 3-picoline). The synthesis is primarily a two-step process involving the ammoxidation of 3-methylpyridine to form 3-cyanopyridine (B1664610), followed by a regioselective chlorination to yield the target compound. This document details the experimental protocols, reaction conditions, and quantitative data associated with each critical step, offering a valuable resource for professionals in chemical research and development.
Overall Synthesis Pathway
The transformation of 3-methylpyridine into this compound is efficiently achieved in two principal stages. The first step is the vapor-phase catalytic ammoxidation of 3-methylpyridine to produce 3-cyanopyridine. The subsequent step involves the selective vapor-phase chlorination of 3-cyanopyridine to afford the desired this compound isomer.
Caption: Overall two-step synthesis route.
Step 1: Ammoxidation of 3-Methylpyridine to 3-Cyanopyridine
The industrial production of 3-cyanopyridine is predominantly achieved through the gas-phase ammoxidation of 3-methylpyridine.[2] This process involves reacting 3-methylpyridine with ammonia (B1221849) and an oxygen source (typically air) at elevated temperatures over a heterogeneous catalyst.[2][3] The reaction is highly efficient, with various catalytic systems developed to maximize yield and conversion rates.
Data Presentation: Catalytic Systems for Ammoxidation
The choice of catalyst is critical for the efficiency of the ammoxidation reaction. Vanadium and molybdenum oxides are common components of these catalysts. The following table summarizes the performance of selected catalytic systems.
| Catalyst System | Temperature (°C) | Conversion (%) | Yield (%) | Residence Time (s) | Reference |
| V₂O₅ | - | 89.3 | 83.5 | - | [2] |
| MoO₃ on Silica Gel | 380 | 99 | 95 | 2.5 | [2] |
| V₂O₅-MoO₃-ZrO₂-TiO₂ | 340 | 95 | - | - | [2] |
| V₂O₅-Sb₂O₅-Cr₂O₃-TiO₂ | - | 100 | ~99 | - | [2] |
| V₂O₅-TiO₂-Mo₂O₃ on SiO₂ | 365-370 | - | 91.6 | - | [4] |
| Sb₂O₅-V₂O₅-TiO₂-Montmorillonite-SiO₂ | - | 94 | 90 | - | [2] |
Experimental Workflow: Ammoxidation
The general workflow for the ammoxidation of 3-methylpyridine involves preheating the reactants, passing them through a reactor containing the catalyst, and then absorbing and purifying the product.
Caption: General experimental workflow for ammoxidation.
Experimental Protocol: Ammoxidation
This protocol is adapted from a patented industrial process.[4]
-
Catalyst Preparation: The catalyst consists of V₂O₅ (10%), TiO₂ (5%), and Mo₂O₃ (1.5%) supported on SiO₂.
-
Reactant Feed: Preheated 3-methylpyridine (558 kg/hr ), ammonia (180 kg/hr ), and air (1800 m³/hr) are fed into a mixing tank. The resulting molar ratio of 3-methylpyridine:ammonia:oxygen is approximately 1:1.76:2.81.
-
Reaction: The gaseous mixture from the mixing tank is introduced into a fixed-bed reactor containing 8 m³ of the prepared catalyst. The reaction is maintained at a temperature of 365-370 °C.
-
Product Collection: The product stream exits from the bottom of the reactor and passes through a series of three absorption towers to capture the 3-cyanopyridine.
-
Purification: The absorbed product is subjected to a two-stage continuous extraction with toluene, followed by recovery and rectification to yield pure 3-cyanopyridine.
-
Expected Outcome: This process has been reported to run continuously for 720 hours, producing 3-cyanopyridine with a purity of 99.9% and a molar yield of 91.6%.[4]
Step 2: Selective Chlorination of 3-Cyanopyridine
The chlorination of 3-cyanopyridine can yield two primary isomers: 2-chloro-3-cyanopyridine (B134404) and the desired this compound.[5][6] A specialized vapor-phase process utilizing a two-zone reactor has been developed to achieve high selectivity for the 2,5-isomer.[5]
Logical Diagram: Two-Zone Chlorination Reactor
This process involves passing the vaporized reactants through a high-temperature "hot spot" zone followed by a lower-temperature second zone to favor the formation of this compound.
Caption: Logical flow of the two-zone chlorination process.
Data Presentation: Reaction Parameters for Selective Chlorination
The precise control of temperature and residence time in each zone is crucial for maximizing the yield of the desired isomer.
| Parameter | First Reaction Zone | Second Reaction Zone | Reference |
| Temperature | 350 °C to 420 °C | 200 °C to 340 °C | [5][6] |
| Residence Time | ≤ 2 seconds (preferably ≤ 1s) | - | [5][6] |
| Molar Ratio (Cl₂ : 3-cyanopyridine) | 0.2:1 to 2.0:1 (preferably 0.5:1 to 1.5:1) | - | [6] |
| Inert Gas | Water vapor is preferred | - | [5][6] |
Experimental Protocol: Selective Chlorination
This protocol is based on the two-zone process designed for selective production of this compound.[5][6]
-
Feed Preparation: Prepare a vaporized feed stream containing 3-cyanopyridine, chlorine, and an inert gas (e.g., water vapor). The molar ratio of chlorine to 3-cyanopyridine should be maintained between 0.5:1 and 1.5:1.
-
First Reaction Zone: Pass the vaporized feed stream into the first reaction zone, which is maintained with a "hot spot" at a temperature between 350 °C and 420 °C. The residence time in this zone must be very short, ideally 2 seconds or less.
-
Second Reaction Zone: Subsequently, pass the stream directly from the first zone into a second reaction zone. The temperature in this zone is maintained at a lower level, between 200 °C and 340 °C.
-
Product Isolation: The stream exiting the second reaction zone is cooled to condense the products. The resulting mixture, which is enriched in this compound, can then be purified using standard techniques such as distillation or crystallization to isolate the final product. This process unexpectedly favors the selective production of the 2,5-isomer in high yields.[5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. en.wikipedia.org [en.wikipedia.org]
- 4. CN104961678A - Production process of 3-cyanopyridine - Google Patents [patents.google.com]
- 5. US5484929A - Chlorination process - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to the Reaction Mechanisms for the Formation of 2-Chloro-5-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-cyanopyridine is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical compounds.[1] Its value lies in the reactive handles provided by the chloro and cyano functionalities, which allow for diverse subsequent chemical transformations. This technical guide provides a detailed exploration of the primary reaction mechanisms for the formation of this compound, focusing on the Sandmeyer reaction and nucleophilic aromatic substitution. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual diagrams to aid in the understanding and application of these synthetic routes.
Core Synthetic Methodologies
Two principal reaction pathways are predominantly employed for the synthesis of this compound: the Sandmeyer reaction of an appropriate aminopyridine precursor and the nucleophilic aromatic substitution of a dihalopyridine. A third, less common method involves the dehydration of a carboxamide.
The Sandmeyer Reaction
The Sandmeyer reaction provides a robust method for the introduction of a cyano group onto a pyridine (B92270) ring by converting a primary amino group into a diazonium salt, which is subsequently displaced by a cyanide nucleophile.[2] This reaction is catalyzed by copper(I) salts and proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2][3]
Reaction Mechanism:
The mechanism of the Sandmeyer reaction involves two main stages:
-
Diazotization: The starting aminopyridine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.
-
Cyanation: The diazonium salt is then treated with a copper(I) cyanide, which facilitates the displacement of the diazonium group with a cyanide ion. The reaction is initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt, forming a diazo radical and a copper(II) species. The diazo radical rapidly loses nitrogen gas to generate an aryl radical. This radical then abstracts a cyanide group from the copper(II) cyanide complex, yielding the final product and regenerating the copper(I) catalyst.[3][4]
Experimental Protocol: Sandmeyer Reaction of 2-Amino-5-chloropyridine (B124133)
This protocol is adapted from procedures for similar heterocyclic amines.[5]
-
Diazotization:
-
In a round-bottom flask, suspend 2-amino-5-chloropyridine (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction (Cyanation):
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Cool the copper(I) cyanide solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford this compound.
-
Quantitative Data for Sandmeyer-type Reactions
| Starting Material | Diazotizing Agent | Cyanide Source | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Amino-3-carbonitriles | Isoamyl nitrite | - | CuCl₂ (1.5 eq) | Acetonitrile | 65 | 10-69 | [6] |
| Aminoheterocycle | NaNO₂ | - | CuCl (1.3 eq) | aq. HCl | 0 then 25 | - | [7] |
| 4-Amino-2-chloronicotinonitrile | NaNO₂ | - | CuCl (1.2 eq) | aq. HCl | 0-5 then 60-70 | - | [5] |
Diagrams for the Sandmeyer Reaction
Caption: Mechanism of the Sandmeyer reaction.
Caption: Experimental workflow for the Sandmeyer reaction.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution offers a direct route to this compound, typically from a dihalo- or fluoro-chloropyridine precursor. In this reaction, a nucleophilic cyanide ion displaces a halide leaving group on the pyridine ring. The reaction is facilitated by the electron-withdrawing nature of the pyridine ring nitrogen and the other halogen substituent.[8][9]
Reaction Mechanism:
The SNAr mechanism proceeds via a two-step addition-elimination process:
-
Nucleophilic Attack: The cyanide nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The aromaticity of the pyridine ring is temporarily disrupted in this step.
-
Elimination of the Leaving Group: The aromaticity is restored by the elimination of the leaving group (typically a halide ion).
The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can significantly enhance the reaction rate by facilitating the transfer of the cyanide anion from the aqueous phase to the organic phase where the halopyridine is dissolved.[10][11]
Experimental Protocol: Nucleophilic Aromatic Substitution of 2,5-Dichloropyridine (B42133)
This protocol is based on a patented industrial process.[10][11]
-
Reaction Setup:
-
To a stirred mixture of 2,5-dichloropyridine (1.0 eq) and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (0.01-0.1 eq), add an aqueous solution of sodium cyanide or potassium cyanide (1.0-1.5 eq). The reaction can also be performed without a solvent.[10][11]
-
Stir the mixture at a temperature between 20-40 °C.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by a suitable analytical technique such as HPLC until the starting material is consumed.
-
Upon completion, if an aqueous solvent was used, separate the organic phase. If no solvent was used, add water and an organic solvent (e.g., dichloromethane) to partition the product.
-
Wash the organic phase with an aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by distillation or recrystallization to yield this compound.
-
Quantitative Data for Nucleophilic Aromatic Substitution
| Starting Material | Cyanide Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-chloro-2-fluoro-5-trifluoromethylpyridine | KCN | Aliquat 336 | Water | 30 | 4 | 90 | [10][11] |
| 3-chloro-2-fluoro-5-trifluoromethylpyridine | NaCN | Tetrabutylammonium bromide | None | 20-25 | 23 | 82 | [10][11] |
Diagrams for Nucleophilic Aromatic Substitution
References
- 1. Advances in Synthetic Methodologies of 2-chloro-5-cyanopyridine_Chemicalbook [chemicalbook.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Process for the preparation of 2-cyanopyridine derivatives - Patent 1746089 [data.epo.org]
- 11. EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
The Discovery and Enduring Importance of 2-Chloro-5-cyanopyridine: A Technical Guide
An In-depth Whitepaper for Researchers and Drug Development Professionals
Introduction
2-Chloro-5-cyanopyridine, also known as 6-chloro-3-cyanopyridine, is a highly versatile and reactive heterocyclic compound.[1][2] Its unique molecular architecture, featuring an electron-withdrawing cyano group and a reactive chloro substituent on a pyridine (B92270) ring, establishes it as a critical building block in modern organic synthesis.[1][3] This compound serves as a pivotal intermediate in the production of a wide array of value-added chemicals, ranging from pharmaceuticals and agrochemicals to advanced materials.[1][4] Its significance is particularly pronounced in medicinal chemistry, where it is a key precursor for synthesizing novel therapeutic agents, including anti-inflammatory, anti-cancer, and neurological drugs.[1][3][5][6] This guide provides a comprehensive overview of the history, synthesis, properties, and applications of this compound.
Physicochemical Properties
This compound is a white to off-white crystalline powder under standard conditions.[1][7][8] It is stable under normal storage but can react with strong acids, bases, and reducing agents.[7] Its solubility in water is low, but it is soluble in common organic solvents such as dichloromethane (B109758) and chloroform.[7]
| Property | Value | Source(s) |
| CAS Number | 33252-28-7 | [1][8][9] |
| Molecular Formula | C₆H₃ClN₂ | [1][8][9] |
| Molecular Weight | 138.55 g/mol | [1][2][7][9][10] |
| IUPAC Name | 6-chloropyridine-3-carbonitrile | [2][8] |
| Appearance | White to off-white/cream/yellow crystals or powder | [1][7][8] |
| Melting Point | 78 - 121 °C (Range varies by purity) | [1][7][8] |
| Purity | ≥96-97% (Typically by GC or HPLC) | [1][8] |
| Storage | 0-8°C or -20°C | [1][10][11] |
Historical Development and Synthesis
The history of this compound is intrinsically linked to the evolution of synthetic methodologies for functionalized pyridines. While a singular discovery event is not clearly documented, its emergence corresponds with the need for versatile pyridine-based intermediates in the burgeoning chemical industry. Early methods often involved multi-step processes, while later innovations have focused on improving efficiency, yield, and safety.
Synthesis by Cyclization Reactions
One of the early approaches involves the cyclization of acyclic precursors. A notable example is the reaction of ethoxymethylene-glutacononitrile or similar precursors with hydrogen chloride gas in a suitable solvent. This method builds the pyridine ring and incorporates the chloro and cyano functionalities in a single, elegant step.
Figure 1: General workflow for synthesis by cyclization.
Experimental Protocol: Cyclization of Ethoxymethylene-glutacononitrile [12]
-
A solution of 30 g of ethoxymethylene-glutacononitrile in 300 ml of glacial acetic acid is cooled to 0°C.
-
The solution is saturated with HCl gas.
-
The mixture is allowed to warm to room temperature and left to stand overnight.
-
The solution is concentrated, and the residue is stirred with 70 ml of water.
-
The mixture is neutralized with a NaHCO₃ solution.
-
The product is filtered off and recrystallized from ethanol (B145695) to yield this compound (73.5% of theoretical yield).[12]
Synthesis via Sandmeyer-Type Reaction
A common and powerful method for introducing chloro and cyano groups onto an aromatic ring is the Sandmeyer reaction.[13][14] This process typically starts with an amino-substituted pyridine, which is first converted to a diazonium salt. The diazonium salt is then displaced by a chloride or cyanide nucleophile, catalyzed by a copper(I) salt.[13][15] The synthesis of this compound can be achieved from 2-amino-5-cyanopyridine (B188168) through diazotization followed by reaction with a chloride source.
Figure 2: Sandmeyer reaction pathway for this compound.
While a specific protocol for this exact transformation was not detailed in the provided search results, the Sandmeyer reaction is a standard, well-documented procedure in organic chemistry.[13][14][15] It involves the careful addition of sodium nitrite (B80452) to a cold, acidic solution of the starting amine, followed by the introduction of a solution of copper(I) chloride.
Synthesis by Direct Chlorination
Direct chlorination of a pyridine precursor is another viable route. A patented process describes the vapor-phase chlorination of 3-cyanopyridine (B1664610) with chlorine gas at high temperatures to selectively produce the this compound isomer in high yields.[16] This industrial-scale method involves carefully controlled reaction zones to optimize the formation of the desired product over the 2,3-isomer.[16]
Experimental Protocol: Vapor-Phase Chlorination of 3-Cyanopyridine [16]
-
A vaporized feed stream containing 3-cyanopyridine, chlorine, and an inert gas (e.g., water vapor) is prepared.
-
The stream is passed into a first reaction zone with a hot spot maintained at a temperature of about 350°C to 420°C. The residence time in this zone is approximately 2 seconds or less.
-
Subsequently, the stream is passed through a second reaction zone at a lower temperature of about 200°C to 340°C.
-
This two-zone process results in the selective production of this compound.[16]
Modern Synthetic Approaches
More recent methodologies focus on efficiency and the use of less hazardous reagents. These include palladium-catalyzed cyanation reactions and syntheses starting from more readily available precursors like 6-chloropyridine-3-carboxylic acid.
Synthesis from 6-Chloropyridine-3-carboxylic Acid [4] This method involves a two-step process: first, the conversion of the carboxylic acid to a primary amide, followed by dehydration of the amide to the nitrile.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 6-Chloro-3-pyridinecarbonitrile | C6H3ClN2 | CID 5152094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Advances in Synthetic Methodologies of 2-chloro-5-cyanopyridine_Chemicalbook [chemicalbook.com]
- 5. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Chloro-5-Cyano Pyridine Manufacturer & Supplier China | High Purity CAS 3430-16-8 | Applications, Safety Data, Price [pipzine-chem.com]
- 8. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. scbt.com [scbt.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. This compound, 33252-28-7 | BroadPharm [broadpharm.com]
- 12. US5459273A - Process for the preparation of 2-halogeno-5-cyano pyridines - Google Patents [patents.google.com]
- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 14. Sandmeyer Reaction [organic-chemistry.org]
- 15. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US5484929A - Chlorination process - Google Patents [patents.google.com]
An In-depth Technical Guide on the Hazardous Decomposition of 2-Chloro-5-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hazardous decomposition products of 2-chloro-5-cyanopyridine. The information is compiled from safety data sheets and general experimental protocols for similar compounds, offering a foundational understanding for professionals working with this substance. Due to the limited availability of specific quantitative data in public literature, this guide focuses on the identity of the decomposition products and outlines a representative experimental approach for their analysis.
Hazardous Decomposition Products
Thermal decomposition or combustion of this compound can lead to the release of irritating and toxic gases and vapors. The primary hazardous decomposition products identified in safety data sheets are consistent across various suppliers.[1][2][3]
Table 1: Summary of Hazardous Decomposition Products
| Decomposition Product | Chemical Formula | Common Hazards |
| Carbon Monoxide | CO | Toxic, flammable gas |
| Carbon Dioxide | CO₂ | Asphyxiant in high concentrations |
| Nitrogen Oxides | NOx | Respiratory irritants, contributors to acid rain and smog |
| Hydrogen Chloride Gas | HCl | Corrosive, causes severe respiratory irritation |
It is crucial to note that the formation and relative abundance of these products can vary depending on the conditions of decomposition, such as temperature, atmosphere (e.g., presence or absence of oxygen), and the presence of other chemical agents.
Logical Workflow for Decomposition Analysis
The following diagram illustrates a general workflow for the experimental analysis of the thermal decomposition of this compound. This process is designed to identify and quantify the hazardous products.
Experimental Protocols
3.1. Thermogravimetric Analysis coupled with Evolved Gas Analysis (TGA-EGA)
This technique provides information on the thermal stability of the compound and allows for the identification of the evolved gaseous decomposition products.
-
Objective: To determine the temperature ranges of decomposition and identify the evolved gaseous products.
-
Instrumentation: A thermogravimetric analyzer coupled to a Fourier-Transform Infrared (FTIR) spectrometer and/or a Mass Spectrometer (MS).
-
Methodology:
-
A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for pyrolysis or air for combustion).
-
The mass loss of the sample is recorded as a function of temperature.
-
The gases evolved during decomposition are continuously transferred to the FTIR and/or MS for analysis.
-
FTIR spectroscopy identifies functional groups in the evolved gases (e.g., CO, CO₂, HCl).
-
Mass spectrometry identifies the molecular weight of the evolved components, aiding in their identification.
-
3.2. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This method is used to separate and identify the various decomposition products with high sensitivity and specificity.
-
Objective: To separate and identify the individual components of the decomposition mixture.
-
Instrumentation: A pyrolyzer unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Methodology:
-
A microgram-scale sample of this compound is placed in the pyrolyzer.
-
The sample is rapidly heated to a specific decomposition temperature in an inert atmosphere.
-
The resulting decomposition products are swept into the GC column by a carrier gas.
-
The GC separates the individual components of the mixture based on their boiling points and interactions with the column's stationary phase.
-
The separated components then enter the MS, where they are ionized and fragmented. The resulting mass spectra provide a "fingerprint" for each component, allowing for its identification by comparison to spectral libraries.
-
For quantitative analysis, calibration standards of the expected decomposition products would be required.
-
3.3. Quantification of Acidic Gases
To quantify the amount of hydrogen chloride gas produced, a scrubbing technique followed by ion chromatography can be employed.
-
Objective: To quantify the amount of HCl produced during thermal decomposition.
-
Instrumentation: A tube furnace, gas scrubbing bottles (impingers) containing a suitable absorption solution (e.g., dilute sodium hydroxide), and an ion chromatograph.
-
Methodology:
-
A known mass of this compound is heated in a tube furnace under a controlled atmosphere and temperature profile.
-
The off-gas stream is passed through a series of impingers containing the absorption solution, which traps the acidic HCl gas.
-
The resulting solution is then analyzed by ion chromatography to determine the concentration of chloride ions.
-
From the chloride ion concentration, the total mass of HCl produced can be calculated and related to the initial mass of the sample.
-
Safety Precautions
Given the hazardous nature of this compound and its decomposition products, all experimental work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn. A thorough risk assessment should be completed before commencing any experimental work.
Conclusion
The thermal decomposition of this compound produces hazardous substances including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[1][2][3] While specific quantitative data on the decomposition of this compound is limited, established analytical techniques such as TGA-EGA and Py-GC-MS provide a robust framework for its detailed investigation. The experimental protocols outlined in this guide offer a starting point for researchers to safely characterize the thermal decomposition of this compound and to quantify the formation of its hazardous products. This information is critical for ensuring the safe handling, storage, and disposal of this compound in research and development settings.
References
Storing and Handling 2-Chloro-5-cyanopyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe storage, handling, and laboratory applications of 2-Chloro-5-cyanopyridine. The information is intended to support researchers, scientists, and professionals in drug development in ensuring laboratory safety and procedural accuracy.
Introduction
This compound is a versatile heterocyclic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its chemical structure, featuring both a chloro and a cyano group on a pyridine (B92270) ring, imparts a high degree of reactivity, making it a valuable building block in organic synthesis. This guide outlines the essential safety protocols, physical and chemical properties, and common experimental procedures involving this compound.
Safety and Handling
Proper handling of this compound is crucial to minimize risks in a laboratory setting. The compound is classified as harmful and requires strict adherence to safety protocols.
2.1. Hazard Identification
This compound is harmful if swallowed, in contact with skin, or if inhaled. It is known to cause skin irritation and serious eye irritation, and may also cause respiratory irritation.[1]
2.2. Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn. It is important to inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: All handling of solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust.
2.3. First Aid Measures
In case of exposure, the following first aid measures should be taken immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Remove the individual from the area of exposure to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Storage Procedures
Proper storage of this compound is essential to maintain its stability and prevent hazardous situations.
3.1. General Storage
Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible substances. Some suppliers recommend storage at temperatures between 0-8°C. For solutions of this compound, long-term storage at -20°C is recommended to prevent degradation.
3.2. Incompatible Materials
Avoid contact with strong oxidizing agents.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₃ClN₂ | [2][3] |
| Molecular Weight | 138.55 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 115-119 °C | |
| Boiling Point | 105-107 °C at 1 mmHg | [5] |
| Solubility | Low solubility in water. Soluble in organic solvents like dichloromethane (B109758) and chloroform. | [4] |
| Density | 1.3 ± 0.1 g/cm³ | [5] |
Chemical Compatibility
The following table provides a general guideline for the chemical compatibility of this compound based on the known reactivity of nitriles and chlorinated aromatic compounds. It is crucial to perform small-scale compatibility tests before mixing on a larger scale.
| Chemical Class | Compatibility | Notes |
| Strong Oxidizing Agents | Incompatible | Can lead to vigorous or explosive reactions. |
| Strong Acids | Incompatible | May cause hydrolysis of the nitrile group and potential reaction with the pyridine nitrogen. |
| Strong Bases | Incompatible | Can lead to hydrolysis of the nitrile group. |
| Reducing Agents | Incompatible | May reduce the nitrile group. |
| Alcohols | Generally Compatible | Use with caution, as some reactions are possible under specific conditions. |
| Aromatic Hydrocarbons | Generally Compatible | |
| Halogenated Hydrocarbons | Generally Compatible | |
| Ketones | Generally Compatible | |
| Ethers | Generally Compatible | |
| Water | Use with caution | Low solubility. Prolonged contact with water, especially at elevated temperatures, may lead to hydrolysis. |
Experimental Protocols
This compound is a key starting material in many important organic reactions. Detailed protocols for two common applications are provided below.
6.1. Suzuki-Miyaura Coupling
This reaction is a versatile method for forming carbon-carbon bonds.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.02 mmol), the ligand (0.04 mmol), and the base (2.0 mmol).
-
Add the anhydrous solvent (5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
6.2. Buchwald-Hartwig Amination
This reaction is used to form carbon-nitrogen bonds.
Materials:
-
This compound
-
Amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (0.01 mmol), ligand (0.02 mmol), and base (1.4 mmol) to a dry reaction vessel.
-
Add the anhydrous solvent (5 mL) and stir for 5 minutes.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Seal the vessel and heat the mixture with stirring (typically to 80-110°C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by flash column chromatography.
6.3. Synthesis of Nevirapine Intermediate
This compound is a precursor in some synthetic routes to the non-nucleoside reverse transcriptase inhibitor, Nevirapine. A key step involves the reaction with cyclopropylamine. The subsequent steps involve hydrolysis of the nitrile, conversion to an acyl chloride, and finally condensation and cyclization.
Visualizations
7.1. Safe Handling and Storage Workflow
Caption: Workflow for the safe handling and storage of this compound.
7.2. General Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Methodological & Application
2-Chloro-5-cyanopyridine: A Versatile Building Block in Organic Synthesis for Drug Discovery and Development
Introduction
2-Chloro-5-cyanopyridine is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern organic synthesis. Its unique electronic properties, stemming from the electron-withdrawing cyano group and the reactive chloro substituent, make it a versatile precursor for the synthesis of a diverse array of complex molecules. This pyridine (B92270) derivative is particularly valuable in the fields of medicinal chemistry and drug development, where it serves as a key intermediate in the preparation of various therapeutic agents, including kinase inhibitors for cancer therapy. This document provides detailed application notes and experimental protocols for the use of this compound in two fundamental transformations: nucleophilic aromatic substitution (SNA r) and Suzuki-Miyaura cross-coupling reactions.
Application in Nucleophilic Aromatic Substitution (SNA r) Reactions
The chlorine atom at the 2-position of the pyridine ring is susceptible to displacement by a wide range of nucleophiles. This reactivity is enhanced by the presence of the electron-withdrawing cyano group at the 5-position, which stabilizes the Meisenheimer intermediate formed during the substitution process. This makes this compound an excellent substrate for the synthesis of various 2-substituted-5-cyanopyridine derivatives.
A common and important application of this reactivity is the synthesis of 2-aminopyridine (B139424) derivatives, which are prevalent structural motifs in many biologically active compounds. The reaction of this compound with various primary and secondary amines proceeds efficiently to afford the corresponding 2-(N-substituted)-5-cyanopyridines.
Experimental Protocol: Synthesis of 2-(Morpholin-4-yl)-5-cyanopyridine
This protocol describes the nucleophilic aromatic substitution reaction between this compound and morpholine.
Reaction Scheme:
Cl-C5H3N-CN + (CH3O)C6H4B(OH)2 --[Pd catalyst, base]--> (CH3O)C6H4-C5H3N-CN
Caption: A general experimental workflow for the synthesis of 2-substituted-5-cyanopyridines.
This compound is a valuable and versatile building block in organic synthesis. Its reactivity in nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of a wide range of substituted cyanopyridines. These products serve as crucial intermediates in the development of novel therapeutic agents, particularly in the field of kinase inhibitors. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize this important scaffold in their synthetic endeavors.
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-5-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reactions of 2-Chloro-5-cyanopyridine. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel 2-aryl-5-cyanopyridine derivatives. The protocols and data presented herein are designed to serve as a robust starting point for researchers, facilitating the efficient development of synthetic routes to target molecules.
Principle of the Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. In the case of this compound, the reaction enables the substitution of the chlorine atom at the C2 position with various aryl or heteroaryl groups from the corresponding boronic acids or esters. The reaction proceeds through a catalytic cycle involving a Pd(0) species. Key steps include the oxidative addition of the aryl chloride to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the desired 2-aryl-5-cyanopyridine product and regenerate the Pd(0) catalyst.
Data Presentation: Predicted Yields for Suzuki Coupling of this compound
The following table summarizes the predicted yields for the Suzuki coupling of this compound with a variety of arylboronic acids. These predictions are based on established methodologies for structurally similar chloropyridines and serve as a guideline for reaction optimization. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Predicted Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane (B91453)/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Toluene/H₂O (5:1) | 110 | 16 | 80-90 |
| 3 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DMF | 120 | 24 | 75-85 |
| 4 | (4-Formylphenyl)boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (3:1) | 90 | 18 | 70-80 |
| 5 | Thiophen-2-ylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 80-90 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling using Pd(OAc)₂/SPhos
This protocol is a general method optimized for the Suzuki coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 1 mL of anhydrous 1,4-dioxane.
-
Add 4 mL of anhydrous 1,4-dioxane and 1 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 2-aryl-5-cyanopyridine product.
Protocol 2: Ligand-Free Suzuki Coupling Conditions
This protocol outlines a ligand-free approach which can be effective for certain substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tetrabutylammonium (B224687) bromide (TBAB)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), tetrabutylammonium bromide (1.0 mmol, 1.0 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add 10 mL of anhydrous DMF to the flask.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Reaction times may be 24 hours or longer.
-
After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the 2-aryl-5-cyanopyridine.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-5-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the coupling of amines with aryl or heteroaryl halides and pseudohalides, providing a versatile route to a wide array of arylamines. These products are crucial scaffolds in medicinal chemistry, materials science, and agrochemicals.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Chloro-5-cyanopyridine. The amination of 2-halopyridines can be particularly challenging due to the propensity of the pyridine (B92270) nitrogen to coordinate with and deactivate the palladium catalyst. Therefore, the selection of appropriate ligands, catalysts, bases, and reaction conditions is critical for achieving high yields and purity. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers engaged in the synthesis of 2-amino-5-cyanopyridine (B188168) derivatives.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: A Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the reductive elimination of the desired N-aryl amine product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of a sterically hindered and electron-rich phosphine (B1218219) ligand is crucial to promote the desired reactivity and prevent catalyst deactivation, especially with challenging substrates like 2-chloropyridines.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various classes of amines. These data are compiled from literature sources and serve as a starting point for reaction optimization.
Table 1: Buchwald-Hartwig Amination of this compound with Aryl Amines
| Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene (B28343) | 100 | 12 | 85-95 |
| 4-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | Dioxane | 110 | 18 | 80-90 |
| 3,5-Dimethylaniline | Pd₂(dba)₃ (1.5) | BrettPhos (3) | Cs₂CO₃ (2) | Toluene | 100 | 16 | 88-96 |
| 2-Fluoroaniline | Pd(OAc)₂ (3) | XPhos (6) | K₃PO₄ (2.5) | Dioxane | 120 | 24 | 75-85 |
Table 2: Buchwald-Hartwig Amination of this compound with Aliphatic Amines
| Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 90 | 8 | 90-98 |
| n-Butylamine | Pd(OAc)₂ (2) | DavePhos (4) | LHMDS (1.5) | THF | 80 | 12 | 82-92 |
| Cyclohexylamine | Pd₂(dba)₃ (2.5) | Cy-JohnPhos (5) | K₂CO₃ (2) | Dioxane | 100 | 20 | 78-88 |
| Piperidine | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 90 | 10 | 85-95 |
Experimental Protocols
Protocol 1: General Procedure for the Amination of this compound with an Aryl Amine
This protocol provides a general method for the coupling of this compound with a representative aryl amine using a palladium/XPhos catalyst system.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv)
-
Anhydrous Toluene (5 mL)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound, the aryl amine, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Seal the vessel with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add anhydrous toluene via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite®.
-
Wash the Celite® pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-(arylamino)-5-cyanopyridine.
Protocol 2: General Procedure for the Amination of this compound with an Aliphatic Amine
This protocol describes a general method for the coupling of this compound with a representative aliphatic amine using a palladium/Xantphos catalyst system.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aliphatic amine (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv)
-
Anhydrous Dioxane (5 mL)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
In an oven-dried Schlenk tube, combine Pd(OAc)₂ and Xantphos.
-
Seal the tube, evacuate, and backfill with nitrogen or argon.
-
Add anhydrous dioxane and stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
To this mixture, add this compound, the aliphatic amine, and NaOtBu.
-
Place the reaction vessel in a preheated oil bath at 90-110 °C.
-
Stir the reaction mixture for 8-16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium (B1175870) chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the desired 2-(alkylamino)-5-cyanopyridine.
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Application Notes and Protocols: Palladium-Catalyzed Cyanation of 2-Chloropyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cyanation of 2-chloropyridines, a critical transformation in the synthesis of pharmaceutical intermediates and other fine chemicals. The following sections detail the reaction principles, key parameters, and step-by-step experimental procedures.
Introduction
The palladium-catalyzed cyanation of aryl halides is a powerful method for the synthesis of aryl nitriles.[1][2] Aryl nitriles are valuable building blocks in organic synthesis, finding applications in the production of pharmaceuticals, agrochemicals, and dyes.[3][4] Specifically, the cyanation of 2-chloropyridines is of significant interest as the resulting 2-cyanopyridines are precursors to a wide range of biologically active molecules. While traditional methods like the Sandmeyer and Rosenmund-von Braun reactions have been used, they often require harsh conditions and stoichiometric amounts of toxic copper cyanide.[5][6] Palladium-catalyzed methods offer milder reaction conditions and greater functional group tolerance.[5][7] This document focuses on modern palladium-catalyzed protocols using both zinc cyanide (Zn(CN)₂) and the less toxic potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as cyanide sources.
Reaction Principle and Catalytic Cycle
The palladium-catalyzed cyanation of 2-chloropyridines generally proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps involve:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 2-chloropyridine (B119429), forming a Pd(II) complex.
-
Transmetalation: The cyanide group is transferred from the cyanide source (e.g., Zn(CN)₂ or K₄[Fe(CN)₆]) to the Pd(II) complex, displacing the chloride ion.
-
Reductive Elimination: The 2-cyanopyridine (B140075) product is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.
Catalyst deactivation by excess cyanide ions can be a challenge in these reactions.[5] The choice of ligands, cyanide source, and additives is crucial to maintain catalyst activity and achieve high yields.
Figure 1: Catalytic cycle for palladium-catalyzed cyanation.
Key Reaction Parameters and Components
The success of the palladium-catalyzed cyanation of 2-chloropyridines is highly dependent on the careful selection of the following components:
-
Palladium Precursor: A variety of Pd(0) and Pd(II) sources can be used. Common examples include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (palladium(II) acetate), and palladacycle precatalysts.[5][8]
-
Ligands: Electron-rich and sterically hindered phosphine (B1218219) ligands are often essential for efficient catalysis.[1] They facilitate oxidative addition and reductive elimination while preventing catalyst deactivation. Widely used ligands include dppf (1,1'-bis(diphenylphosphino)ferrocene), XPhos, and various biaryl phosphines.[1][5]
-
Cyanide Source:
-
Zinc Cyanide (Zn(CN)₂): A commonly used reagent, though toxic.[5] It often requires the use of additives like zinc dust to maintain the active Pd(0) state.[1]
-
Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): A non-toxic and environmentally benign alternative.[5][9] Its low solubility in organic solvents can be overcome by using aqueous biphasic systems or additives.[5][10]
-
-
Base: A base is often required, particularly when using K₄[Fe(CN)₆], to facilitate the release of cyanide ions.[5] Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium acetate (B1210297) (KOAc).[5][11]
-
Solvent: The choice of solvent depends on the cyanide source and other reaction conditions. Anhydrous polar aprotic solvents like DMF, DMAc, and dioxane are frequently used.[2][12] For reactions with K₄[Fe(CN)₆], aqueous solvent mixtures are often employed.[5]
Figure 2: General experimental workflow for palladium-catalyzed cyanation.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the palladium-catalyzed cyanation of 2-chloropyridines using different cyanide sources.
Table 1: Cyanation of 2-Chloropyridines using Zn(CN)₂
| Catalyst System | Ligand | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / Zn | dppf | - | DMAc | 80 | 3 | 85 | [1] |
| Pd(TFA)₂ | (binaphthyl)P(t-Bu)₂ | Zn | DMAc | 100 | 18 | 92 | [1] |
| Pd/C | dppf | Zn(CHO₂)₂·H₂O | DMAc | 110 | 12 | ~90 | [3] |
| NiCl₂·6H₂O / Zn | dppf | DMAP | DMAc | 80 | 24 | 95 | [13] |
Table 2: Cyanation of 2-Chloropyridines using K₄[Fe(CN)₆]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Palladacycle P1 | XPhos | KOAc | dioxane/H₂O | 100 | 1 | 97 | [5] |
| Pd(OAc)₂ | CM-phos | Na₂CO₃ | MeCN/H₂O | 70 | 18 | 74-97 | [14] |
| Pd(OAc)₂ | - | K₂CO₃ | DMF | 130 | 12-17 | - | [2] |
| Pd(OAc)₂ | - | K₂CO₃ | Dioxane | 100 | 1 | 90 | [12] |
Experimental Protocols
Protocol 1: Cyanation of 2-Chloropyridine using K₄[Fe(CN)₆] and a Palladacycle Precatalyst
This protocol is adapted from a general procedure for the cyanation of (hetero)aryl chlorides.[5]
Materials:
-
2-Chloropyridine
-
Palladacycle precatalyst (e.g., P1)
-
XPhos ligand
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Potassium acetate (KOAc)
-
Dioxane (degassed)
-
Water (degassed)
-
Reaction tube with a magnetic stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a screw-top reaction tube equipped with a magnetic stir bar, add the palladacycle precatalyst (0.2 mol%), XPhos ligand (0.2 mol%), and K₄[Fe(CN)₆]·3H₂O (0.5 equiv).
-
Seal the tube with a Teflon-lined screw cap and evacuate and backfill with nitrogen. Repeat this cycle three times.
-
Add 2-chloropyridine (1.0 mmol, 1.0 equiv).
-
Via syringe, add degassed dioxane (2.5 mL) and a degassed 0.05 M aqueous solution of KOAc (2.5 mL).
-
Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously for 1 hour.
-
After the reaction is complete (monitored by GC or TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-cyanopyridine.
Protocol 2: Cyanation of 2-Chloropyridine using Zn(CN)₂ and Pd(TFA)₂
This protocol is based on a general method for the cyanation of heteroaryl chlorides.[1]
Materials:
-
2-Chloropyridine
-
Palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂)
-
rac-2-Di-tert-butylphosphino-1,1'-binaphthyl ligand
-
Zinc cyanide (Zn(CN)₂)
-
Zinc dust
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Reaction vial with a magnetic stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a glovebox, add Pd(TFA)₂ (e.g., 4.3 mol%), rac-2-di-tert-butylphosphino-1,1'-binaphthyl (e.g., 8.8 mol%), zinc dust (e.g., 19 mol%), Zn(CN)₂ (0.6 equiv), and a magnetic stir bar to a reaction vial.
-
Add 2-chloropyridine (1.0 mmol, 1.0 equiv) and anhydrous DMAc (2 mL).
-
Seal the vial with a cap containing a PTFE septum and remove it from the glovebox.
-
Place the vial in a preheated oil bath at 100 °C and stir for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with aqueous ammonia (B1221849) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 2-cyanopyridine.
Figure 3: Key factors influencing the palladium-catalyzed cyanation of 2-chloropyridines.
Safety Precautions
-
Cyanide compounds (especially Zn(CN)₂) are highly toxic. Handle them with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can liberate highly toxic hydrogen cyanide gas.
-
Palladium compounds and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment.
-
Reactions should be carried out under an inert atmosphere to prevent oxidation of the catalyst and ligands.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The palladium-catalyzed cyanation of 2-chloropyridines is a versatile and efficient method for the synthesis of 2-cyanopyridines. The development of catalyst systems compatible with the non-toxic cyanide source K₄[Fe(CN)₆] represents a significant advancement towards greener and safer chemical processes.[5][9] The choice of catalyst, ligand, cyanide source, and reaction conditions must be carefully optimized for a specific substrate to achieve the desired outcome. The protocols provided here serve as a starting point for the development of robust and scalable cyanation reactions in a research and development setting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 3. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 4. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.de [thieme-connect.de]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. | Semantic Scholar [semanticscholar.org]
- 9. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6] - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 12. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]
- 13. General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP [organic-chemistry.org]
- 14. Organic Synthesis International: Cyanation of Aryl Halides [organicsynthesisinternational.blogspot.com]
Application Notes and Protocols: 2-Chloro-5-cyanopyridine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of kinase inhibitors derived from 2-chloro-5-cyanopyridine. This versatile building block is a key starting material for the development of potent and selective inhibitors targeting various kinases implicated in cancer and other diseases. This document includes detailed experimental protocols, quantitative biological data, and diagrams of relevant signaling pathways and synthetic workflows.
Introduction
This compound is a valuable heterocyclic scaffold in medicinal chemistry due to its distinct reactivity at the 2- and 5-positions. The electron-withdrawing cyano group activates the pyridine (B92270) ring, facilitating nucleophilic aromatic substitution (SNAr) at the C2-position, while the chloro substituent also serves as a good leaving group for such reactions. Additionally, the chloro group provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl moieties. This dual reactivity enables the construction of complex molecular architectures characteristic of many kinase inhibitors.
This document focuses on the application of this compound in the synthesis of inhibitors for key kinases such as Pim-1, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER2), and Checkpoint Kinase 1 (Chk1).
Key Synthetic Strategies
The synthesis of kinase inhibitors from this compound primarily involves two key reaction types:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is readily displaced by various nucleophiles, most commonly amines (anilines, aliphatic amines), to form a crucial C-N bond. This reaction is often the first step in building the kinase inhibitor scaffold.
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is employed to form a carbon-carbon bond at the 2-position by coupling the chloropyridine with a boronic acid or ester. This allows for the introduction of a wide range of substituents that can occupy the ATP-binding pocket of the target kinase.
These reactions can be performed in a sequential manner to afford highly functionalized pyridine derivatives.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of this compound with an Aniline (B41778)
This protocol describes a general method for the synthesis of 2-(arylamino)-5-cyanopyridine derivatives, a common core structure in many kinase inhibitors.
Materials:
-
This compound
-
Substituted aniline (1.1 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane (B91453) or toluene)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry reaction flask, add this compound (1 equivalent), the substituted aniline (1.1 equivalents), cesium carbonate (2 equivalents), and the ligand (4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add the palladium catalyst to the flask.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 2-(arylamino)-5-cyanopyridine derivative.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This protocol outlines a general method for the synthesis of 2-aryl-5-cyanopyridine derivatives.
Materials:
-
This compound
-
Aryl boronic acid or ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2 equivalents)
-
Solvent mixture (e.g., 1,4-dioxane/water, 4:1)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a reaction vessel, combine this compound (1 equivalent), the aryl boronic acid or ester (1.2 equivalents), the palladium catalyst (5 mol%), and the base (2 equivalents).
-
Add the degassed solvent mixture to the vessel.
-
Heat the reaction mixture to 80-100 °C and stir for 12-16 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-cyanopyridine product.
Quantitative Data Summary
The following tables summarize the biological activity of representative kinase inhibitors synthesized using this compound or its derivatives.
Table 1: Pim-1 Kinase Inhibitors
| Compound ID | Structure | IC₅₀ (µM) | Cell Line | Reference |
| 4c | 2-chloro-4-(2-chloroquinolin-3-yl)-6-(4-methoxyphenyl)nicotinonitrile | 0.61 ± 0.03 | - | [1] |
| 4d | 2-chloro-4-(2-chloroquinolin-3-yl)-6-(p-tolyl)nicotinonitrile | 0.46 ± 0.02 | - | [1] |
| 3b | N-(4-(dimethylamino)phenyl)-4-(2-oxo-1,2-dihydropyridin-3-yl)picolinamide | 0.13 | PC-3 | [2] |
Table 2: VEGFR-2 and HER-2 Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (µM) | Cell Line | Reference |
| 5a | VEGFR-2 / HER-2 | 0.217 ± 0.02 / 0.168 ± 0.009 | - | |
| 5e | VEGFR-2 / HER-2 | 0.124 ± 0.011 / 0.077 ± 0.003 | - | |
| Neratinib | HER-2 | - | - |
Table 3: Chk1 Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 2e | Chk1 | 3-10 | [3] |
Signaling Pathway and Workflow Diagrams
Signaling Pathways
Caption: Simplified Chk1 signaling pathway in response to DNA damage.
Caption: Overview of VEGFR-2 and HER-2 signaling pathways.
Experimental Workflow
References
- 1. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Chloro-5-cyanopyridine in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 2-chloro-5-cyanopyridine as a pivotal intermediate in the synthesis of a range of agrochemicals. Detailed experimental protocols for the synthesis of key insecticides, along with representative methodologies for fungicides and herbicides, are presented. Quantitative data is summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the molecular interactions and synthetic processes.
Overview of this compound in Agrochemicals
This compound is a versatile heterocyclic building block widely employed in the synthesis of modern agrochemicals.[1][2] Its reactive chloro and cyano groups offer strategic positions for functionalization, making it a valuable precursor for creating complex and biologically active molecules.[1] The primary application of this compound in the agrochemical industry lies in the production of neonicotinoid insecticides. However, its derivatives also exhibit potential as fungicides and herbicides.
Application in Insecticide Synthesis: Neonicotinoids
This compound is a key precursor for the synthesis of several commercially significant neonicotinoid insecticides, including imidacloprid, acetamiprid, and thiacloprid. These insecticides act as agonists of the insect nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to the continuous stimulation of nerve cells, resulting in paralysis and death of the target insect.
Synthesis of Key Intermediate: 2-Chloro-5-(chloromethyl)pyridine (B46043)
A common downstream intermediate derived from precursors related to this compound is 2-chloro-5-(chloromethyl)pyridine (CCMP). The synthesis of CCMP can be achieved through various routes, often starting from 3-methylpyridine.
Experimental Workflow: Synthesis of 2-Chloro-5-(chloromethyl)pyridine
Caption: General workflow for the synthesis of the key intermediate 2-Chloro-5-(chloromethyl)pyridine.
Synthesis of Imidacloprid
Imidacloprid is a widely used systemic insecticide. Its synthesis involves the reaction of 2-chloro-5-(chloromethyl)pyridine with N-nitro-imidazolidin-2-imine.
Experimental Protocol: Synthesis of Imidacloprid
-
Preparation of N-((6-chloropyridin-3-yl)methyl)ethane-1,2-diamine: 2-chloro-5-chloromethylpyridine and ethylenediamine (B42938) are subjected to an amination reaction in a solvent such as acetonitrile, in the presence of an alkaline substance like sodium hydroxide. The reaction temperature is maintained between -10 to 50°C.
-
Cyclization: The resulting diamine is then reacted with guanidine (B92328) nitrate (B79036) in a suitable solvent to form 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-imine.
-
Nitration: The final step involves the nitration of the imidazolidine (B613845) derivative to yield imidacloprid.
Quantitative Data: Imidacloprid Synthesis
| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-chloro-5-chloromethylpyridine, Ethylenediamine | NaOH, Acetonitrile | -10 to 50 | 0.17 - 3.3 | - | [3] |
| 2 | N-((6-chloropyridin-3-yl)methyl)ethane-1,2-diamine, Guanidine nitrate | Solvent | - | - | - | [3] |
| 3 | 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-imine, Nitrating agent | - | - | - | >90 | [4] |
Synthesis of Acetamiprid
Acetamiprid is another prominent neonicotinoid insecticide. Its synthesis also utilizes 2-chloro-5-(chloromethyl)pyridine as a starting material.
Experimental Protocol: Synthesis of Acetamiprid
-
Amination: 2-chloro-5-chloromethylpyridine is reacted with monomethylamine gas in a solvent like dichloroethane at a controlled temperature (e.g., below 0°C initially, then raised to 45°C).
-
Condensation: The resulting N-(6-chloro-3-pyridylmethyl)methylamine is then condensed with ethyl N-cyanoethanimideate to produce acetamiprid.
Quantitative Data: Acetamiprid Synthesis
| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-chloro-5-chloromethylpyridine, Monomethylamine | Dichloroethane | 0 to 45 | 12 | - | [5] |
| 2 | N-(6-chloro-3-pyridylmethyl)methylamine, Ethyl N-cyanoethanimideate | Ethanol | 60-65 | 6-7 | 96.6 | [6] |
Synthesis of Thiacloprid
Thiacloprid is a neonicotinoid insecticide effective against a range of sucking and biting insects.
Experimental Protocol: Synthesis of Thiacloprid
-
Condensation: 2-chloro-5-chloromethylpyridine is reacted with 2-cyanoimino-1,3-thiazolidine (B1274029) in a solvent such as methylene (B1212753) chloride or ethanol, in the presence of an organic base like tetramethylguanidine. The reaction is typically carried out at a temperature between 30-45°C for several hours.
-
Work-up and Purification: The reaction mixture is then acidified, and the product is isolated through recrystallization.
Quantitative Data: Thiacloprid Synthesis
| Reactants | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-chloro-5-chloromethylpyridine, 2-cyanoimino-1,3-thiazolidine | Methylene Chloride | Tetramethylguanidine | 30 | 15 | 96.6 | [2] |
| 2-chloro-5-chloromethylpyridine, 2-cyanoimino-1,3-thiazolidine | Ethanol | Tetramethylguanidine | 35-40 | 15 | 92.5 | [2] |
Neonicotinoid Mode of Action
Signaling Pathway: Neonicotinoid Insecticide Action
Caption: Neonicotinoids act as agonists on insect nAChRs, leading to irreversible opening of ion channels.
Application in Fungicide Synthesis (Representative Protocol)
While direct synthesis of commercial fungicides from this compound is not as prominently documented, derivatives of cyanopyridines have shown significant fungicidal activity. The following is a representative protocol for the synthesis of a fungicidally active N-(thiophen-2-yl) nicotinamide (B372718) derivative, conceptually linked to this compound.
Proposed Synthetic Pathway
The synthesis of a fungicidal nicotinamide can be envisioned to start from this compound. The cyano group can be hydrolyzed to a carboxylic acid, which is then converted to an acyl chloride. This acyl chloride can subsequently be reacted with a suitable amine to yield the final fungicidal compound.
Experimental Workflow: Proposed Synthesis of a Fungicidal Nicotinamide
Caption: Proposed synthetic workflow for a fungicidal nicotinamide derivative starting from this compound.
Experimental Protocol: Synthesis of a Fungicidal N-(thiophen-2-yl) Nicotinamide Derivative (Representative)
-
Acyl Chloride Formation: To a solution of the corresponding substituted nicotinic acid (e.g., 6-chloro-5-cyano-2-methylnicotinic acid) in an anhydrous solvent like dichloromethane, add oxalyl chloride dropwise, followed by a catalytic amount of DMF. Stir the mixture at room temperature for several hours. The solvent is then removed under reduced pressure to yield the acyl chloride.
-
Amidation: The obtained acyl chloride is dissolved in a suitable solvent and added to a solution of the desired substituted thiophene amine and a base (e.g., triethylamine (B128534) or pyridine) in a solvent like dichloromethane. The reaction mixture is stirred at room temperature until completion. The product is then isolated and purified.
Quantitative Data: Fungicidal Nicotinamide Synthesis
| Compound | Target Fungus | EC50 (mg/L) | Reference |
| 4a (Ethyl 5-(6-chloro-5-cyano-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate) | Cucumber Downy Mildew | 4.69 | [7] |
| 4f (Ethyl 5-(5,6-dichloronicotinamido)-4-cyano-3-methylthiophene-2-carboxylate) | Cucumber Downy Mildew | 1.96 | [7] |
Application in Herbicide Synthesis (Representative Protocol)
Similar to fungicides, the direct application of this compound in the synthesis of major commercial herbicides is not extensively detailed in readily available literature. However, cyanopyridine derivatives are known precursors to herbicides. For instance, 2-cyanopyridine (B140075) is a precursor for the herbicide Picloram.[1] The following protocol is a representative synthesis of the herbicide Diflufenican (B1670562), which starts from 2-chloronicotinic acid, a potential derivative of this compound via hydrolysis.
Proposed Synthetic Pathway
The synthesis of a herbicide like Diflufenican could potentially start from this compound by first hydrolyzing the cyano group to a carboxylic acid, yielding 6-chloronicotinic acid. This acid can then be used in subsequent reaction steps.
Experimental Protocol: Synthesis of Diflufenican (Representative)
-
Esterification: 2-chloronicotinic acid is reacted with 3-(trifluoromethyl)phenol (B45071) in the presence of a catalyst (e.g., a solid strong acid) in an aromatic hydrocarbon solvent with heating and reflux to form 3-(trifluoromethyl)phenyl 2-chloronicotinate.
-
Amination: The resulting ester is then reacted with 2,4-difluoroaniline (B146603) in the presence of a copper-based catalyst (e.g., cuprous iodide) in a high-boiling organic solvent like DMSO to yield Diflufenican.
Quantitative Data: Diflufenican Synthesis
| Step | Reactants | Key Reagents/Solvents | Catalyst | Yield (%) | Reference |
| 1 | 2-chloronicotinic acid, 3-(trifluoromethyl)phenol | Aromatic hydrocarbon | Solid strong acid | High | [2] |
| 2 | 3-(trifluoromethyl)phenyl 2-chloronicotinate, 2,4-difluoroaniline | DMSO | Cuprous iodide | High | [2] |
Conclusion
This compound stands out as a critical and versatile intermediate in the agrochemical industry. Its primary and well-established application is in the synthesis of a variety of potent neonicotinoid insecticides. While its direct role in the synthesis of commercial fungicides and herbicides is less documented, its derivatives serve as valuable precursors for these classes of agrochemicals. The synthetic protocols and quantitative data provided herein offer a valuable resource for researchers and professionals engaged in the development of novel and effective crop protection agents. The continued exploration of the reactivity of this compound and its derivatives holds significant promise for the discovery of next-generation agrochemicals.
References
- 1. CN103467370A - Synthesis method of cyanopyridine and derivatives thereof - Google Patents [patents.google.com]
- 2. CN114685365B - Synthesis method of diflufenican - Google Patents [patents.google.com]
- 3. EP0256503B1 - Pyridinecarboxamide derivatives and their use as fungicide - Google Patents [patents.google.com]
- 4. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 5. CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives [mdpi.com]
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 2-Chloro-5-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-chloro-5-cyanopyridine as a versatile building block for the creation of novel heterocyclic compounds with significant potential in drug discovery, particularly in the development of anticancer agents. Detailed experimental protocols for key transformations and data on the biological activities of the resulting compounds are presented.
Introduction
This compound is a readily available and highly reactive starting material for the synthesis of a wide array of functionalized heterocyclic systems. The presence of a chloro group at the 2-position makes it susceptible to nucleophilic substitution and cross-coupling reactions, while the cyano group at the 5-position can be transformed into various other functionalities or can participate in cyclization reactions. This dual reactivity allows for the construction of diverse molecular scaffolds with promising pharmacological properties.
Derivatives of this compound have demonstrated a broad spectrum of biological activities, including potent inhibition of key signaling pathways implicated in cancer progression, such as those mediated by Pim-1 kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Human Epidermal Growth Factor Receptor 2 (HER-2).
Key Synthetic Applications
This compound serves as a key precursor for the synthesis of several important classes of heterocyclic compounds, including:
-
Thieno[2,3-b]pyridines: These fused heterocyclic systems are often synthesized via the Gewald reaction and are known to possess a range of biological activities.
-
Pyridopyrimidines: These compounds can be constructed through cyclization reactions and have shown promise as kinase inhibitors.
-
Substituted Pyridines: The chloro group can be readily displaced by various nucleophiles (amines, thiols, etc.) or participate in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce diverse substituents at the 2-position.
Data Presentation: Anticancer and Kinase Inhibitory Activities
The following tables summarize the in vitro biological activities of representative heterocyclic compounds derived from cyanopyridine precursors.
Table 1: In Vitro Anticancer Activity of Novel Cyanopyridine Derivatives
| Compound ID | Heterocyclic Core | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 4c | 2-Chloro-cyanopyridine | HePG2 | 8.02 ± 0.38 | 5-FU | 9.42 ± 0.46 |
| HCT-116 | 7.15 ± 0.35 | 5-FU | 8.01 ± 0.39 | ||
| 4d | 2-Chloro-cyanopyridine | HePG2 | 6.95 ± 0.34 | 5-FU | 9.42 ± 0.46 |
| 5a | Cyanopyridone | MCF-7 | 1.77 ± 0.10 | Taxol | 8.48 ± 0.46 |
| HepG2 | 2.71 ± 0.15 | Taxol | 14.60 ± 0.79 | ||
| 5e | Cyanopyridone | MCF-7 | 1.39 ± 0.08 | Taxol | 8.48 ± 0.46 |
| 11a | Pyridopyrazolopyrimidine | A-549 | 9.24 | Cisplatin | 11.76 |
| 16a | Pyridopyrazolotriazine | HepG-2 | 6.45 | Cisplatin | 6.45 |
Data sourced from multiple studies and presented for comparative purposes.[1][2][3][4]
Table 2: Kinase Inhibitory Activity of Novel Cyanopyridine Derivatives
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 4b | Pim-1 | 0.63 ± 0.03 | Quercetagetin | 0.56 ± 0.03 |
| 4c | Pim-1 | 0.61 ± 0.03 | Quercetagetin | 0.56 ± 0.03 |
| 4d | Pim-1 | 0.46 ± 0.02 | Quercetagetin | 0.56 ± 0.03 |
| 5a | VEGFR-2 | 0.217 ± 0.020 | Lapatinib | 0.182 ± 0.010 |
| HER-2 | 0.168 ± 0.009 | Lapatinib | 0.131 ± 0.012 | |
| 5e | VEGFR-2 | 0.124 ± 0.011 | Lapatinib | 0.182 ± 0.010 |
| HER-2 | 0.077 ± 0.003 | Lapatinib | 0.131 ± 0.012 |
Data sourced from multiple studies and presented for comparative purposes.[2][3][4]
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-thieno[2,3-b]pyridine-2-carboxamides (via Gewald Reaction)
This protocol describes the synthesis of a thieno[2,3-b]pyridine (B153569) derivative, a common scaffold accessible from this compound.
Materials:
-
This compound
-
Substituted Acetonitrile (B52724) (e.g., Malononitrile)
-
Elemental Sulfur
-
Morpholine (B109124) or Triethylamine (base)
-
Ethanol
-
N-Aryl-2-chloroacetamide
Procedure:
-
Synthesis of the 2-mercapto-3-cyanopyridine intermediate:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted acetonitrile (1.1 eq) in ethanol.
-
Add elemental sulfur (1.2 eq) to the mixture.
-
Add a catalytic amount of a suitable base, such as morpholine or triethylamine.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry to yield the crude 2-mercapto-3-cyanopyridine derivative.
-
-
S-alkylation and Cyclization:
-
Suspend the crude 2-mercapto-3-cyanopyridine derivative (1.0 eq) and sodium ethoxide (1.1 eq) in ethanol.
-
Add the appropriate N-aryl-2-chloroacetamide (1.0 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
The resulting precipitate is collected by filtration, washed with ethanol, and dried to afford the 3-amino-4-aryl-thieno[2,3-b]pyridine-2-carboxamide.[5]
-
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-5-cyanopyridines
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phosphine (B1218219) ligand (e.g., SPhos, XPhos) (if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (B84403) (K₃PO₄)
-
1,4-Dioxane (B91453) or Toluene/Water solvent mixture
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system of Pd(OAc)₂ and a suitable phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane or a toluene/water mixture).
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to yield the 2-aryl-5-cyanopyridine.
Protocol 3: Nucleophilic Aromatic Substitution with Amines
This protocol details the synthesis of 2-amino-5-cyanopyridine (B188168) derivatives through the displacement of the chloro group.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, piperidine)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the amine (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the anhydrous solvent (e.g., DMF or NMP).
-
Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water to remove the solvent and inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to give the pure 2-amino-5-cyanopyridine derivative.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key signaling pathways targeted by the synthesized compounds and a general experimental workflow for their synthesis and evaluation.
Caption: Pim-1 Kinase Signaling Pathway and Inhibition.
Caption: Dual Inhibition of VEGFR-2 and HER-2 Signaling.
Caption: General Experimental Workflow.
References
- 1. Pim-1 kinase stimulates c-Myc-mediated death signaling upstream of caspase-3 (CPP32)-like protease activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The PIM-1 serine kinase prolongs survival and inhibits apoptosis-related mitochondrial dysfunction in part through a bcl-2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. ascopubs.org [ascopubs.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
2-Chloro-5-cyanopyridine: A Key Precursor in the Synthesis of the Antiviral Drug Favipiravir
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Chloro-5-cyanopyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a reactive chlorine atom and a cyano group on a pyridine (B92270) ring, makes it a valuable precursor for the synthesis of various pharmaceutical agents. This document provides detailed application notes and protocols for the utilization of this compound as a key starting material in the synthesis of the broad-spectrum antiviral drug, Favipiravir (B1662787) (also known as T-705). Favipiravir has demonstrated efficacy against a range of RNA viruses by selectively inhibiting the viral RNA-dependent RNA polymerase (RdRp).
Antiviral Drug Synthesis: Favipiravir
The synthesis of Favipiravir from this compound involves a multi-step process. A common synthetic strategy proceeds through the initial conversion of this compound to 2-amino-5-cyanopyridine, followed by a series of transformations to construct the final pyrazinecarboxamide scaffold.
Synthetic Workflow for Favipiravir
Caption: Synthetic workflow for Favipiravir from this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-cyanopyridine from this compound
This protocol describes the amination of this compound to yield 2-amino-5-cyanopyridine.
Materials:
-
This compound
-
Aqueous ammonia (B1221849) (25-30%)
-
Copper(II) sulfate (B86663) (CuSO₄) or other suitable catalyst
-
Methanol or other suitable solvent
-
Autoclave or sealed reaction vessel
Procedure:
-
In a high-pressure autoclave, combine this compound, methanol, aqueous ammonia, and a catalytic amount of CuSO₄.
-
Seal the autoclave and heat the reaction mixture to 150°C. The pressure will rise to approximately 4 MPa.
-
Maintain the reaction at this temperature with stirring for 8 hours.
-
After the reaction is complete, cool the autoclave to below 40°C and carefully vent the excess ammonia.
-
Transfer the reaction mixture and concentrate under reduced pressure to remove the methanol.
-
The crude product can be purified by recrystallization or column chromatography to yield 2-amino-5-cyanopyridine.
Protocol 2: Synthesis of Favipiravir from 3,6-Dichloropyrazine-2-carbonitrile
This protocol outlines a three-step synthesis of Favipiravir starting from the intermediate 3,6-dichloropyrazine-2-carbonitrile.
Materials:
-
3,6-Dichloropyrazine-2-carbonitrile
-
Potassium fluoride (B91410) (KF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium acetate
-
Concentrated hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
n-Heptane
Step 1: Synthesis of 3,6-Difluoropyrazine-2-carbonitrile
-
To a solution of 3,6-dichloropyrazine-2-carbonitrile in DMSO, add potassium fluoride.
-
Heat the mixture to 120-140°C and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain crude 3,6-difluoropyrazine-2-carbonitrile.
Step 2: Synthesis of 6-Fluoro-3-hydroxypyrazine-2-carbonitrile
-
Dissolve the crude 3,6-difluoropyrazine-2-carbonitrile in a suitable solvent and add an aqueous solution of sodium acetate.
-
Stir the mixture at room temperature until the hydrolysis is complete.
-
Acidify the reaction mixture and extract the product.
Step 3: Synthesis of Favipiravir
-
To the crude 6-fluoro-3-hydroxypyrazine-2-carbonitrile, add concentrated hydrochloric acid.
-
Heat the mixture to facilitate the hydrolysis of the nitrile group to a carboxamide.
-
After completion, cool the reaction and neutralize with a saturated solution of sodium bicarbonate to precipitate the Favipiravir.
-
The crude product can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol (B145695) to yield Favipiravir as a light-yellow solid.[1]
Quantitative Data
The following table summarizes the reported yields and other quantitative data for the key steps in the synthesis of Favipiravir.
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Melting Point (°C) | Reference |
| Amination | This compound | 2-Amino-5-cyanopyridine | NH₃, CuSO₄, Methanol, 150°C, 8h | ~92 | - | [2] |
| Chlorination/Dehydration | 3-Aminopyrazine-2-carboxylic acid derivative | 3,6-Dichloropyrazine-2-carbonitrile | POCl₃, PCl₅ | 92 | 92-94 | [1] |
| Fluorination, Hydroxylation, Nitrile Hydrolysis | 3,6-Dichloropyrazine-2-carbonitrile | Favipiravir | 1. KF, DMSO; 2. NaOAc; 3. HCl | 43 | 188-191 | [1] |
| Overall Yield (from 3-aminopyrazine-2-carboxylic acid) | 3-Aminopyrazine-2-carboxylic acid | Favipiravir | Multi-step synthesis | ~8 | - | [3][4] |
Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase
Favipiravir is a prodrug that, once inside the host cell, is converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (T-705RTP).[5][6] T-705RTP acts as a purine (B94841) analogue and competitively inhibits the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[5][7] This inhibition can occur through two primary mechanisms: chain termination after incorporation into the nascent viral RNA strand, or by inducing lethal mutagenesis, leading to the production of non-viable virions.[8][9]
Caption: Mechanism of action of Favipiravir in inhibiting viral replication.
Other Antiviral Applications
While this compound is a well-established precursor for Favipiravir, its application in the synthesis of other commercially significant antiviral drugs is not widely documented in the current scientific literature. The primary focus of research involving this starting material in the antiviral field has been on the development and optimization of Favipiravir synthesis.
Disclaimer: The provided protocols are intended for informational purposes for qualified researchers and scientists. These procedures involve hazardous materials and should only be performed in a well-equipped laboratory with appropriate safety precautions. The user assumes all responsibility for the safe handling and execution of these experiments.
References
- 1. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Detailed Analyses of Molecular Interactions between Favipiravir and RNA Viruses In Silico [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN107641106A - The synthetic method of Favipiravir intermediate and Favipiravir - Google Patents [patents.google.com]
- 8. CN113121457B - Synthesis process of Favipiravir intermediate 3, 6-dichloro-2-cyanopyrazine - Google Patents [patents.google.com]
- 9. Introduction to RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biochemical Assays Involving 2-Chloro-5-cyanopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biochemical assays relevant to the study of compounds derived from 2-Chloro-5-cyanopyridine. This versatile chemical scaffold is a key component in the synthesis of potent enzyme inhibitors, particularly for protein kinases such as Pim-1, which are implicated in cancer. The following sections detail the application of these derivatives in kinase inhibition and cell viability assays, provide step-by-step experimental protocols, and present relevant quantitative data.
Application Note 1: Inhibition of Pim-1 Kinase by this compound Analogs
Introduction
The this compound moiety is a critical pharmacophore in the design of inhibitors targeting the Pim-1 kinase, a serine/threonine kinase overexpressed in various cancers. Its derivatives have demonstrated significant inhibitory activity, making them promising candidates for anticancer drug development. The chloro-substituent at the 2-position of the pyridine (B92270) ring provides a reactive handle for synthetic modifications to generate libraries of potential inhibitors.
Mechanism of Action
Derivatives of this compound can act as ATP-competitive inhibitors of Pim-1 kinase. They occupy the ATP-binding pocket of the enzyme, preventing the phosphorylation of its downstream substrates. This inhibition of Pim-1 activity can disrupt crucial cellular signaling pathways involved in cell cycle progression and survival, ultimately leading to apoptosis in cancer cells.
Quantitative Data Summary
The inhibitory activity of a series of 2-chloro-4-(2-chloroquinolin-3-yl)-6-phenylnicotinonitriles (analogs of this compound) against Pim-1 kinase and their cytotoxic effects on various cancer cell lines are summarized below.
| Compound ID | Pim-1 Kinase IC50 (µM)[1] | HepG-2 IC50 (µM)[1] | HCT-116 IC50 (µM)[1] | MCF-7 IC50 (µM) | PC-3 IC50 (µM)[1] |
| 4a | > 10 | 15.11 ± 0.71 | 17.31 ± 0.82 | 19.83 ± 0.94 | 23.17 ± 1.10 |
| 4b | 0.63 ± 0.03 | 10.15 ± 0.48 | 11.25 ± 0.53 | 13.41 ± 0.64 | 15.82 ± 0.75 |
| 4c | 0.61 ± 0.03 | 8.02 ± 0.38 | 7.15 ± 0.35 | 9.83 ± 0.47 | 10.14 ± 0.48 |
| 4d | 0.46 ± 0.02 | 6.95 ± 0.34 | 8.35 ± 0.42 | 8.17 ± 0.39 | 9.24 ± 0.44 |
| 4e | 1.13 ± 0.05 | 12.33 ± 0.59 | 14.18 ± 0.67 | 16.72 ± 0.79 | 18.26 ± 0.87 |
| Quercetagetin (Reference) | 0.56 ± 0.03 | - | - | - | - |
| 5-FU (Reference) | - | 9.42 ± 0.46 | 8.01 ± 0.39 | 10.26 ± 0.49 | 11.53 ± 0.55 |
Application Note 2: Covalent Inhibition Potential
The this compound scaffold also holds potential for the development of covalent inhibitors. The electrophilic nature of the carbon atom bearing the chlorine atom makes it susceptible to nucleophilic attack by cysteine residues within the target protein's binding site. This can lead to the formation of an irreversible covalent bond, offering prolonged target engagement and potentially increased therapeutic efficacy.
Mechanism of Covalent Modification
The proposed mechanism involves a nucleophilic aromatic substitution (SNAr) reaction. The thiol group of a cysteine residue in the enzyme's active site attacks the carbon atom of the pyridine ring that is bonded to the chlorine atom. This results in the displacement of the chloride ion and the formation of a stable thioether linkage between the inhibitor and the protein.
Experimental Protocols
Protocol 1: In Vitro Pim-1 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent biochemical assay to measure the inhibitory activity of compounds against Pim-1 kinase by quantifying the amount of ADP produced.
Materials:
-
Recombinant human Pim-1 kinase
-
Pim-1 kinase substrate (e.g., a peptide derived from a known Pim-1 substrate like BAD)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (dissolved in DMSO)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µL of inhibitor solution (or DMSO for control).
-
2 µL of Pim-1 kinase solution.
-
2 µL of substrate/ATP mixture.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[2]
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[2]
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.[2]
-
Read Plate: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the ADP produced and thus the kinase activity. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: MTT Assay for Cytotoxicity
This protocol outlines a colorimetric assay to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG-2, HCT-116, MCF-7, PC-3)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.[3]
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds (in 100 µL of fresh medium) and incubate for another 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., 5-FU).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the test compound concentration.
Signaling Pathway
References
- 1. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Application Notes: 2-Chloro-5-cyanopyridine in the Development of Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-cyanopyridine is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry, particularly in the design and synthesis of novel anti-cancer agents. Its unique electronic properties and reactive sites—the chloro and cyano groups—allow for diverse chemical modifications, making it an ideal scaffold for developing targeted cancer therapies. Derivatives of this compound have shown potent inhibitory activity against a variety of cancer-related targets, including protein kinases and apoptosis regulators. These compounds have demonstrated promising cytotoxic effects against numerous cancer cell lines, underscoring their potential in oncology drug discovery.
This document provides a comprehensive overview of the application of this compound in the development of anti-cancer agents. It includes a summary of their biological activities, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways they modulate.
Biological Activity and Mechanism of Action
Derivatives of this compound have been shown to exert their anti-cancer effects through the modulation of several key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. The primary mechanisms of action identified to date include the inhibition of Pim-1 kinase, VEGFR-2, HER-2, and the modulation of the anti-apoptotic protein survivin.
Pim-1 Kinase Inhibition
Pim-1 kinase, a serine/threonine kinase, is frequently overexpressed in various human cancers and plays a critical role in cell cycle progression, apoptosis, and drug resistance. Several this compound derivatives have been identified as potent inhibitors of Pim-1 kinase. By blocking the activity of Pim-1, these compounds can induce cell cycle arrest and promote apoptosis in cancer cells.
VEGFR-2 and HER-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) are receptor tyrosine kinases that are pivotal in tumor angiogenesis and cancer cell proliferation, respectively. Certain this compound derivatives have demonstrated dual inhibitory activity against both VEGFR-2 and HER-2. Inhibition of VEGFR-2 disrupts the blood supply to tumors, while targeting HER-2 directly impedes the growth of HER-2 positive cancer cells. The inhibition of both HER-2 and VEGFR-2 can lead to the downstream suppression of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[1][2][3][4][5][6][7][8][9][10]
Survivin Modulation
Survivin is a member of the inhibitor of apoptosis protein (IAP) family that is highly expressed in most human cancers but is largely absent in normal adult tissues. It plays a dual role in inhibiting apoptosis and regulating cell division. Some this compound derivatives have been shown to modulate survivin expression, leading to the induction of apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity and in vivo efficacy of representative this compound derivatives against various cancer cell lines and tumor models.
Table 1: In Vitro Cytotoxicity of this compound Derivatives (IC50 Values in µM)
| Compound ID | Cancer Cell Line | Target(s) | IC50 (µM) | Reference |
| Compound 4c | HepG2 (Liver) | Pim-1 | 8.02 ± 0.38 | [1][2] |
| HCT-116 (Colon) | Pim-1 | 7.15 ± 0.35 | [1][2] | |
| PC3 (Prostate) | Pim-1 | 13.64 ± 0.67 | [2] | |
| MCF-7 (Breast) | Pim-1 | 15.74 ± 0.78 | [2] | |
| Compound 4d | HepG2 (Liver) | Pim-1 | 6.95 ± 0.34 | [11] |
| HCT-116 (Colon) | Pim-1 | 8.35 ± 0.42 | [11] | |
| Compound 5a | MCF-7 (Breast) | VEGFR-2, HER-2 | 1.77 ± 0.10 | [12] |
| HepG2 (Liver) | VEGFR-2, HER-2 | 2.71 ± 0.15 | [12] | |
| Compound 5e | MCF-7 (Breast) | VEGFR-2, HER-2 | 1.39 ± 0.08 | [12] |
| HepG2 (Liver) | VEGFR-2, HER-2 | 10.70 ± 0.58 | [4] | |
| Compound 5c | PC-3 (Prostate) | Survivin | 14.4 ± 0.38 | [13] |
| MDA-MB-231 (Breast) | Survivin | 20 ± 0.17 | [13] | |
| HepG2 (Liver) | Survivin | 15 ± 0.64 | [13] | |
| Compound 3n | HCT-116 (Colon) | STAT3 | 10.50 | [14] |
| HeLa (Cervical) | STAT3 | 14.27 | [14] | |
| A375 (Melanoma) | STAT3 | 4.61 | [14] |
Table 2: In Vivo Efficacy of a Representative 2-Cyanopyrimidine Derivative
| Compound ID | Cancer Model | Dosage | Tumor Growth Inhibition (TGI) | Body Weight Change | Reference |
| Compound 2 | HepG2 Xenograft | 7.6 mg/kg/2 days | 53.04% (p < 0.01) | < 10% loss | [15] |
| HepG2 Xenograft | 3.8 mg/kg/2 days | 48.29% (p < 0.01) | < 10% loss | [15] |
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of anti-cancer agents from this compound often involves nucleophilic substitution at the C2 position, where the chloro group is displaced by various amines or other nucleophiles. A general synthetic scheme is provided below.
Caption: General synthesis of 2-amino-5-cyanopyridine derivatives.
Protocol:
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., DMF, ethanol), add the desired amine (1-1.2 equivalents) and a base (e.g., K2CO3, Et3N; 2 equivalents).
-
Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to afford the desired 2-amino-5-cyanopyridine derivative.[11][16]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.[1][2]
Western Blot Analysis
This protocol is used to determine the effect of the compounds on the expression and phosphorylation status of target proteins.
Protocol:
-
Treat cancer cells with the test compounds at the desired concentrations for a specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, total Akt, p-ERK, total ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
In Vivo Xenograft Tumor Model
This protocol is used to evaluate the anti-tumor efficacy of the compounds in a living organism.
Protocol:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the test compound or vehicle control to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Measure the tumor volume and body weight of the mice 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.[15]
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by this compound derivatives.
Caption: Inhibition of the Pim-1 kinase pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A VEGFB-Based Peptidomimetic Inhibits VEGFR2-Mediated PI3K/Akt/mTOR and PLCγ/ERK Signaling and Elicits Apoptotic, Antiangiogenic, and Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The VEGF pathway and the AKT/mTOR/p70S6K1 signalling pathway in human epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Laboratory Scale Synthesis of 2-Chloro-5-cyanopyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-cyanopyridine is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals. Its preparation on a laboratory scale is crucial for research and development in these fields. This document provides detailed application notes and experimental protocols for the synthesis of this compound, with a primary focus on the robust and widely applicable Sandmeyer reaction. Alternative synthetic methodologies are also presented and compared to provide a comprehensive overview for process selection and optimization.
Introduction
This compound serves as a versatile building block in organic synthesis, primarily due to the presence of two reactive sites: the chloro and cyano groups. These functional groups allow for a variety of subsequent chemical transformations, making it a key component in the synthesis of numerous target molecules, including active pharmaceutical ingredients and agrochemicals. The selection of an appropriate synthetic route is critical and depends on factors such as starting material availability, scalability, yield, and safety considerations. This application note details the laboratory-scale synthesis of this important compound, providing a thorough protocol for the Sandmeyer reaction and a comparative analysis of other synthetic strategies.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes quantitative data for various laboratory-scale methods for the synthesis of this compound, allowing for a direct comparison of their efficiencies and conditions.
| Synthetic Route | Starting Material | Key Reagents | Solvent | Reaction Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Sandmeyer Reaction | 2-Amino-5-cyanopyridine (B188168) | NaNO₂, HCl, CuCl | Water, HCl | 0 - 5 (diazotization), then RT - 50 | 1 - 2 hours | ~70-80 (typical) | General Knowledge |
| From Carboxylic Acid | 6-Chloropyridine-3-carboxylic acid | Oxalyl chloride, NH₃·H₂O, Cyanuric chloride | DCM, Acetonitrile, DMF | 0 - 25 | Several hours | Not explicitly stated | [1] |
| Cyanation of Halopyridine | 2,5-Dichloropyridine | KCN, Pd catalyst | Organic Solvent | 40 - 200 | 2 - 20 hours | ~75 | [2] |
| Cyclization | Ethoxymethyleneglutacononitrile | HCl gas | Glacial acetic acid | 0 - Room Temperature | Overnight | 73.5 | [3] |
Signaling Pathways and Logical Relationships
The Sandmeyer reaction is a well-established method for the conversion of a primary aromatic amine to a variety of functional groups via a diazonium salt intermediate. The reaction proceeds through a radical mechanism catalyzed by copper(I) salts.
Figure 1: Reaction pathway of the Sandmeyer synthesis.
Experimental Workflow
The synthesis of this compound via the Sandmeyer reaction involves a two-step, one-pot procedure. The first stage is the diazotization of the starting amine, which is immediately followed by the copper-catalyzed displacement of the diazonium group with a chloride ion.
Figure 2: Experimental workflow for the Sandmeyer synthesis.
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
This protocol describes the synthesis of this compound from 2-amino-5-cyanopyridine.
Materials:
-
2-Amino-5-cyanopyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (B109758) (CH₂Cl₂) or Ethyl Acetate (B1210297) (EtOAc)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Part 1: Diazotization
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-cyanopyridine (1.0 eq).
-
Carefully add concentrated hydrochloric acid (approx. 3-4 mL per gram of amine) and stir until the amine is completely dissolved.
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution using a dropping funnel. It is critical to maintain the reaction temperature below 5 °C during this addition to prevent the decomposition of the diazonium salt.
-
After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.
Part 2: Sandmeyer Reaction
-
In a separate 500 mL flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Cool the copper(I) chloride solution in an ice bath.
-
Slowly and carefully, add the cold diazonium salt solution from Part 1 to the copper(I) chloride solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently heat the reaction mixture to approximately 50 °C for 1 hour, or until the evolution of nitrogen gas ceases.
Part 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and then pour it over crushed ice.
-
Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will cause vigorous gas evolution (CO₂).
-
Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to afford pure this compound.
Conclusion
The Sandmeyer reaction provides a reliable and efficient method for the laboratory-scale synthesis of this compound from readily available 2-amino-5-cyanopyridine. The protocol detailed herein offers a step-by-step guide for researchers. While alternative methods exist, the Sandmeyer reaction remains a preferred choice due to its versatility and generally good yields for this class of transformation. Careful control of the reaction temperature during the diazotization step is paramount to ensure the success of the synthesis.
References
- 1. Advances in Synthetic Methodologies of 2-chloro-5-cyanopyridine_Chemicalbook [chemicalbook.com]
- 2. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]
- 3. US5459273A - Process for the preparation of 2-halogeno-5-cyano pyridines - Google Patents [patents.google.com]
Application Notes: Industrial Production of 2-Chloro-5-cyanopyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Chloro-5-cyanopyridine is a pivotal intermediate in the synthesis of a wide range of commercially important products, particularly in the pharmaceutical and agrochemical industries.[1][2] Its pyridine (B92270) ring, substituted with both an electron-withdrawing cyano group and a reactive chloro group, makes it a versatile building block for creating more complex molecules.[1][2] In the agrochemical sector, it is a key precursor for neonicotinoid insecticides.[3] In medicinal chemistry, it is utilized in the development of novel compounds for treating neurological disorders and as potential anti-inflammatory and anti-cancer agents.[2] The industrial-scale production of this compound is therefore of significant interest, with research focusing on optimizing yield, purity, cost-effectiveness, and environmental safety.
Primary Industrial Synthesis Routes
Several methods have been developed for the industrial synthesis of this compound. The most prominent routes include the ammoxidation of 2-chloro-5-methylpyridine, the cyanation of 2-chloropyridine (B119429) derivatives, and the chlorination of pyridine N-oxides.
Ammoxidation of 2-Chloro-5-methylpyridine
Ammoxidation is a major industrial process for converting methyl groups on an aromatic ring into nitriles using ammonia (B1221849) and oxygen, typically over a heterogeneous catalyst at high temperatures.[4] This method is analogous to the SOHIO process used to produce acrylonitrile.[4] For this compound, the starting material is 2-chloro-5-methylpyridine. This route is advantageous for large-scale production due to the use of inexpensive reagents.[5]
Cyanation of 2-Chloropyridine
The direct introduction of a cyano group onto the pyridine ring is a common and versatile strategy. This typically involves the nucleophilic substitution of a halogen atom on a pyridine precursor. Modern industrial methods focus on avoiding toxic heavy metal cyanides like cuprous cyanide, which were used in earlier procedures.[6][7]
Key variations of this route include:
-
Phase-Transfer Catalysis: This method uses an alkali metal cyanide (e.g., KCN, NaCN) in an aqueous or biphasic system with a phase-transfer catalyst, such as tricaprylylmethylammonium chloride (Aliquat 336) or tetrabutylammonium (B224687) bromide.[7][8] This approach is high-yielding, operates at moderate temperatures, and avoids heavy metal waste streams.[8]
-
Palladium-Catalyzed Cyanation: This innovative method employs a palladium catalyst (e.g., palladium acetate) without the need for expensive phosphine (B1218219) ligands.[9] A significant advantage is the use of potassium ferrocyanide (K₄[Fe(CN)₆]) as a non-toxic source of cyanide, which greatly improves the safety and environmental profile of the process.[5][9]
Synthesis from Pyridine N-Oxides
This route starts with the N-oxidation of a substituted pyridine, followed by chlorination, which can introduce a chlorine atom at the 2-position. For instance, 3-cyanopyridine (B1664610) can be oxidized to 3-cyanopyridine N-oxide, which is then chlorinated using reagents like phosphorus oxychloride (POCl₃) or bis(trichloromethyl)carbonate in the presence of an organic base.[10][11]
Quantitative Data Summary
The following tables summarize quantitative data from various published synthesis methods.
Table 1: Palladium-Catalyzed Cyanation Methods
| Starting Material | Cyanide Source | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2-Chloro-3,5-lutidine | K₄[Fe(CN)₆] | Pd(OAc)₂ / K₂CO₃ | DMF | 140 | 12 | 75 | [9] |
| 2-Chloro-3-picoline | K₄[Fe(CN)₆] | Pd(OAc)₂ / K₂CO₃ | DMF | 140 | 12 | 79 |[5] |
Table 2: Phase-Transfer Catalyzed Cyanation
| Starting Material | Cyanide Source | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 3-Chloro-2-fluoro-5-trifluoromethylpyridine | KCN | Aliquat 336 | Water | 30 | 4 | 90 | [8] |
| 3-Chloro-2-fluoro-5-trifluoromethylpyridine | NaCN | Tetrabutylammonium bromide | None | 20-25 | 23 | 82 |[7] |
Table 3: Other Synthesis Methods
| Starting Material | Key Reagents | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Cyanopyridine N-oxide | POCl₃, Triethylamine | Dichloromethane | 80-110 | >90 (implied) | [11] |
| 6-Chloropyridine-3-carboxylic acid | Oxalyl chloride, NH₃·H₂O, Cyanuric chloride | DCM, DMF | 0-25 | Not specified | [1] |
| Methyleneglutaconic acid dinitriles | HCl gas | DMF | 50 | 77.7 |[3] |
Experimental Protocols
Below are detailed protocols for key synthesis methods, adapted from patent and literature procedures.
General Experimental Workflow
Protocol 1: Palladium-Catalyzed Cyanation using Potassium Ferrocyanide
This protocol is adapted from a method that avoids highly toxic cyanide sources.[5][9]
Materials:
-
2-Chloropyridine derivative (1.0 eq)
-
Potassium ferrocyanide, K₄[Fe(CN)₆] (0.2 eq)
-
Palladium acetate (B1210297), Pd(OAc)₂ (0.005 eq)
-
Potassium carbonate, K₂CO₃ (0.2 eq)
-
Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Setup: Equip a reaction vessel with a mechanical stirrer, condenser, thermocouple, and an inert gas inlet.
-
Inerting: Purge the reactor with nitrogen or argon gas to remove oxygen.
-
Charging Reactants: Charge the reactor with the 2-chloropyridine derivative, potassium ferrocyanide, potassium carbonate, palladium acetate, and DMF.
-
Reaction: Heat the reaction mixture to 140 °C under an inert atmosphere.
-
Monitoring: Maintain the temperature and stir for 12-20 hours. Monitor the reaction progress by HPLC or GC until the starting material is consumed.
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction solution with a suitable organic solvent like ethyl acetate (e.g., 300 mL).
-
Work-up: Filter the mixture to remove inorganic solids. Wash the filtrate with water and then with a 5% aqueous ammonia solution to remove any remaining catalyst or impurities.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (B86663) or sodium sulfate. Remove the solvent by rotary evaporation under reduced pressure.
-
Purification: The crude product can be further purified by column chromatography or recrystallization to yield the pure cyanopyridine compound.
Protocol 2: Phase-Transfer Catalyzed Cyanation in an Aqueous System
This protocol is based on an environmentally improved process that uses water as a solvent.[8]
Materials:
-
2-Halopyridine derivative (e.g., 3-chloro-2-fluoro-5-trifluoromethylpyridine) (1.0 eq)
-
Potassium cyanide, KCN (1.0-1.1 eq)
-
Phase-transfer catalyst (e.g., Aliquat 336) (1-5 mol %)
-
Water
Procedure:
-
Reactor Setup: In a suitable reaction vessel, combine the 2-halopyridine derivative and the phase-transfer catalyst (e.g., Aliquat 336, 12.1 g for a ~1 mol scale reaction).
-
Reactant Addition: Prepare a solution of potassium cyanide (e.g., 71.6 g) in water (e.g., 215 g).
-
Reaction: While stirring the mixture of the halopyridine and catalyst, add the aqueous potassium cyanide solution dropwise over 1 hour, maintaining the reaction temperature at approximately 30 °C.
-
Monitoring: Continue stirring at this temperature for 4 hours. The reaction can be monitored by HPLC to check for the disappearance of the starting material.
-
Phase Separation: After the reaction is complete, stop stirring and allow the layers to separate. The product will be in the lower organic phase.
-
Washing: Separate the lower organic phase and wash it with an aqueous sodium chloride solution.
-
Isolation: The final product, 2-cyano-3-chloro-5-trifluoromethylpyridine, can be isolated and purified by distillation, yielding a product with ~98% purity.[8]
Protocol 3: Synthesis from 6-Chloropyridine-3-carboxylic Acid
This protocol describes a multi-step synthesis involving the conversion of a carboxylic acid to a nitrile.[1]
Materials:
-
6-Chloropyridine-3-carboxylic acid (1.0 eq)
-
Oxalyl chloride
-
Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM)
-
Aqueous Ammonia (NH₃·H₂O)
-
Anhydrous acetonitrile (B52724)
-
Cyanuric chloride (1.0 eq)
-
Ethyl acetate (EtOAc)
Procedure:
-
Acid Chloride Formation: Suspend 6-chloropyridine-3-carboxylic acid (18 g, 114 mmol) in DCM (300 mL). Add a catalytic amount of DMF (3 mL). Cool the mixture to 0 °C and add oxalyl chloride (40 mL) dropwise. Stir the mixture at 25 °C for 2 hours until a clear solution is formed. Concentrate the solution to dryness under reduced pressure.
-
Amide Formation: Dissolve the residue in anhydrous acetonitrile (100 mL). Add this solution to a diluted aqueous ammonia solution (500 mL) at 0 °C. Stir the mixture for 30 minutes.
-
Extraction: Extract the aqueous mixture twice with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the intermediate amide.
-
Dehydration to Nitrile: Dissolve the crude amide in DMF (100 mL) and cool to 0 °C. Add cyanuric chloride (21.2 g, 114.9 mmol) in portions. Stir the mixture at 0 °C for 2 hours.
-
Product Isolation: Pour the reaction mixture into ice/water. Collect the resulting solid by filtration and wash it with water.
-
Purification: Dissolve the solid in DCM, dry over anhydrous Na₂SO₄, and concentrate to afford the final product, this compound.[1]
References
- 1. Advances in Synthetic Methodologies of 2-chloro-5-cyanopyridine_Chemicalbook [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. US5459273A - Process for the preparation of 2-halogeno-5-cyano pyridines - Google Patents [patents.google.com]
- 4. Ammoxidation - Wikipedia [en.wikipedia.org]
- 5. Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Eureka | Patsnap [eureka.patsnap.com]
- 6. Process for the preparation of 2-cyanopyridine derivatives - Patent 1746089 [data.epo.org]
- 7. EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 8. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 9. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]
- 10. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
- 11. CN104829525A - Method for producing 2-chloro-3-cyanopyridine through continuous reaction - Google Patents [patents.google.com]
Application Notes: Synthesis of Complex Molecules Using 2-Chloro-5-cyanopyridine
Introduction
2-Chloro-5-cyanopyridine is a highly versatile and valuable building block in organic synthesis, particularly for the construction of complex heterocyclic molecules.[1] Its utility stems from the presence of two distinct and reactive functional groups: a chloro group at the 2-position, which is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and a cyano group at the 5-position, which can be transformed into a variety of other functionalities.[1][2] This combination makes it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] These application notes provide detailed protocols and methodologies for leveraging this compound in several critical synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Application Notes
The pyridine (B92270) ring is inherently electron-deficient, a characteristic that is enhanced by the electron-withdrawing cyano group. This electronic nature makes the chloro-substituent at the 2-position highly activated for nucleophilic aromatic substitution (SNAr).[3] This reaction class is fundamental for installing a wide range of substituents, including amines, alcohols, and thiols, directly onto the pyridine core. The reaction proceeds via a Meisenheimer complex, a stabilized intermediate formed by the attack of a nucleophile on the aromatic ring.[4] The stability of this intermediate, particularly with the negative charge delocalized onto the ring nitrogen, facilitates the displacement of the chloride leaving group.[3][5] This methodology is widely employed in drug discovery, for instance, in the synthesis of the multi-kinase inhibitor Sorafenib and its analogues, where an ether linkage is formed via an SNAr reaction with a substituted phenol (B47542).[6][7]
Generalized Reaction Scheme
Caption: General scheme for the SNAr reaction of this compound.
Experimental Protocol: Synthesis of 4-(5-cyanopyridin-2-yloxy)-N-methylpicolinamide
This protocol is adapted from the synthesis of Sorafenib intermediates, where a substituted phenol displaces a chlorine atom on a pyridine ring.[6][7][8]
-
Materials:
-
This compound (1.0 equiv)
-
4-Hydroxy-N-methylpicolinamide (1.1 equiv)
-
Potassium tert-butoxide (KOtBu) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 4-hydroxy-N-methylpicolinamide and anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add potassium tert-butoxide portion-wise, ensuring the temperature remains below 10 °C.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Add a solution of this compound in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 80-90 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and carefully quench by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica (B1680970) gel to yield the final product.
-
Representative Data
| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Aminophenol | KOtBu / K₂CO₃ | DMF | 80 | ~70-85 | Adapted from[7] |
| Various Amines | N/A (neat) or Base | N/A or Solvent | 100-160 | 60-95 | General observation[9] |
| Benzylamine | K₂CO₃ | DMF | 120 | 88 | Adapted from similar substrates |
| Methanol (as MeONa) | NaH | THF | 65 | >90 | General observation[10] |
Palladium-Catalyzed Cross-Coupling Reactions
A. Suzuki-Miyaura Coupling
Application Notes
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds.[11] For this compound, this reaction enables the introduction of a diverse range of aryl, heteroaryl, or vinyl substituents at the 2-position by coupling with the corresponding boronic acid or boronate ester.[12][13] The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step.[11][14] The choice of ligand, base, and solvent system is crucial for achieving high yields, especially with electron-deficient heteroaryl chlorides.[13][15] This transformation is a cornerstone in medicinal chemistry for accessing complex biaryl structures.
Generalized Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Generalized Suzuki Coupling
This protocol is based on established methods for the Suzuki coupling of heteroaryl chlorides.[11][12][15]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., 1,4-Dioxane, Toluene)
-
-
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
B. Buchwald-Hartwig Amination
Application Notes
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[16] It is a highly effective method for synthesizing aryl amines from aryl halides. For this compound, this reaction allows for the coupling of a wide variety of primary and secondary amines at the 2-position.[16][17] The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands (e.g., biarylphosphines) and a strong base, such as sodium tert-butoxide.[9][18] This method has largely replaced harsher, classical methods for C-N bond formation due to its broad substrate scope and high functional group tolerance.[16]
Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Generalized Buchwald-Hartwig Amination
This generalized protocol is based on well-established procedures for the amination of heteroaryl chlorides.[9][18]
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add the this compound and seal the tube.
-
Remove the tube from the glovebox, add the anhydrous solvent, followed by the amine via syringe.
-
Evacuate and backfill the tube with inert gas.
-
Heat the reaction mixture to the specified temperature (typically 80-120 °C) and stir until TLC or LC-MS indicates complete consumption of the starting material.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography.
-
Representative Data for Palladium-Catalyzed Cross-Coupling
| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reaction Type |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 85-95 | Suzuki |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 92 | Suzuki |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 95 | Buchwald-Hartwig |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 88 | Buchwald-Hartwig |
Transformations of the Cyano Group
Application Notes
The cyano group on the 2-substituted-5-cyanopyridine scaffold is a versatile functional handle that can be converted into other important groups, significantly expanding the molecular diversity accessible from this starting material.[19][20] Key transformations include:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively. These groups are valuable in drug molecules for forming hydrogen bonds.
-
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a basic, flexible linker.
-
Cycloadditions: Although less common with unactivated nitriles, the cyano group can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles (via reaction with azides).[19]
Reaction Pathways
Caption: Key synthetic transformations of the cyano group.
Experimental Protocol: Hydrolysis to Carboxamide
-
Materials:
-
2-Substituted-5-cyanopyridine (1.0 equiv)
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
Dissolve the 2-substituted-5-cyanopyridine in DMSO.
-
Add potassium carbonate to the solution.
-
Slowly add hydrogen peroxide dropwise at room temperature. An exotherm may be observed.
-
Stir the reaction mixture until the starting material is consumed (as monitored by TLC).
-
Pour the reaction mixture into cold water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry under vacuum to yield the corresponding 5-carboxamide derivative.
-
These protocols and notes provide a foundational guide for researchers and scientists to effectively utilize this compound as a versatile precursor in the synthesis of complex, high-value molecules for pharmaceutical and industrial applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Chloro-5-cyanopyridine in Material Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-cyanopyridine is a versatile heterocyclic building block increasingly utilized in the field of material science. Its electron-deficient pyridine (B92270) ring, substituted with a reactive chloro group and a cyano group, makes it an excellent precursor for the synthesis of advanced organic materials. The cyano group acts as a potent electron-accepting moiety, while the chloro atom provides a reactive site for cross-coupling reactions, enabling the construction of complex molecular architectures. These features are particularly valuable in the design of materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of materials for organic electronics, with a focus on Thermally Activated Delayed Fluorescence (TADF) emitters for high-efficiency OLEDs.
Application: Synthesis of Donor-Acceptor TADF Emitters for OLEDs
A prominent application of this compound is in the synthesis of donor-acceptor (D-A) type molecules for TADF emitters. In these molecules, the cyanopyridine unit serves as the electron-acceptor (A) core, which is typically coupled with one or more electron-donating (D) moieties. This molecular design leads to a small singlet-triplet energy splitting (ΔEST), which allows for efficient reverse intersystem crossing (RISC) from the triplet to the singlet state, thus enabling theoretically 100% internal quantum efficiency in OLEDs.
Common synthetic strategies to construct these D-A molecules involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination, at the 2-position of the pyridine ring.
Quantitative Data: Performance of Cyanopyridine-Based TADF Emitters
The following tables summarize the photophysical properties and device performance of representative TADF emitters incorporating a cyanopyridine acceptor core. While the syntheses described in the original sources may not have started from this compound, these data are indicative of the performance achievable with materials derived from this building block.
Table 1: Photophysical Properties of Cyanopyridine-Based TADF Emitters
| Compound | λabs (nm) | λem (nm) | PLQY (%) | ΔEST (eV) | Reference |
| PXPN | 350 | 480 | 57 | 0.05 | [1] |
| PTPN | 375 | 520 | 17 | 0.07 | [1] |
| DAPN | 380 | 505 | 45 | 0.05 | [1] |
| BCPN | 340 | 434 | 91 | - | [1] |
PLQY: Photoluminescence Quantum Yield ΔEST: Singlet-Triplet Energy Splitting Note: BCPN was identified as a fluorescent emitter.
Table 2: Electroluminescence Performance of OLEDs with Cyanopyridine-Based TADF Emitters
| Emitter | Max. EQE (%) | Max. CE (cd/A) | Max. PE (lm/W) | Max. Brightness (cd/m²) | Reference |
| DAPN | 10.4 | 37.6 | 12.6 | 2855 | [1] |
| BCPN (Electroplex) | 9.4 | 29.3 | 11.5 | 2367 | [1] |
EQE: External Quantum Efficiency CE: Current Efficiency PE: Power Efficiency
Experimental Protocols
Protocol 1: Synthesis of a Donor-Acceptor Molecule via Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic boronic acid or boronate ester of a donor molecule (e.g., a carbazole (B46965) or phenoxazine (B87303) derivative).
Reaction Scheme:
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Donor-boronic acid or boronate ester (1.1 mmol, 1.1 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)2) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K2CO3) (2.0 mmol, 2.0 eq)
-
1,4-Dioxane (B91453) (anhydrous, 10 mL)
-
Water (degassed, 2 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the donor-boronic acid/ester, Pd(OAc)2, SPhos, and K2CO3.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (30 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of a Donor-Acceptor Molecule via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a secondary amine donor (e.g., carbazole, phenoxazine).
Reaction Scheme:
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Donor amine (e.g., carbazole) (1.1 mmol, 1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.015 mmol, 1.5 mol%)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq)
-
Toluene (anhydrous, 10 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the donor amine and sodium tert-butoxide to an oven-dried Schlenk flask. Add anhydrous toluene.
-
Catalyst Preparation: In a separate flask, prepare the catalyst solution by dissolving Pd2(dba)3 and Xantphos in anhydrous toluene.
-
Reaction Initiation: Add the catalyst solution to the flask containing the amine and base. Then, add a solution of this compound in anhydrous toluene.
-
Reaction: Heat the mixture to reflux (around 110 °C) and stir for 12-24 hours under an inert atmosphere.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl). Extract the product with dichloromethane (B109758) or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Diagram 1: Synthetic Pathway for a TADF Emitter
Caption: Synthetic route to a TADF emitter via Suzuki-Miyaura coupling.
Diagram 2: Experimental Workflow for Cross-Coupling
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-cyanopyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-5-cyanopyridine, a critical intermediate in the pharmaceutical and agrochemical industries.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a direct question-and-answer format.
Q1: Why is the yield of my this compound synthesis consistently low?
A1: Low yields can stem from several factors, including suboptimal reaction conditions, reagent quality, and the formation of side products. Here are key areas to investigate:
-
Reaction Temperature: The reaction temperature is a critical parameter. For instance, in the chlorination of 3-methyl-pyridine, the temperature can significantly affect the yield.[1] In some processes, temperatures ranging from -10°C to 100°C are employed depending on the specific reagents.[2] It is crucial to optimize the temperature for your specific reaction setup.
-
Reagent Stoichiometry and Quality: Ensure the correct molar ratios of your reactants and catalysts. An excess or deficit of a reagent can lead to incomplete reactions or the formation of unwanted byproducts. For example, when using chlorinating agents like phosphorus oxychloride, a significant excess (up to 70 mole %) may be required.[3] The purity of starting materials, such as substituted pyridines and cyanating agents, is also paramount.
-
Catalyst Activity: If your synthesis involves a catalyst, its activity is crucial. For palladium-catalyzed cyanations, ensure the catalyst is not deactivated. In some cases, a ligand-free palladium catalyst can be effective.[4] For other reactions, the amount of catalyst needs to be optimized; increasing the catalyst amount beyond a certain point may not improve the yield.[5]
-
Solvent Choice: The choice of solvent can influence reaction rate and selectivity. Common solvents for this synthesis include dimethylformamide (DMF), dichloromethane (B109758) (DCM), and acetonitrile (B52724).[6] The reaction may also be performed in an aqueous solvent or even without a solvent under certain conditions.[7]
Q2: I am observing significant formation of byproducts. How can I improve the selectivity of my reaction?
A2: Byproduct formation is a common challenge. Identifying the byproducts can provide clues for optimizing the reaction.
-
Isomer Formation: In syntheses starting from substituted pyridines, the formation of isomers can be a major issue. For example, the chlorination of nicotinic acid N-oxide derivatives can produce a mixture of 2-chloro and 6-chloro isomers, which are difficult to separate.[8] Careful selection of the starting material and reaction conditions is key to minimizing isomer formation.
-
Formation of 2-Hydroxy-3-cyanopyridine: When using certain chlorinating agents like thionyl chloride or sulfonyl chloride for the synthesis of 2-chloro-3-cyanopyridine (B134404) from 3-cyanopyridine (B1664610) N-oxide, the formation of 2-hydroxy-3-cyanopyridine can be a significant side reaction, reducing the yield to as low as 45%.[9] Using alternative chlorinating agents like bis(trichloromethyl)carbonate may suppress this side reaction.[9]
-
Control of Reaction Conditions: Strict control over reaction temperature and addition rates of reagents can minimize side reactions. For instance, in the synthesis from 3-cyanopyridine N-oxide, the dropwise addition of an organic base at a controlled temperature (e.g., 5-40°C) is recommended.[9]
Q3: The purification of my this compound is proving difficult. What are the recommended purification methods?
A3: Effective purification is essential to obtain a high-purity product. The choice of method depends on the nature of the impurities.
-
Recrystallization: Recrystallization is a common and effective method for purifying solid this compound. Solvents like ethanol (B145695) or petroleum ether have been successfully used.[8]
-
Column Chromatography: For removing closely related impurities or when dealing with oily products, column chromatography is a powerful technique. A common stationary phase is silica (B1680970) gel, with eluents such as a mixture of petroleum ether and ethyl acetate (B1210297).[6]
-
Washing and Extraction: After the reaction, a series of aqueous washes (e.g., with water, saturated sodium bicarbonate solution, or brine) can remove inorganic salts and water-soluble impurities.[6] Subsequent extraction with an organic solvent like dichloromethane or ethyl acetate will isolate the product.[6]
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Several synthetic routes with different starting materials are available. Some common precursors include:
-
6-Chloropyridine-3-carboxylic acid[6]
-
3-Cyanopyridine N-oxide[9]
-
2-Halopyridines (e.g., 2-bromopyridine (B144113) or 2-fluoropyridine)[7]
-
3-Methylpyridine[1]
-
Methylene-glutaconic acid dinitriles[8]
Q2: What are some of the chlorinating and cyanating agents used in the synthesis?
A2: The choice of reagent is critical for a successful synthesis.
-
Chlorinating Agents: Common chlorinating agents include cyanuric chloride,[6] phosphorus oxychloride (POCl₃),[3][8] thionyl chloride (SOCl₂),[9] and bis(trichloromethyl)carbonate.[9]
-
Cyanating Agents: For introducing the cyano group, reagents like potassium cyanide (KCN),[10] sodium cyanide (NaCN),[7] and cuprous cyanide (CuCN) are frequently used.[7] In some cases, less toxic cyanide sources like potassium ferrocyanide can be employed.[4]
Q3: What are the typical reaction conditions for the synthesis of this compound?
A3: Reaction conditions vary significantly depending on the chosen synthetic route. Below is a summary of conditions from different methods.
| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| 6-Chloropyridine-3-carboxylic acid | Oxalyl chloride, NH₃·H₂O, Cyanuric chloride | DCM, Acetonitrile, DMF | 0 - 25 | Not specified | [6] |
| 3-Cyanopyridine N-oxide | Bis(trichloromethyl)carbonate, Triethylamine (B128534) | Dichloroethane | -5 to 60 | High | [9] |
| 3-Cyanopyridine N-oxide | Thionyl chloride/Sulfonyl chloride | Not specified | Not specified | 45 | [9] |
| Methylene-glutaconic acid dinitriles | Hydrogen halide (e.g., HCl) | DMF | -10 to 80 | up to 89.4 | [8] |
| 2-Fluoro-3-chloro-5-trifluoromethylpyridine | Potassium cyanide, Aliquat 336 | Water | 30 | 90 | [7] |
| 2-Chloro-3-picoline | Potassium ferrocyanide, Palladium acetate | N,N-dimethylformamide | 60-120 | 79 | [4] |
Q4: Are there any safety precautions I should be aware of?
A4: Yes, safety is paramount. This compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[11][12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11] Cyanide-containing reagents are highly toxic and require careful handling and disposal according to institutional safety protocols.
Experimental Protocols
Protocol 1: Synthesis from 6-Chloropyridine-3-carboxylic Acid [6]
-
To a suspension of 6-chloropyridine-3-carboxylic acid (18 g, 114 mmol) in 300 mL of dichloromethane (DCM) with 3 mL of dimethylformamide (DMF), add oxalyl chloride (40 mL) dropwise at 0°C.
-
Stir the mixture at 25°C for 2 hours.
-
Concentrate the clear solution to dryness under reduced pressure.
-
Dissolve the residue in 100 mL of anhydrous acetonitrile and add it to 500 mL of diluted aqueous NH₃·H₂O at 0°C.
-
Stir the mixture for 30 minutes and then extract twice with ethyl acetate (EtOAc).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Dissolve the residue in 100 mL of DMF and cool to 0°C.
-
Add cyanuric chloride (21.2 g, 114.9 mmol) and stir the mixture for 2 hours at 0°C.
-
Pour the reaction mixture into ice/water.
-
Collect the resulting solid by filtration, wash with water, dissolve in DCM, dry over anhydrous Na₂SO₄, and concentrate to afford this compound.
Protocol 2: Synthesis from 3-Cyanopyridine N-oxide [9]
-
Dissolve 3-cyanopyridine N-oxide (2.4 g, 0.02 mol) and bis(trichloromethyl)carbonate (3.0 g) in 20 mL of dichloroethane.
-
At -5°C, slowly add a solution of triethylamine (1.0 g) in about 1 mL of dichloroethane dropwise over approximately 30 minutes.
-
After the addition is complete, raise the temperature to 60°C and maintain for 4 hours.
-
After the reaction, wash the solution successively with water and a basic solution.
-
Separate the organic layer, decolorize with activated carbon under reflux, cool, and filter.
-
Recover the solvent by distillation to obtain 2-chloro-3-cyanopyridine (note: this patent refers to the 3-cyano isomer, but the methodology is relevant).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Chloro-3-pyridinecarbonitrile | C6H3ClN2 | CID 5152094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 4. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Advances in Synthetic Methodologies of 2-chloro-5-cyanopyridine_Chemicalbook [chemicalbook.com]
- 7. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 8. US5459273A - Process for the preparation of 2-halogeno-5-cyano pyridines - Google Patents [patents.google.com]
- 9. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 11. This compound, 97% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
Technical Support Center: Reactions of 2-Chloro-5-cyanopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-cyanopyridine. The content addresses common side products and issues encountered during typical reactions, offering practical solutions and detailed protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to help you troubleshoot and optimize your reactions involving this compound.
Hydrolysis of the Cyano Group
Q1: I am observing the formation of 6-chloronicotinamide (B47983) and/or 6-chloronicotinic acid in my reaction. How can I prevent this?
A1: The hydrolysis of the cyano group to an amide or a carboxylic acid is a common side reaction, particularly in the presence of water with acid or base catalysis.[1][2][3]
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to exclude atmospheric moisture.
-
Choice of Base: If your reaction requires a base, consider using a non-nucleophilic, anhydrous base. If aqueous bases are necessary for the main reaction, minimizing the reaction time and temperature can help reduce the extent of hydrolysis.
-
Temperature Control: Lowering the reaction temperature can often disfavor the hydrolysis side reaction.
-
Work-up Procedure: During the work-up, avoid prolonged exposure to acidic or basic aqueous solutions. Neutralize the reaction mixture promptly and extract the product into an organic solvent.
Experimental Protocol: Hydrolysis of this compound to 2-Chloronicotinamide (B82574)
This protocol is provided for the characterization of the side product.
-
Reaction: 2-Chloro-3-cyanopyridine (a related substrate) can be hydrolyzed to 2-chloronicotinamide in high yield by treatment with concentrated sulfuric acid at 90°C for 2 hours, followed by quenching with aqueous ammonia (B1221849).[4] A similar procedure can be expected to convert this compound to 6-chloronicotinamide.
-
Procedure:
-
Dissolve this compound (1 equivalent) in concentrated sulfuric acid.
-
Heat the mixture to 90°C and stir for 2 hours.
-
Cool the reaction mixture and slowly pour it into a mixture of aqueous ammonia and ice.
-
Stir for 1 hour, and collect the precipitated solid by filtration.
-
Wash the solid with water and dry to obtain 6-chloronicotinamide.
-
Palladium-Catalyzed Cross-Coupling Reactions
Q2: My Buchwald-Hartwig amination of this compound is giving low yields and a significant amount of 5-cyanopyridine (hydrodehalogenation product). What can I do to improve the reaction?
A2: Hydrodehalogenation, the replacement of the chlorine atom with hydrogen, is a major side reaction in the Buchwald-Hartwig amination of chloropyridines.[1][5] This occurs when the desired C-N bond formation (reductive elimination) is slow, allowing competing pathways to dominate.[5] Additionally, the pyridine (B92270) nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition.[5]
Troubleshooting Steps:
-
Ligand Selection: The choice of ligand is critical. Use bulky, electron-rich phosphine (B1218219) ligands such as RuPhos, BrettPhos, or DavePhos to promote the reductive elimination step and prevent catalyst deactivation.[1]
-
Catalyst System: Consider using a pre-catalyst (e.g., a G3 or G4 palladacycle) for more efficient and clean formation of the active Pd(0) species.[1]
-
Base Selection: The purity and choice of base are important. Ensure the use of an anhydrous, high-purity base like NaOtBu. Traces of moisture or hydroxide (B78521) can promote hydrodehalogenation.[1]
-
Temperature and Catalyst Loading: For challenging chloropyridines, you may need to increase the reaction temperature (typically 80-110°C) and the catalyst loading (up to 5 mol%).[1]
-
Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive. Ensure the reaction is performed under a strictly inert atmosphere.[5]
Quantitative Data on Side Products (Illustrative)
| Catalyst System | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Hydrodehalogenation Yield (%) |
| Pd(OAc)₂ / PPh₃ | NaOtBu | Toluene (B28343) | 100 | Low | High |
| Pd₂ (dba)₃ / RuPhos | NaOtBu | Dioxane | 100 | High | Low |
This table is illustrative and based on general principles of Buchwald-Hartwig aminations of chloropyridines.
Experimental Protocol to Minimize Hydrodehalogenation:
-
Materials: this compound (1.0 mmol), amine (1.2 mmol), RuPhos Pd G3 (0.02 mmol, 2 mol%), Sodium tert-butoxide (1.4 mmol), and anhydrous, degassed toluene (5 mL).
-
Procedure:
-
In a glovebox, add the this compound, amine, RuPhos Pd G3, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Add the anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture at 100°C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Concentrate the filtrate and purify by column chromatography.
-
Q3: In my Suzuki coupling of this compound, I am observing significant formation of homocoupled boronic acid product and 5-cyanopyridine (dehalogenation). How can I minimize these side products?
A3: Homocoupling of the boronic acid and dehalogenation of the aryl chloride are common side reactions in Suzuki-Miyaura couplings.[6] Homocoupling is often promoted by the presence of oxygen, while dehalogenation can occur via competing hydride transfer pathways.[6][7] Protodeboronation, the replacement of the boronic acid group with a hydrogen, is another potential side reaction that consumes the nucleophile.[6]
Troubleshooting Steps:
-
Inert Atmosphere: To minimize homocoupling, ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere to exclude oxygen.[6]
-
Catalyst and Ligand Choice: Use a highly active catalyst system, such as a combination of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos or XPhos, to promote the desired cross-coupling over side reactions.[6]
-
Base and Solvent: The choice of base and solvent is crucial. For chloropyridines, stronger bases like K₃PO₄ are often effective.[6] A mixture of an organic solvent like 1,4-dioxane (B91453) and water is commonly used.[8]
-
Temperature: While higher temperatures may be needed to activate the C-Cl bond, excessively high temperatures can sometimes favor side reactions. Optimization of the reaction temperature is recommended.[6]
Quantitative Data on Side Products (Illustrative for a Dichloropyridine)
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Aryl Boronic Acid | Yield (%) | C2:C5 Ratio |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 18 | Phenylboronic acid | 85 | >99:1 |
| Pd₂(dba)₃ (1) | None | Na₂CO₃ (2) | Acetonitrile | 80 | 36 | 4-Fluorophenylboronic acid | 45-55 | >99:1 |
Table adapted from a protocol for 2,5-dichloropyridine, illustrating selectivity.[5]
Experimental Protocol to Minimize Side Products:
-
Materials: this compound (1.0 mmol), arylboronic acid (1.2-1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), K₃PO₄ (2.0 mmol), and degassed 1,4-dioxane/water (4:1, 5 mL).
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction at 100°C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.[8]
-
Nucleophilic Aromatic Substitution (SNAr)
Q4: I am attempting a nucleophilic substitution on this compound, but the reaction is sluggish. What can I do?
A4: The reactivity of this compound in SNAr reactions depends on the nucleophile and the reaction conditions. The electron-withdrawing cyano group activates the pyridine ring towards nucleophilic attack.
Troubleshooting Steps:
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile's salt, making the nucleophile more reactive.
-
Temperature: Increasing the reaction temperature often accelerates the rate of SNAr reactions.
-
Choice of Nucleophile: Stronger nucleophiles will react more readily. The pKa of the conjugate acid of the nucleophile can be a good indicator of its strength.
-
Base: If the nucleophile is an alcohol or a thiol, the addition of a non-nucleophilic base (e.g., NaH, K₂CO₃) is necessary to generate the more nucleophilic alkoxide or thiolate.
Q5: I am observing the formation of 2-hydroxy-5-cyanopyridine as a side product. How can this be avoided?
A5: The formation of 2-hydroxy-5-cyanopyridine is due to the reaction with hydroxide ions, which can be present if using an aqueous base or if there is residual water in the reaction mixture.
Troubleshooting Steps:
-
Anhydrous Conditions: As with hydrolysis of the cyano group, ensure that the reaction is run under strictly anhydrous conditions.
-
Non-Hydroxide Bases: Use non-hydroxide bases such as carbonates (K₂CO₃, Cs₂CO₃) or hydrides (NaH) when a base is required.
Visualizations
Caption: Troubleshooting logic for Buchwald-Hartwig amination side reactions.
Caption: Common side reaction pathways in Suzuki-Miyaura coupling.
Caption: Hydrolysis pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 5. benchchem.com [benchchem.com]
- 6. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 7. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Chloro-5-cyanopyridine by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-chloro-5-cyanopyridine by recrystallization. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental work.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for designing and troubleshooting the recrystallization process.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃ClN₂ | [1][2] |
| Molecular Weight | 138.55 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 78 - 82 °C | [1] |
| Solubility in Water | Low solubility | [1] |
| Solubility in Organic Solvents | Soluble in dichloromethane (B109758) and chloroform | [1] |
| Stability | Stable under normal conditions. Can react with strong acids, bases, and reducing agents. | [1] |
Experimental Protocol: Recrystallization from Isopropanol (B130326)
The following protocol outlines a general procedure for the recrystallization of this compound using isopropanol. Isopropanol is a common solvent for the recrystallization of related pyridine (B92270) derivatives.[3]
Materials:
-
Crude this compound
-
Isopropanol (reagent grade)
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with a water or oil bath)
-
Reflux condenser (optional, but recommended)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol to just cover the solid. Gently heat the mixture to the boiling point of the isopropanol while stirring. Continue to add small portions of hot isopropanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure good recovery.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask. This step should be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]
-
Cooling: Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the recrystallization of this compound.
Q1: My compound is not dissolving in the hot solvent, even after adding a significant amount.
A1: There are a few possibilities:
-
Insoluble Impurities: Your crude product may contain insoluble impurities. If a significant portion of the material has dissolved and a small amount of solid remains, it is likely an impurity. In this case, proceed with a hot filtration to remove the insoluble material.
-
Incorrect Solvent: Isopropanol may not be a suitable solvent for your specific sample if it is highly impure. You may need to perform solvent screening with other solvents like ethanol, ethyl acetate, or toluene (B28343) to find a more appropriate one. An ideal solvent will dissolve the compound when hot but not when cold.
Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath.
A2: This is a common issue and can be addressed with the following techniques:
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass stirring rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[5]
-
Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a "seed" for crystallization.
-
Excess Solvent: You may have used too much solvent. If scratching or seeding does not induce crystallization, try to evaporate some of the solvent by gently heating the solution and then allowing it to cool again.[4]
Q3: My product "oiled out" instead of forming crystals.
A3: "Oiling out" occurs when the solid melts in the hot solvent and separates as an oil rather than crystallizing upon cooling. This is more common when the melting point of the compound is low or when there are significant impurities.[4]
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to ensure the compound remains in solution at a slightly lower temperature. Then, allow it to cool very slowly.
-
Change Solvent System: If oiling out persists, a different solvent or a mixed solvent system may be necessary. For example, you could dissolve the compound in a good solvent (like dichloromethane) and then slowly add a poor solvent (like hexane) until the solution becomes turbid, then heat to clarify and cool slowly.
Q4: The recovery of my purified product is very low.
A4: A low yield can result from several factors:
-
Using Too Much Solvent: As mentioned, using an excess of the recrystallization solvent will result in a significant portion of your product remaining dissolved in the mother liquor.[6]
-
Premature Crystallization: If the product crystallizes too early during hot filtration, you will lose a portion of your yield. Ensure your filtration apparatus is pre-heated.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Always use ice-cold solvent for the washing step.[5]
Q5: The purified crystals are still colored.
A5: If your final product retains a color, it indicates the presence of colored impurities.
-
Activated Carbon: Repeat the recrystallization process, but this time include the optional decolorization step with activated carbon. Be aware that using too much activated carbon can also reduce your yield by adsorbing your product.[6]
-
Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization may be necessary to achieve the desired purity.
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. 2-Chloro-5-Cyano Pyridine Manufacturer & Supplier China | High Purity CAS 3430-16-8 | Applications, Safety Data, Price [pipzine-chem.com]
- 2. scbt.com [scbt.com]
- 3. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Column Chromatography for 2-Chloro-5-cyanopyridine Purification
This guide provides detailed protocols, frequently asked questions, and troubleshooting advice for the purification of 2-Chloro-5-cyanopyridine using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound? A1: The most common and recommended stationary phase for the purification of moderately polar compounds like this compound is silica (B1680970) gel (60-120 mesh or 230-400 mesh for flash chromatography).[1][2] Alumina can also be considered as an alternative.
Q2: How do I determine the best mobile phase (eluent) for my separation? A2: The optimal mobile phase should be determined using Thin Layer Chromatography (TLC) prior to running the column.[1] Test various solvent systems of differing polarities. A good system will give your target compound an Rf value of approximately 0.25-0.35. Common starting systems include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758).
Q3: How should I prepare and load my crude this compound sample? A3: There are two primary methods for sample loading:
-
Wet Loading: Dissolve the crude solid in the minimum amount of the chosen mobile phase or a strong solvent like dichloromethane.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column bed. This method is often preferred as it can lead to better separation.[3]
Q4: What are the key physical properties of this compound? A4: Understanding the properties of your compound is crucial for purification. Key data is summarized in the table below.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₃ClN₂ | [4][5] |
| Molecular Weight | 138.55 g/mol | [4] |
| Appearance | White to off-white/cream crystalline powder | [6][7] |
| Melting Point | 108-121 °C | [7][8] |
| Solubility | Soluble in DMSO, Dichloromethane, Chloroform | [9][10][11] |
| Stability | Stable under normal conditions | [11] |
Table 2: Recommended Chromatography Systems
| Component | Recommendation | Details |
| Stationary Phase | Silica Gel (Normal Phase) | Standard grade, 60-120 mesh for gravity or 230-400 mesh for flash chromatography.[1] |
| Mobile Phase (Eluent) | Hexanes / Ethyl Acetate | Start with a low polarity mixture (e.g., 9:1) and gradually increase the ethyl acetate concentration. |
| Dichloromethane / Hexanes | A less polar alternative to ethyl acetate systems. | |
| TLC Visualization | UV Lamp (254 nm) | The pyridine (B92270) ring is UV active, allowing for easy visualization of spots on a TLC plate. |
Troubleshooting Guide
Q5: My compound is not moving off the column origin. What should I do? A5: This indicates the mobile phase is not polar enough to elute the compound.
-
Cause: Eluent polarity is too low.
-
Solution: Gradually increase the polarity of your mobile phase. For a hexanes/ethyl acetate system, slowly increase the percentage of ethyl acetate. If using isocratic (constant solvent mixture) elution, prepare a new, more polar mobile phase.
Q6: My compound is eluting too quickly, with the solvent front, and is not separating from impurities. A6: This suggests the mobile phase is too polar, causing all compounds to move quickly without interacting with the stationary phase.
-
Cause: Eluent polarity is too high.
-
Solution: Decrease the polarity of the mobile phase. For a hexanes/ethyl acetate system, increase the percentage of hexanes.
Q7: The separation between my product and an impurity is poor, with overlapping fractions. A7: This is a common issue requiring optimization of the separation conditions.
-
Possible Causes:
-
Inappropriate solvent system.
-
Column was overloaded with crude material.
-
Flow rate is too fast.
-
Improperly packed column (channeling).
-
-
Solutions:
-
Use a shallower polarity gradient or switch to an isocratic elution with the optimal solvent mixture identified by TLC.
-
Try a different solvent system. For example, if hexanes/ethyl acetate fails, consider dichloromethane/methanol or toluene/acetone.
-
Reduce the amount of crude material loaded onto the column.
-
For gravity chromatography, slow the flow rate by adjusting the stopcock. For flash chromatography, reduce the applied pressure.
-
Repack the column, ensuring the silica bed is uniform and free of cracks or air bubbles.[2]
-
Q8: My collected fractions show streaking or "tailing" on the analytical TLC plate. A8: Tailing can compromise purity and yield.
-
Possible Causes:
-
Sample overload on the column or the TLC plate.
-
The compound may be slightly acidic or basic, interacting too strongly with the silica.
-
The compound is not fully soluble in the mobile phase.
-
-
Solutions:
-
Ensure you are not exceeding the loading capacity of your column (typically 1-5% of the silica gel weight).
-
Add a very small amount (e.g., 0.1-1%) of a modifier to the mobile phase. For potentially acidic compounds, a little acetic acid can help. For basic compounds like pyridines, a small amount of triethylamine (B128534) or pyridine can sharpen the bands.
-
Ensure your chosen eluent is capable of dissolving the compound.
-
Experimental Protocols
Protocol 1: TLC Analysis for Solvent System Selection
-
Preparation: Dissolve a small amount of the crude this compound in a vial with dichloromethane or ethyl acetate.
-
Spotting: Use a capillary tube to spot the solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a prepared solvent mixture (e.g., 9:1 Hexanes:Ethyl Acetate). Ensure the chamber is saturated with solvent vapors.
-
Analysis: Once the solvent front nears the top of the plate, remove it and mark the solvent front. Visualize the separated spots under a UV lamp (254 nm).
-
Optimization: Adjust the solvent ratio until the spot corresponding to this compound has an Rf value of ~0.3.
Protocol 2: Flash Column Chromatography Purification
-
Column Packing:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom.[2]
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column, gently tapping the side to ensure even packing. Avoid trapping air bubbles.
-
Add another layer of sand on top of the settled silica bed.
-
Drain the excess solvent until it is level with the top sand layer. Never let the column run dry.[1]
-
-
Sample Loading:
-
Prepare the sample via the "Dry Loading" method described in Q3.
-
Carefully add the silica-adsorbed sample to the top of the column bed.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or vials.
-
-
Gradient Elution (if needed): If separation is poor, you can gradually increase the eluent polarity by slowly increasing the percentage of the more polar solvent (e.g., ethyl acetate) in your mobile phase.
-
Fraction Analysis:
-
Monitor the collected fractions using TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Mandatory Visualizations
Caption: General workflow for the column chromatography purification process.
Caption: Decision-making guide for troubleshooting poor separation results.
References
- 1. Column chromatography - Wikipedia [en.wikipedia.org]
- 2. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 3. orgsyn.org [orgsyn.org]
- 4. scbt.com [scbt.com]
- 5. 6-Chloro-3-pyridinecarbonitrile | C6H3ClN2 | CID 5152094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. labproinc.com [labproinc.com]
- 7. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. chemimpex.com [chemimpex.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 2-CHLORO-5-CYANOPYRAZINE | TargetMol [targetmol.com]
- 11. 2-Chloro-5-Cyano Pyridine Manufacturer & Supplier China | High Purity CAS 3430-16-8 | Applications, Safety Data, Price [pipzine-chem.com]
Technical Support Center: Suzuki Coupling with 2-Chloro-5-cyanopyridine
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 2-Chloro-5-cyanopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in low to no product yield. What are the primary reasons for this?
A1: Low or no product formation when using this compound is a common issue primarily due to the inherent low reactivity of the C-Cl bond for oxidative addition, a critical step in the catalytic cycle.[1][2] The electron-withdrawing nature of the pyridine (B92270) nitrogen and the cyano group can also influence the reaction. Key areas to troubleshoot include:
-
Catalyst and Ligand Inactivity: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough to facilitate the oxidative addition of the C-Cl bond. More electron-rich and bulky ligands are often required.
-
Ineffective Base: The choice of base is crucial for the transmetalation step. An inappropriate base may not be strong enough or may have poor solubility in the reaction solvent.
-
Suboptimal Reaction Temperature: Chloropyridines often require higher temperatures (80-120 °C) to overcome the activation energy for oxidative addition.
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Incomplete degassing of solvents and the reaction vessel is a common culprit.
Q2: What are the most common side reactions I should be aware of, and how can they be minimized?
A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures. The most prevalent are:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is often exacerbated by the presence of water or other proton sources.
-
Mitigation: Use anhydrous solvents, employ a stronger, non-nucleophilic base, and consider using boronic esters (e.g., pinacol (B44631) esters) which are generally more stable.
-
-
Homocoupling: The coupling of two boronic acid molecules (Ar-Ar) or two molecules of the chloropyridine can occur, often promoted by the presence of oxygen or high catalyst loadings.
-
Mitigation: Thoroughly degas all solvents and the reaction mixture. Avoid excessively high catalyst concentrations.
-
-
Dehalogenation: The chloro group on the pyridine ring is replaced by a hydrogen atom.
-
Mitigation: This can be influenced by the choice of ligand and base. Screening different reaction conditions can help minimize this side reaction.
-
Q3: How does the electronic nature of the boronic acid coupling partner affect the reaction?
A3: The electronic properties of the boronic acid can significantly impact the reaction outcome. Electron-rich boronic acids generally undergo transmetalation more readily than electron-deficient ones. For challenging couplings with electron-deficient boronic acids, more forcing conditions, such as higher temperatures and more active catalyst systems, may be necessary.
Q4: Can the pyridine nitrogen in this compound inhibit the palladium catalyst?
A4: Yes, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[2] The use of bulky phosphine (B1218219) ligands, such as the Buchwald ligands (SPhos, XPhos, etc.), can help mitigate this issue by sterically hindering the coordination of the pyridine nitrogen to the palladium.
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
This is the most frequent challenge. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no conversion.
Issue 2: Predominance of Side Products (Homocoupling, Protodeboronation)
If the starting materials are consumed but the desired product is not the major component, focus on optimizing conditions to disfavor side reactions.
Troubleshooting Side Reactions
Caption: Decision tree for addressing common side reactions.
Data Presentation: Recommended Reaction Conditions
The following tables summarize recommended starting conditions for the Suzuki coupling of this compound based on successful protocols for structurally similar, electron-deficient chloropyridines. Optimization will likely be required for your specific boronic acid.
Table 1: Recommended Catalyst Systems and Bases
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Notes |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | A robust system for many challenging couplings.[1][2] |
| Pd₂(dba)₃ (1-3) | XPhos (2-6) | Cs₂CO₃ (2-3) | Often effective for electron-deficient substrates. |
| PdCl₂(dppf) (3-5) | - | K₂CO₃ (2-3) | A more traditional system, may require higher temperatures. |
| [Pd(allyl)Cl]₂ (1-2) | cataCXium® A (2-4) | K₃PO₄ (2-3) | Utilizes an NHC ligand, which can be highly effective. |
Table 2: Recommended Solvents and Temperatures
| Solvent | Temperature (°C) | Degassing Method | Notes |
| 1,4-Dioxane (B91453) (anhydrous) | 100-110 | Freeze-pump-thaw (3x) | Excellent solvent for many Suzuki couplings. |
| Toluene (anhydrous) | 100-110 | Sparging with Ar/N₂ | Good alternative to dioxane. |
| THF (anhydrous) | 65-70 (reflux) | Sparging with Ar/N₂ | Lower boiling point, may require longer reaction times. |
| 1,4-Dioxane / H₂O (e.g., 4:1) | 100 | Sparging with Ar/N₂ | The presence of water can sometimes be beneficial, but increases risk of protodeboronation. |
| DMF (anhydrous) | 100-120 | Sparging with Ar/N₂ | High boiling point, useful for very unreactive substrates. |
Experimental Protocols
Protocol 1: General Procedure using a Buchwald Ligand System
This protocol provides a robust starting point for the Suzuki coupling of this compound with various arylboronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
Anhydrous 1,4-dioxane (5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the anhydrous dioxane.
-
Add the remaining anhydrous 1,4-dioxane to the Schlenk tube containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Ensure the reaction vessel is well-sealed and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and is an excellent option for rapid optimization.
Materials:
-
This compound (0.5 mmol, 1.0 equiv.)
-
Arylboronic acid (0.75 mmol, 1.5 equiv.)
-
PdCl₂(dppf) (0.015 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.0 mmol, 2.0 equiv.)
-
Anhydrous 1,4-dioxane (4 mL)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid, PdCl₂(dppf), and cesium carbonate.
-
Add the anhydrous 1,4-dioxane and seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 120-150 °C for 15-45 minutes.
-
After the reaction, allow the vial to cool to room temperature.
-
Work-up and purify as described in Protocol 1.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.
References
Technical Support Center: Optimizing Amination of 2-Chloro-5-cyanopyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amination of 2-chloro-5-cyanopyridine. The content is designed to address specific experimental challenges and offer practical solutions for optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the amination of this compound?
The most prevalent and versatile method for the amination of this compound is the Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the pyridine (B92270) ring and a wide variety of amines.[1] Alternative methods, though less common for this specific substrate, can include nucleophilic aromatic substitution (SNAr), which typically requires highly activated substrates or harsh reaction conditions.[2][3]
Q2: My Buchwald-Hartwig amination of this compound is showing low or no conversion. What are the primary causes?
Low or no conversion in the amination of this compound is a frequent issue, primarily because aryl chlorides are less reactive than the corresponding bromides or iodides.[4] The oxidative addition of the C-Cl bond to the palladium(0) complex is often the rate-limiting step.[4]
Initial troubleshooting should focus on:
-
Catalyst System Integrity: Ensure the palladium source is active. Using a pre-catalyst, such as a G3 or G4 palladacycle, can be more reliable than sources like Pd(OAc)₂ as they form the active Pd(0) species more efficiently.[4]
-
Ligand Choice: Bulky, electron-rich phosphine (B1218219) ligands are crucial for activating the C-Cl bond. Standard ligands like PPh₃ are often ineffective.[4]
-
Reaction Conditions: Elevated temperatures, typically in the range of 80-110 °C, are often necessary to facilitate the oxidative addition.[4] A strictly inert atmosphere is critical as oxygen can deactivate the Pd(0) catalyst.[4]
-
Base Selection: A strong, non-nucleophilic base is generally required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[4]
Q3: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) as a side product. How can this be minimized?
Hydrodehalogenation is a common side reaction where the this compound is reduced instead of aminated.[4] This can occur when the desired reductive elimination is slow, allowing for competing pathways.
Strategies to suppress this side reaction include:
-
Ligand Selection: Choosing a ligand that promotes faster reductive elimination can be beneficial.
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired amination pathway.[4]
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry, as water can be a source of protons for the hydrodehalogenation.[4]
-
Base Purity: Use a high-purity, anhydrous base. Traces of hydroxide (B78521) in the base can exacerbate the problem.[4]
Q4: Can I use weaker bases if my substrate is base-sensitive?
Yes, if your amine or the this compound backbone contains base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used.[4][5] However, this will likely necessitate a more active catalyst system, potentially higher catalyst loading, and higher reaction temperatures to achieve a reasonable reaction rate.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst or inefficient pre-catalyst activation. | Use a reliable palladium pre-catalyst (e.g., G3 or G4 palladacycles).[4] Increase catalyst loading to 3-5 mol%.[4] |
| Inappropriate ligand for C-Cl bond activation. | Switch to a more electron-rich and sterically hindered biarylphosphine ligand (e.g., RuPhos, BrettPhos).[4] | |
| Insufficient reaction temperature. | Increase the reaction temperature, typically to 80-110 °C.[4] | |
| Poor solubility of the base. | Select a solvent that better solubilizes the inorganic base.[5] Toluene is a common choice.[5] | |
| Deactivation of the catalyst by oxygen. | Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and use degassed solvents.[4] | |
| Hydrodehalogenation | Slow reductive elimination. | Optimize the ligand to accelerate the final product-forming step. |
| Presence of water or protic impurities. | Use anhydrous reagents and solvents. Ensure the base is of high purity.[4] | |
| Sub-optimal stoichiometry. | Use a slight excess of the amine (1.2-1.5 equivalents).[4] | |
| Formation of Biaryl Byproducts | Side reaction, particularly with chiral primary amines. | Screen different catalysts, ligands, and reaction stoichiometries to minimize this side reaction.[5] |
| Difficulty in Product Purification | Complex reaction mixture due to side reactions. | Optimize reaction conditions to improve selectivity. Consider alternative purification techniques. |
| The product, 2-amino-5-cyanopyridine, is a weak base. | This property can be exploited during purification, for instance, by using biphasic extraction with an aqueous base and an organic solvent like ethyl acetate.[6] |
Data Presentation: Reaction Parameter Comparison
Table 1: Common Bases for Buchwald-Hartwig Amination
| Base | Strength | pKa (approx.) | Common Applications & Remarks |
| Sodium tert-butoxide (NaOtBu) | Strong | ~19 | Widely used and effective for a broad range of substrates. Can lead to decomposition of sensitive functional groups.[5] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | Strong | ~26 | A strong, non-nucleophilic base. |
| Potassium phosphate (B84403) (K₃PO₄) | Weaker | ~12.3 (for HPO₄²⁻) | Suitable for base-sensitive substrates.[5] |
| Cesium carbonate (Cs₂CO₃) | Weaker | ~10.3 (for HCO₃⁻) | A good alternative for sensitive substrates, often used in combination with highly active catalysts.[5] |
Table 2: Common Solvents for Buchwald-Hartwig Amination
| Solvent | Class | Boiling Point (°C) | Remarks |
| Toluene | Aromatic Hydrocarbon | 111 | Very common and effective solvent.[5] |
| 1,4-Dioxane | Ether | 101 | Frequently used, but considered a high-impact solvent to be avoided if possible.[5] |
| Tetrahydrofuran (THF) | Ether | 66 | Common ethereal solvent. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | 80 | A greener alternative to THF and dioxane.[5] |
Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination of this compound
This is a general, non-optimized protocol and should be adapted and optimized for specific amines and scales.
1. Preparation:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., 2-5 mol%), and the phosphine ligand (e.g., 2-10 mol%).
2. Inert Atmosphere:
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
3. Reagent Addition:
-
Under the inert atmosphere, add the base (e.g., NaOtBu, 1.5-2.0 equiv.).
-
Then, add the desired amine (1.1-1.5 equiv.).
-
Finally, add the degassed anhydrous solvent (e.g., toluene) to achieve a concentration of approximately 0.1-0.5 M.
4. Reaction:
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
5. Monitoring:
-
Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
6. Workup:
-
Upon completion, allow the reaction to cool to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
7. Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A workflow for troubleshooting low conversion in amination reactions.
References
Preventing decomposition of 2-Chloro-5-cyanopyridine during reactions
Welcome to the Technical Support Center for 2-Chloro-5-cyanopyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a generally stable compound under normal laboratory conditions.[1][2] However, it is susceptible to decomposition under certain conditions, including exposure to high temperatures, strong acids, strong bases, and potent oxidizing agents.[1][2]
Q2: What are the primary decomposition pathways for this compound?
A2: The two most common decomposition pathways involve the functional groups present in the molecule:
-
Hydrolysis of the Cyano Group: The nitrile group (-CN) can undergo hydrolysis to form either a carboxamide (-CONH2) or a carboxylic acid (-COOH). This process is often catalyzed by acidic or basic conditions, particularly at elevated temperatures.
-
Nucleophilic Substitution of the Chloro Group: The chlorine atom at the 2-position of the pyridine (B92270) ring is susceptible to displacement by nucleophiles. This is a common reaction pathway and can be considered a desired transformation or an unwanted decomposition, depending on the intended reaction.
Q3: What are the hazardous decomposition products of this compound upon combustion or extreme thermal stress?
A3: In the event of a fire or exposure to extreme heat, this compound can decompose to produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[3]
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during reactions involving this compound.
Issue 1: Unexpected Formation of 6-Hydroxynicotinonitrile or its Derivatives
| Symptom | Potential Cause | Recommended Solution |
| Presence of a byproduct with a mass corresponding to the replacement of -Cl with -OH. | Reaction with strong bases (e.g., NaOH, KOH) or even weaker bases in the presence of water at elevated temperatures. | - Use non-hydroxide bases such as carbonates (e.g., K2CO3, Cs2CO3) or organic bases (e.g., triethylamine, DBU) if compatible with the reaction.- Ensure the reaction is conducted under anhydrous conditions by using dry solvents and inert atmosphere (e.g., nitrogen or argon).- Maintain the reaction temperature as low as feasible to minimize hydrolysis. |
| Formation of alkoxy-pyridines when using alcohol as a solvent with a base. | Nucleophilic attack by the alkoxide, formed in situ from the alcohol and base. | - If possible, switch to a non-nucleophilic solvent such as THF, dioxane, or toluene.- If an alcohol solvent is necessary, consider using a milder base or protecting the hydroxyl group of the nucleophile if it's the intended reactant. |
Issue 2: Hydrolysis of the Cyano Group to Amide or Carboxylic Acid
| Symptom | Potential Cause | Recommended Solution |
| Formation of 6-chloronicotinamide (B47983) or 6-chloronicotinic acid. | Presence of water in the reaction mixture, especially under acidic or basic conditions and/or at high temperatures. | - Use anhydrous solvents and reagents.- Run the reaction under an inert atmosphere to exclude atmospheric moisture.- If the reaction requires aqueous conditions, maintain a neutral pH if possible and keep the temperature and reaction time to a minimum. |
| Decreased yield of the desired nitrile-containing product. | Prolonged reaction times at elevated temperatures in protic solvents. | - Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal reaction time.- Attempt the reaction at a lower temperature, even if it requires a longer reaction time, to find a balance that favors the desired product. |
Issue 3: General Decomposition and Low Yield at High Temperatures
| Symptom | Potential Cause | Recommended Solution |
| Darkening of the reaction mixture and formation of multiple unidentified byproducts. | Thermal decomposition of the starting material or products. | - Conduct the reaction at the lowest effective temperature.- Consider using a more active catalyst that allows for lower reaction temperatures.- If using a high-boiling point solvent (e.g., DMF, DMSO), ensure the temperature is well-controlled and does not exceed the stability limit of the compound. |
Experimental Protocols
Protocol 1: Monitoring Decomposition via High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for monitoring the stability of this compound in a reaction mixture.
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction by diluting the aliquot in a suitable solvent (e.g., acetonitrile (B52724)/water mixture) to a final concentration within the detector's linear range.
-
HPLC System:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) is typically effective. For example, a gradient from 20% to 80% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and potential byproducts have significant absorbance (e.g., 254 nm or 280 nm).
-
-
Analysis: Inject the prepared sample onto the HPLC system. Monitor the disappearance of the this compound peak and the appearance of new peaks corresponding to degradation products. The identity of the degradation products can be inferred by comparing retention times with known standards or further analyzed by LC-MS.
Visualizing Decomposition Pathways
The following diagrams illustrate the primary decomposition pathways of this compound.
Caption: Major decomposition pathways of this compound.
Caption: Troubleshooting workflow for reactions with this compound.
References
Technical Support Center: Synthesis of 2-Chloro-5-cyanopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 2-Chloro-5-cyanopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The impurities largely depend on the synthetic route employed. However, some of the most frequently observed impurities include:
-
Isomeric Byproducts: Positional isomers, such as 2-Chloro-3-cyanopyridine or 6-Chloro-2-cyanopyridine, can form depending on the starting materials and reaction conditions.
-
Hydrolysis Products: The presence of water can lead to the hydrolysis of the chloro group, resulting in the formation of 2-Hydroxy-5-cyanopyridine.
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification, as well as unreacted reagents, can be present as impurities.
Q2: What analytical techniques are recommended for purity assessment of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the main product and its impurities. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water is often a good starting point.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile impurities, including residual solvents and certain byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the desired product and for identifying the structure of unknown impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of key functional groups (e.g., nitrile, C-Cl) in the final product.
Troubleshooting Guides
Issue 1: Presence of a More Polar Impurity by TLC/HPLC, Suspected to be a Hydroxy-Pyridine Derivative
Symptom: Thin Layer Chromatography (TLC) or HPLC analysis of the crude product shows a significant spot or peak that is more polar (lower Rf on normal phase TLC, earlier retention time on reverse-phase HPLC) than the desired this compound. This is often indicative of the presence of 2-Hydroxy-5-cyanopyridine.
Cause: This impurity typically arises from the hydrolysis of the chloro group by water present in the reaction mixture or during workup. Certain chlorinating agents, such as thionyl chloride and sulfonyl chloride, can also lead to the formation of hydroxy-pyridines as byproducts.[3]
Solution: Alkali Wash The phenolic nature of the hydroxy-pyridine impurity allows for its removal by an extractive wash with an alkaline solution.
Experimental Protocol: Alkali Wash for Removal of 2-Hydroxy-5-cyanopyridine
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) in a separatory funnel.
-
Alkaline Extraction: Add a 5-10% aqueous solution of sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃) to the separatory funnel. The volume of the basic solution should be approximately half the volume of the organic layer.
-
Mixing and Separation: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate. The deprotonated hydroxy-pyridine impurity will be extracted into the aqueous layer.
-
Drain and Repeat: Drain the lower aqueous layer. Repeat the extraction with a fresh portion of the alkaline solution to ensure complete removal of the acidic impurity.
-
Water Wash: Wash the organic layer with water to remove any residual base.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Expected Outcome: The following table illustrates the expected improvement in product purity after an alkali wash.
| Analyte | Purity Before Alkali Wash (%) | Purity After Alkali Wash (%) |
| This compound | 85 | >95 |
| 2-Hydroxy-5-cyanopyridine | 10 | <0.5 |
Issue 2: Presence of Isomeric Impurities
Symptom: NMR or GC-MS analysis indicates the presence of isomers, such as 2-Chloro-3-cyanopyridine. These isomers often have very similar polarities, making them difficult to separate by simple extraction.
Cause: The formation of isomers is highly dependent on the synthetic route and the directing effects of substituents on the pyridine (B92270) ring during the reaction.
Solution 1: Recrystallization
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Choose a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Potential solvents include ethanol, isopropanol, or mixtures of ethyl acetate (B1210297) and hexanes.
-
Dissolution: Dissolve the impure solid in a minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the pure product.
-
Isolation and Washing: Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the impurities.
-
Drying: Dry the purified crystals under vacuum.
Solution 2: Column Chromatography
Experimental Protocol: Column Chromatography for Isomer Separation
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase (Eluent): A non-polar solvent system, such as a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by TLC analysis to achieve good separation between the product and the isomeric impurity. A typical starting point is a 9:1 or 8:2 mixture of hexanes:ethyl acetate.
-
Procedure:
-
Prepare a slurry of silica gel in the eluent and pack the column.
-
Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Expected Purity Improvement:
| Purification Method | Initial Purity (Isomer Content) | Final Purity (Isomer Content) |
| Recrystallization | 5-10% | <1% |
| Column Chromatography | 5-10% | <0.5% |
Visual Workflow and Logic Diagrams
Caption: Troubleshooting workflow for impurity removal.
Caption: Experimental workflow for the alkali wash procedure.
References
Technical Support Center: High-Yield Synthesis of 2-Chloro-5-nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the high-yield synthesis of 2-chloro-5-nitropyridine (B43025).
Experimental Protocols
A high-yield and environmentally conscious method for the synthesis of 2-chloro-5-nitropyridine involves a two-step process starting from a 2-halogenated acrylate.[1] This procedure avoids the use of harsh nitrating acids and the formation of difficult-to-separate isomers.[1]
Step 1: Synthesis of 2-hydroxy-5-nitropyridine (B147068)
-
In a 250 ml four-neck flask equipped with a stirrer, thermometer, and reflux condenser, combine 6.5 g (0.11 mol) of nitromethane, 18.0 g (0.1 mol) of ethyl 2-bromoacrylate, and 0.5 g of DBU.
-
Stir the mixture at 40-45 °C for 6 hours.
-
Add 30.0 g (0.20 mol) of triethyl orthoformate and 2.0 g of zinc chloride to the reaction mixture.
-
Increase the temperature to 90-95 °C and continue stirring for another 6 hours.
-
Cool the mixture to 50 °C and add 40.0 g of 10% ammonia, 20 g of ethanol (B145695), and 5.0 g of ammonium (B1175870) chloride.
-
Maintain the temperature at 50-55 °C and stir for 4 hours.
-
Cool the mixture to 20 °C and filter the resulting solid.
-
Recrystallize the crude product from 30 g of isopropanol (B130326) with 0.5 g of activated carbon to obtain 12.7 g of yellow, needle-shaped solid 2-hydroxy-5-nitropyridine.[1]
Step 2: Synthesis of 2-chloro-5-nitropyridine
-
In a 500 mL four-neck flask fitted with a thermometer, mechanical stirrer, and reflux condenser, add 380 g of phosphorus oxychloride, 50.0 g (0.36 mol) of 2-hydroxy-5-nitropyridine, and 110.1 g (0.54 mol) of phosphorus pentachloride.
-
Stir the reaction mixture at 60 °C for 16 hours.
-
After the reaction is complete, recover the excess phosphorus oxychloride by distillation under reduced pressure.
-
Carefully pour the residue into 300 g of ice water and stir thoroughly.
-
Extract the product with 80 g of ethyl acetate (B1210297) three times.
-
Combine the organic phases and wash with 50 g of saturated saline solution.
-
Dry the organic layer over 10 g of anhydrous sodium sulfate.
-
Remove the ethyl acetate by rotary evaporation to yield 51.0 g of yellow, needle-shaped solid 2-chloro-5-nitropyridine.[1]
Data Presentation
Table 1: Summary of Reaction Parameters and Yields for the Synthesis of 2-hydroxy-5-nitropyridine
| Parameter | Value |
| Nitromethane | 6.5 g (0.11 mol) |
| Ethyl 2-bromoacrylate | 18.0 g (0.1 mol) |
| Reaction Temperature (Step 1) | 40-45 °C |
| Reaction Time (Step 1) | 6 hours |
| Reaction Temperature (Step 2) | 90-95 °C |
| Reaction Time (Step 2) | 6 hours |
| Yield | 12.7 g (90.6%) |
| Purity (Liquid Phase) | 99.9% |
Table 2: Summary of Reaction Parameters and Yields for the Synthesis of 2-chloro-5-nitropyridine
| Parameter | Value |
| 2-hydroxy-5-nitropyridine | 50.0 g (0.36 mol) |
| Phosphorus oxychloride | 380 g |
| Phosphorus pentachloride | 110.1 g (0.54 mol) |
| Reaction Temperature | 60 °C |
| Reaction Time | 16 hours |
| Yield | 51.0 g (89.5%) |
| Purity (Liquid Phase) | 99.5% |
Experimental Workflow
Caption: Experimental workflow for the high-yield synthesis of 2-chloro-5-nitropyridine.
Troubleshooting Guide
Q1: The yield of 2-hydroxy-5-nitropyridine is lower than expected. What are the possible causes and solutions?
-
Incomplete reaction: Ensure that the reaction times and temperatures for both stages of the first step are strictly followed. Use of fresh reagents, particularly the DBU and triethyl orthoformate, is crucial.
-
Loss of product during workup: The recrystallization step should be performed carefully to avoid excessive loss of the product. Ensure the cooling process is gradual to maximize crystal formation.
-
Side reactions: The presence of impurities in the starting materials can lead to side reactions. It is recommended to use reagents of high purity.
Q2: The chlorination of 2-hydroxy-5-nitropyridine is not going to completion. What can I do?
-
Insufficient chlorinating agent: Ensure the molar ratio of phosphorus pentachloride to 2-hydroxy-5-nitropyridine is adequate. An excess is typically used to drive the reaction to completion.
-
Reaction temperature is too low: While the protocol specifies 60 °C, some procedures may require higher temperatures, up to 100-105 °C, for a shorter duration of 5 hours.[2] However, be aware that higher temperatures can also lead to the formation of byproducts.[3]
-
Poor quality of chlorinating agents: Phosphorus oxychloride and phosphorus pentachloride can degrade over time. Using fresh, high-quality reagents is recommended.
Q3: During the workup of the chlorination reaction, I observe a violent reaction when adding the mixture to water. How can I handle this safely?
-
The reaction of excess phosphorus oxychloride with water is highly exothermic. To control this, a "reverse quench" is recommended.[3] This involves slowly adding the reaction mixture to a vigorously stirred vessel containing ice-cold water or a cold aqueous solution of a mild base like sodium bicarbonate.[3] This method helps to dissipate the heat generated and prevents a runaway reaction. Always perform this step in a well-ventilated fume hood with appropriate personal protective equipment.[3]
Q4: The final product, 2-chloro-5-nitropyridine, is impure. What are the common impurities and how can I remove them?
-
Residual phosphorus oxychloride: Incomplete removal of POCl₃ during distillation can contaminate the final product.[3] Thorough quenching and washing of the organic layer with a saturated sodium bicarbonate solution can help remove acidic byproducts from POCl₃ hydrolysis.[3]
-
Unreacted 2-hydroxy-5-nitropyridine: This can occur if the chlorination reaction is incomplete. The purity of the final product can be improved by recrystallization from a suitable solvent like ethanol or isopropanol.
-
Hydrolysis of the product: 2-chloro-5-nitropyridine can be sensitive to strong bases. It is advisable to use milder bases like potassium carbonate or sodium bicarbonate for pH adjustment during the workup to prevent hydrolysis of the chloro group.[3]
Frequently Asked Questions (FAQs)
Q1: What are the alternative methods for synthesizing 2-chloro-5-nitropyridine?
The traditional method starts with the nitration of 2-aminopyridine (B139424) to form 2-amino-5-nitropyridine, followed by diazotization and hydrolysis to yield 2-hydroxy-5-nitropyridine, and finally chlorination.[4][5][6] However, this method can produce a significant amount of acidic wastewater and may result in the formation of isomeric byproducts, complicating purification.[1] Another approach involves the direct chlorination of 3-nitropyridine.[2][7]
Q2: What analytical techniques are recommended for monitoring the reaction progress and assessing the purity of the final product?
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the disappearance of starting materials and the appearance of the product.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides detailed information on reaction progress, the presence of intermediates, and the mass of the product and byproducts.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and assessing its purity.[3]
-
Gas Chromatography (GC): Can be used to determine the purity of the final product.[3]
Q3: What are the key safety precautions to consider during this synthesis?
-
Phosphorus oxychloride and phosphorus pentachloride are corrosive and react violently with water. Handle these reagents in a fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
-
The quenching of the chlorination reaction is highly exothermic and should be performed with extreme care, as detailed in the troubleshooting guide.
-
Nitromethane is a flammable and potentially explosive compound. Handle with care and avoid exposure to heat or shock.
Q4: What are the primary applications of 2-chloro-5-nitropyridine?
2-chloro-5-nitropyridine is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[5][8] Its reactivity, particularly in nucleophilic aromatic substitution reactions, makes it a versatile building block for creating complex molecules.[8] It is used in the production of antimicrobial agents, antiviral compounds, and other advanced active pharmaceutical ingredients.[8]
References
- 1. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 2. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 5. globethesis.com [globethesis.com]
- 6. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 7. Page loading... [wap.guidechem.com]
- 8. myuchem.com [myuchem.com]
Technical Support Center: Catalyst Selection for 2-Chloro-5-cyanopyridine Cross-Coupling
Welcome to the technical support center for the cross-coupling of 2-chloro-5-cyanopyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing cross-coupling reactions with this compound?
A1: this compound presents a few key challenges in cross-coupling reactions. Firstly, as a heteroaryl chloride, it is generally less reactive than its bromide or iodide counterparts, often making the oxidative addition step of the catalytic cycle the rate-limiting step. Secondly, the nitrogen atom in the pyridine (B92270) ring can coordinate with the palladium catalyst, potentially leading to catalyst deactivation or poisoning. Careful selection of a catalyst system, particularly the ligand, is crucial to overcome these challenges.
Q2: Which types of cross-coupling reactions are most commonly used for this compound?
A2: The most common palladium-catalyzed cross-coupling reactions for functionalizing this compound are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
Q3: What is a general troubleshooting workflow if my cross-coupling reaction with this compound fails or gives low yield?
A3: A systematic approach is key to troubleshooting a problematic cross-coupling reaction. The following workflow can help identify and resolve common issues.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura coupling of this compound has a low yield. What are the likely causes and solutions?
A: Low yields in the Suzuki-Miyaura coupling of this substrate are common and can often be attributed to the following:
-
Inefficient Oxidative Addition: The C-Cl bond of this compound is relatively strong.
-
Solution: Employ bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, or RuPhos. These ligands promote the oxidative addition step. Consider using a higher catalyst loading (e.g., 2-5 mol%).
-
-
Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.
-
Solution: The use of bulky ligands, as mentioned above, can sterically hinder this coordination. Using a well-defined pre-catalyst can also ensure a more efficient initiation of the catalytic cycle.
-
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be protonated and rendered inactive, especially in the presence of water.
-
Solution: Use anhydrous solvents and consider more stable boronic esters (e.g., pinacol (B44631) esters). Using a stronger base like K₃PO₄ can sometimes be beneficial.
-
-
Homocoupling: The boronic acid can couple with itself, or the aryl halide can undergo homocoupling.
-
Solution: Ensure the reaction is performed under strictly anaerobic conditions, as oxygen can promote boronic acid homocoupling.
-
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | ~85-95 | [1] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | ~90-98 | [2] |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | ~70-80 | [3] |
| PdCl₂(dppf) | K₂CO₃ | DMF | 120 | ~75-85 | [1] |
*Data is for representative 2-chloropyridines and may require optimization for this compound.
Buchwald-Hartwig Amination
Q: I am attempting a Buchwald-Hartwig amination with this compound and observing no product formation. What should I investigate?
A: The Buchwald-Hartwig amination of this compound requires careful optimization due to the low reactivity of the C-Cl bond.
-
Catalyst and Ligand Choice: This is the most critical factor. Standard ligands like PPh₃ are often ineffective for chloropyridines.[4]
-
Solution: Use highly active, bulky biarylphosphine ligands such as RuPhos, BrettPhos, or DavePhos. For challenging substrates, ferrocene-based ligands like Josiphos can also be effective.[4]
-
-
Base Selection: A strong, non-nucleophilic base is typically required.
-
Reaction Temperature: These reactions often need to be heated to overcome the high activation energy of the oxidative addition step.
-
Solution: A temperature range of 80-110 °C is a good starting point.[4]
-
-
Hydrodehalogenation: A common side reaction is the replacement of the chlorine atom with a hydrogen atom.
-
Solution: Ensure strictly anhydrous conditions and use a slight excess of the amine (1.2-1.5 equivalents).[4]
-
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | High | [4][5] |
| Pd(OAc)₂ / BrettPhos | NaOtBu | Dioxane | 110 | High | [5] |
| [Pd(cinnamyl)Cl]₂ / Mor-DalPhos | K₃PO₄ | H₂O | 100 | ~80-95 | [6] |
| RuPhos Pd G3 | NaOtBu | Toluene | 100 | >90 | [5] |
*Data is for representative chloro-heterocycles and may require optimization for this compound.
Sonogashira Coupling
Q: My Sonogashira coupling with this compound is sluggish and gives significant amounts of alkyne homocoupling (Glaser coupling). How can I improve this?
A: The Sonogashira coupling of aryl chlorides is challenging and often requires specific conditions to achieve good yields and minimize side reactions.
-
Copper Co-catalyst: While traditional Sonogashira reactions use a copper(I) co-catalyst, this can promote the homocoupling of the terminal alkyne.[7]
-
Solution: Consider a copper-free Sonogashira protocol. These methods often require more specialized ligands but can significantly reduce Glaser coupling. If using copper, ensure a strictly inert atmosphere.
-
-
Catalyst System: The choice of palladium source and ligand is crucial for activating the C-Cl bond.
-
Solution: For aryl chlorides, catalyst systems with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands are often effective.[8]
-
-
Base and Solvent: An amine base like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA) is typically used, often serving as both the base and part of the solvent system.[8]
-
Solution: Ensure the amine base is dry and of high purity. For difficult couplings, a stronger base in a polar aprotic solvent like DMF may be necessary.
-
-
Reaction Temperature: While many Sonogashira reactions can proceed at room temperature for more reactive halides, aryl chlorides usually require heating.
-
Solution: Start with a moderate temperature (e.g., 60-80 °C) and increase if the reaction is slow.
-
| Catalyst System (Pd Source / Ligand) | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | 60 | Moderate | [9] |
| Pd(OAc)₂ / SPhos | None | K₂CO₃ | Dioxane | 100 | Good | [8] |
| [Pd(IPr)(µ-Cl)Cl]₂ | None | KOH | EtOH | 80 | High | [10] |
| Pd(PPh₃)₄ | CuI | DIPA | Toluene | 80 | Moderate-Good | [9] |
*Data is for representative aryl chlorides and may require optimization for this compound.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.[1][11]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Premix: In a separate vial, prepare the catalyst premix by dissolving the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in a small amount of the reaction solvent.
-
Solvent Addition: Add anhydrous 1,4-dioxane (B91453) (8 mL) and degassed water (2 mL) to the Schlenk flask containing the reagents.
-
Reaction Initiation: Add the catalyst premix to the reaction mixture via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline for the amination of chloropyridines.[4]
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%) and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous toluene (10 mL) to the tube.
-
Reaction Conditions: Seal the tube and heat the reaction mixture in a preheated oil bath to 100-110 °C with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by GC-MS or LC-MS. Once complete, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Protocol 3: General Procedure for Copper-Free Sonogashira Coupling
This is a representative copper-free protocol that may require optimization.[8][10]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium source (e.g., [Pd(IPr)(µ-Cl)Cl]₂, 0.01 mmol, 1 mol%), and the base (e.g., KOH, 2.0 mmol, 2.0 equiv.).
-
Solvent and Reagent Addition: Add anhydrous ethanol (B145695) (10 mL) followed by the terminal alkyne (1.2 mmol, 1.2 equiv.).
-
Heating and Monitoring: Heat the reaction mixture to 80 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: After cooling, filter the reaction mixture through a pad of celite, rinsing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted in a suitable laboratory environment by trained professionals, adhering to all necessary safety precautions. The provided protocols and data are based on literature precedents for similar substrates and may require optimization for your specific reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 2-Chloro-5-cyanopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-cyanopyridine. The content focuses on the impact of solvents on the reactivity of this compound, particularly in nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction type for this compound, and how do solvents influence it?
A1: this compound typically undergoes nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile replaces the chlorine atom on the pyridine (B92270) ring. Solvents play a critical role in SNAr reactions by stabilizing the charged intermediates and influencing the nucleophilicity of the attacking species. The choice of solvent can significantly impact the reaction rate, yield, and side product formation.
Q2: Which solvents are generally recommended for SNAr reactions with this compound?
A2: Polar aprotic solvents are generally preferred for SNAr reactions involving this compound. These solvents can solvate the cation of the nucleophile's salt while leaving the anion (the nucleophile) relatively free and highly reactive. Commonly used polar aprotic solvents include dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (B52724) (ACN). Protic solvents, like ethanol (B145695) and water, can also be used but may lead to slower reaction rates due to solvation of the nucleophile through hydrogen bonding.
Q3: Can I use protic solvents for my reaction with this compound?
A3: Yes, protic solvents such as ethanol and water can be used. However, they can form hydrogen bonds with the nucleophile, which can decrease its reactivity and slow down the reaction. In some cases, a mixture of a protic and an aprotic solvent can be a good compromise, balancing solubility and reactivity. For instance, reactions in a water/ethanol mixture have been reported for the synthesis of related compounds.
Q4: My reaction is proceeding very slowly. What is a likely cause related to the solvent?
A4: A slow reaction rate can be attributed to several factors, with the solvent being a key one. If you are using a non-polar solvent, the reactants and intermediates may not be sufficiently stabilized, leading to a high activation energy barrier. If you are using a protic solvent, the nucleophile might be overly stabilized through hydrogen bonding, reducing its reactivity. Switching to a polar aprotic solvent like DMSO or DMF often accelerates the reaction.
Q5: I am observing the formation of multiple byproducts. Can the solvent be the cause?
A5: Yes, the solvent can influence the formation of byproducts. In some cases, the solvent itself can act as a nucleophile, especially at high temperatures. For example, in the presence of a strong base, alcohols can form alkoxides that may compete with your desired nucleophile. Additionally, the solvent's ability to stabilize or destabilize reactive intermediates can affect the selectivity of the reaction, potentially leading to different side products.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent Choice | The polarity of the solvent may be insufficient to support the reaction. Switch to a more polar aprotic solvent such as DMSO or DMF to better stabilize the charged Meisenheimer intermediate. |
| Poor Solubility of Reactants | This compound or the nucleophile may not be fully dissolved in the chosen solvent. Try a different solvent in which all reactants are fully soluble at the reaction temperature. A solvent mixture can also be an effective solution. |
| Nucleophile Deactivation by Protic Solvents | If using a protic solvent like ethanol, the nucleophile's reactivity may be diminished due to hydrogen bonding. Consider switching to a polar aprotic solvent or using a stronger base to deprotonate the nucleophile in situ. |
| Reaction Temperature is Too Low | SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature while monitoring for any signs of decomposition. |
Issue 2: Formation of Impurities and Side Products
| Possible Cause | Troubleshooting Step |
| Solvent Participation in the Reaction | At elevated temperatures, some solvents (e.g., alcohols) can act as nucleophiles. If you suspect this is occurring, switch to a more inert solvent like dioxane or toluene, or a polar aprotic solvent like DMF or DMSO. |
| Hydrolysis of the Cyano Group | In the presence of strong acids or bases and water, the cyano group can be hydrolyzed to a carboxylic acid or an amide. Ensure anhydrous conditions if this side reaction is a concern. |
| Decomposition of Starting Material or Product | High temperatures can lead to decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating. If decomposition is observed, try running the reaction at a lower temperature for a longer period. |
| Reaction with Atmospheric Moisture | This compound can be sensitive to moisture. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. |
Data Presentation
The following table summarizes the effect of different solvents on the yield of the reaction between this compound and a generic amine nucleophile. Please note that these are representative values and actual results may vary depending on the specific nucleophile, reaction time, and temperature.
| Solvent | Solvent Type | Dielectric Constant (ε) | Typical Reaction Temperature (°C) | Reported Yield (%) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 130 | 84[1] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | 100-150 | Good to Excellent |
| Acetonitrile (ACN) | Polar Aprotic | 37 | Reflux | Moderate |
| Dichloroethane | Non-polar | 10 | Reflux | Moderate to Good |
| Ethanol | Protic | 24 | Reflux | Moderate |
| Water/Ethanol Mixture | Protic | Variable | Reflux | Moderate |
| Toluene | Non-polar | 2 | Reflux | Low |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution of this compound with an Amine
Materials:
-
This compound
-
Amine nucleophile
-
Base (e.g., K₂CO₃, Et₃N)
-
Anhydrous solvent (e.g., DMSO, DMF, or Dichloroethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent.
-
Add the amine nucleophile (1.1 - 1.5 eq) and the base (1.5 - 2.0 eq) to the flask.
-
Heat the reaction mixture to the desired temperature (refer to the data table for guidance) and stir.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Caption: Nucleophilic aromatic substitution (SNAr) mechanism for this compound.
Caption: A typical experimental workflow for the SNAr of this compound.
Caption: Logical relationship between solvent type and reaction rate in SNAr.
References
Technical Support Center: Temperature Optimization for 2-Chloro-5-cyanopyridine Reactions
Welcome to the technical support center for 2-Chloro-5-cyanopyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction temperatures, troubleshooting common issues, and ensuring successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on reactions involving this compound?
Temperature is a critical parameter in chemical reactions. Generally, increasing the reaction temperature increases the reaction rate. However, for reactions with this compound, excessively high temperatures can lead to the formation of side products, degradation of reactants or products, and reduced overall yield. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction. The key is to find the optimal temperature that balances reaction rate and selectivity.
Q2: What are common side reactions for this compound at non-optimal temperatures?
At elevated temperatures, potential side reactions can include:
-
Hydrolysis: The nitrile group (-CN) can be susceptible to hydrolysis, especially in the presence of water, to form a carboxylic acid or amide.
-
Decomposition: The pyridine (B92270) ring itself can degrade under harsh temperature conditions.
-
Loss of Selectivity: In complex reactions, higher temperatures can provide enough energy to overcome the activation barrier for undesired reaction pathways, leading to a mixture of products.[1]
-
Protodeboronation: In Suzuki-Miyaura coupling reactions, higher temperatures (>60 °C) can lead to the undesired side reaction of protodeboronation of the boronic acid coupling partner, reducing the yield of the desired product.[2]
Q3: How does temperature influence catalyst activity in cross-coupling reactions?
In palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, temperature significantly impacts the catalytic cycle. It affects the rates of oxidative addition, transmetalation, and reductive elimination.[3] For some catalyst systems, a certain temperature is required to activate the catalyst, while for others, high temperatures can lead to catalyst decomposition or the formation of inactive palladium species. For instance, in certain Buchwald-Hartwig aminations, 80°C has been identified as an optimal temperature to achieve an excellent yield.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: My reaction with this compound is resulting in a low yield. How can I determine if temperature is the problem and how should I address it?
A: Low yield is a common problem that can often be traced back to sub-optimal reaction temperature. The reaction may be too slow, or side reactions could be consuming the starting material.
Troubleshooting Steps:
-
Consult the Literature: Check for established protocols for similar reactions to determine a suitable starting temperature range.
-
Systematic Temperature Screening: If no protocol is available, perform a series of small-scale parallel experiments across a range of temperatures (e.g., room temperature, 50°C, 80°C, 100°C) to identify the optimum.[5]
-
Monitor Reaction Progress: Use techniques like TLC or LC-MS to track the consumption of starting material and the formation of the product at different temperatures. This can help you understand if the reaction is stalling or if the product is degrading.
-
Consider Reaction Time: An increase in temperature often reduces the required reaction time.[6] Ensure you are not prematurely stopping a reaction that is simply proceeding slowly at a lower temperature. For some Suzuki coupling reactions, increasing the temperature from 30°C to 100°C can dramatically increase the conversion percentage.[7]
Workflow for Troubleshooting Low Yield
Caption: Workflow for temperature optimization in a low-yield reaction.
Issue 2: Significant Formation of Impurities
Q: My reaction is producing the desired product, but also a significant amount of impurities. How can I use temperature to improve the selectivity?
A: The formation of multiple products indicates that competing reaction pathways are occurring. Temperature can be a powerful tool to control selectivity, as different reactions have different activation energies.[1]
Troubleshooting Steps:
-
Lower the Temperature: Often, undesired side reactions have a higher activation energy than the desired reaction. Running the experiment at a lower temperature can favor the desired pathway, even if it requires a longer reaction time.
-
Analyze Impurities: If possible, identify the structure of the main impurities. This can provide clues about the side reactions occurring (e.g., hydrolysis, dimerization) and help you devise a more targeted temperature strategy.
-
Stepwise Temperature Profile: In some cases, a specific temperature profile may be beneficial. For example, a lower temperature during the initial phase of the reaction, followed by an increase to drive the reaction to completion.
Relationship Between Temperature and Reaction Outcome
Caption: Impact of temperature on reaction rate, yield, and selectivity.
Experimental Protocols & Data
General Protocol for Temperature Optimization
This protocol outlines a general method for determining the optimal temperature for a reaction involving this compound.
-
Setup: In an array of reaction vials, add this compound, your reaction partner, solvent, and catalyst/reagents under an inert atmosphere.
-
Temperature Gradient: Place the vials in a parallel synthesis block or separate oil baths set to a range of temperatures (e.g., 40°C, 60°C, 80°C, 100°C, 120°C).
-
Monitoring: At set time intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction.
-
Analysis: Quench the aliquots and analyze them by a suitable method (e.g., LC-MS or GC-MS) to determine the percentage conversion to product and the formation of any major impurities.
-
Data Interpretation: Plot the yield of the desired product against temperature at different time points to identify the conditions that provide the best yield in a reasonable timeframe.
Temperature Data for Common Reactions
The optimal temperature is highly dependent on the specific reaction, catalyst, ligand, base, and solvent system used. The tables below provide examples from the literature for related chemistries.
Table 1: Buchwald-Hartwig Amination Temperature Effects
| Temperature (°C) | Reaction Time (h) | Yield (%) | Reference Substrate/Conditions |
|---|---|---|---|
| 80 | 24 | Excellent | Aryl halide, amine, Cu/Cu₂O catalyst, KOH, DMSO[4] |
| 100 | 0.17 (MW) | High | 13α-estrone derivative, aniline, Pd(OAc)₂, X-Phos[8] |
| Room Temp. | N/A | N/A | Mentioned as possible with some modern catalysts[9] |
Table 2: Suzuki-Miyaura Coupling Temperature Effects
| Temperature (°C) | Reaction Time (h) | Yield (%) | Reference Substrate/Conditions |
|---|---|---|---|
| 30 | 24 | ~10% | Aryl halide, boronic acid, Pd/NiFe₂O₄ catalyst[7] |
| 80 | 1 | ~75% | Aryl halide, boronic acid, Pd/NiFe₂O₄ catalyst[7] |
| 100 | 1 | >95% | Aryl halide, boronic acid, Pd/NiFe₂O₄ catalyst[7] |
| 100 | 15-20 | 80% | Halo-pyrazole, boronic acid, P2 precatalyst, K₃PO₄[2] |
Table 3: Nucleophilic Aromatic Substitution (SNAr) Temperature
| Temperature (°C) | Reaction Time (h) | Yield (%) | Reference Substrate/Conditions |
|---|---|---|---|
| Room Temp. | N/A | Good | 2-halopyridinium with sulfur nucleophiles[10] |
| 50 | 20 | N/A | Thienopyrimidine, amine, KOH in HPMC solution[11] |
| 60 | N/A | 76% | Phenothiazine, octafluorotoluene, K₂CO₃ in MeCN[12] |
Example Reaction Pathway: Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. bristol.ac.uk [bristol.ac.uk]
- 6. Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate [pubs.sciepub.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. mdpi.com [mdpi.com]
Reducing reaction times in 2-Chloro-5-cyanopyridine synthesis
Technical Support Center: 2-Chloro-5-cyanopyridine Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges and optimize reaction conditions, with a specific focus on reducing reaction times.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary methods for synthesizing this compound include:
-
The Sandmeyer Reaction: This classic method involves the diazotization of 2-Amino-5-cyanopyridine followed by a copper(I) chloride-catalyzed reaction to introduce the chloro group.[1][2] It is a widely used transformation in aromatic chemistry.[3][4]
-
Cyanation of Halopyridines: This involves the substitution of a halogen (often another chlorine or bromine) on the pyridine (B92270) ring with a cyanide group. For example, starting from 2,5-dichloropyridine (B42133) and reacting it with a cyanide source.[5] Modern methods may use palladium catalysts to improve efficiency.[6]
-
Chlorination of Pyridine N-Oxides: This route starts with the N-oxide of 3-cyanopyridine (B1664610), which is then chlorinated using reagents like phosphorus oxychloride (POCl₃) or bis(trichloromethyl)carbonate.[7][8] This directs the chlorination to the 2-position.
Q2: My reaction time is excessively long. What are the key factors I can adjust to speed up the synthesis?
A2: To reduce reaction times, consider the following factors:
-
Temperature: Increasing the reaction temperature is often the most direct way to increase the reaction rate. For instance, in some syntheses of related cyanopyrimidines, elevating the temperature from 20°C to 65°C reduced the reaction time from 18 hours to just 2 hours.[9] However, be cautious of potential side reactions or degradation at higher temperatures.
-
Catalyst: The choice and amount of catalyst are critical. In palladium-catalyzed cyanations, the ligand and palladium source can dramatically affect reaction speed.[6] For Sandmeyer reactions, the reactivity of the copper(I) salt is crucial.[2] Phase-transfer catalysts are also used to accelerate reactions in biphasic systems.[10][11]
-
Solvent: The solvent can influence reaction rates by affecting reactant solubility and the stability of intermediates. Polar aprotic solvents like DMF or DMSO are common but can be difficult to remove.[10] The choice of solvent should be optimized for your specific reaction conditions.
-
Concentration: Increasing the concentration of reactants can lead to faster reaction rates, as demonstrated in some modified literature procedures.[9]
Q3: I am observing significant byproduct formation. What are the likely side products and how can I minimize them?
A3: Common byproducts depend on the synthetic route:
-
Hydrolysis: The cyano group can be hydrolyzed to a carboxamide or carboxylic acid, especially under acidic or basic conditions with water present.
-
Formation of Isomers: In chlorination reactions, particularly with substituted pyridines, the formation of undesired positional isomers can occur.[12] For example, when starting from 3-cyanopyridine N-oxide, small amounts of 2-chloro-3-cyanopyridine (B134404) might form alongside the desired product.[7]
-
Over-chlorination: In reactions involving chlorination of aminopyridines, products like 2-amino-3,5-dichloropyridine (B145740) can form, reducing the yield of the desired mono-chlorinated product.[13]
-
Hydroxypyridines: Incomplete conversion during chlorination of hydroxypyridines or reaction of diazonium salts with water can lead to hydroxy-pyridines as byproducts.[7]
To minimize these, ensure anhydrous conditions where necessary, control the reaction temperature carefully, use the correct stoichiometry of reagents, and optimize the choice of chlorinating agent or catalyst.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Inactive catalyst or reagents. | 1. Use fresh or newly purchased reagents, especially for the Sandmeyer reaction (NaNO₂) and catalysts (CuCl, Pd catalysts). Ensure proper storage. |
| 2. Incorrect reaction temperature. | 2. Verify the internal reaction temperature. For diazotization, maintain a low temperature (-5 to 5°C). For subsequent steps, ensure the optimal temperature is reached and maintained.[14] | |
| 3. Poor quality of starting materials. | 3. Check the purity of the starting material (e.g., 2-Amino-5-cyanopyridine) by NMR or melting point and purify if necessary. | |
| Long Reaction Times | 1. Insufficient heating. | 1. Ensure the reaction mixture is being heated effectively and uniformly. Monitor the internal temperature. |
| 2. Low catalyst concentration. | 2. Increase the catalyst loading incrementally. For phase-transfer catalysis, amounts can range from 1 to 5 mol%.[10] | |
| 3. Inefficient solvent system. | 3. Experiment with different solvents. If using a biphasic system with a phase-transfer catalyst, ensure vigorous stirring to maximize the interfacial area. | |
| Product is Contaminated with Starting Material | 1. Incomplete reaction. | 1. Increase the reaction time. Monitor the reaction progress using TLC or GC. |
| 2. Insufficient amount of a key reagent. | 2. Re-check the stoichiometry of all reactants. Ensure the limiting reagent is the intended one. | |
| Formation of Dark, Tarry Byproducts | 1. Reaction temperature is too high. | 1. Lower the reaction temperature. Consider adding reagents dropwise to better control any exotherms. |
| 2. Decomposition of diazonium salt. | 2. Use the diazonium salt immediately after its formation. Avoid letting it warm to room temperature, as it can be unstable.[4] |
Troubleshooting Workflow: Low Yield
Caption: A decision tree for troubleshooting low yield issues.
Experimental Protocols & Data
Method 1: Sandmeyer Reaction from 2-Amino-5-cyanopyridine
This protocol is based on the principles of the Sandmeyer reaction, a robust method for converting aromatic amines to halides.[2][4]
Experimental Workflow Diagram
Caption: Workflow for the Sandmeyer synthesis of this compound.
Detailed Protocol:
-
Diazotization:
-
In a reaction vessel, dissolve 2-Amino-5-cyanopyridine (1.0 eq) in concentrated hydrochloric acid (e.g., 6 parts by volume).
-
Cool the mixture to a temperature between -5°C and 0°C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) (1.1 eq) dropwise, ensuring the internal temperature does not rise above 5°C.
-
Stir the resulting solution for an additional 30-45 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate vessel, prepare a solution of copper(I) chloride (CuCl) (1.2 eq) in concentrated hydrochloric acid.
-
Heat the CuCl solution to approximately 50-70°C.
-
Slowly add the cold diazonium salt solution from step 1 to the hot CuCl solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue stirring at the elevated temperature for 1-2 hours to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with an aqueous base (e.g., NaHCO₃ or NaOH solution) until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol (B145695) or petroleum ether) or by column chromatography to obtain pure this compound.[15]
-
Method 2: Palladium-Catalyzed Cyanation
This modern approach avoids the use of stoichiometric copper salts and can offer milder conditions and shorter reaction times.[6]
Detailed Protocol:
-
Reaction Setup:
-
To an oven-dried flask, add 2,5-dichloropyridine (1.0 eq), potassium ferrocyanide (K₄[Fe(CN)₆]) (0.2-0.3 eq, as the cyanide source), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂) (0.005-0.01 eq), and a carbonate base like potassium carbonate (K₂CO₃) (0.2 eq).[6]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add a dry, degassed organic solvent, such as 1,4-dioxane (B91453) or DMF.
-
-
Reaction:
-
Heat the mixture to a temperature between 100°C and 140°C.
-
Stir vigorously for 2-12 hours. Monitor the reaction progress by TLC or GC analysis.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue via column chromatography on silica (B1680970) gel to yield the final product.
-
Data Summary: Comparison of Synthetic Methods
The following table summarizes various reported conditions to provide a comparative overview. Actual results may vary based on experimental setup and scale.
| Method | Starting Material | Key Reagents/Catalyst | Solvent | Temp. | Time | Yield | Reference |
| Cyclization | Ethoxymethylene-glutacononitrile | HCl gas | Glacial Acetic Acid | 0°C to RT | Overnight | 73.5% | [15] |
| Cyclization | Pyrrolidinomethylene-glutacononitrile | HCl gas | - | - | - | 83.3% | [15] |
| Sandmeyer-type | 2-amino-3-chloro-5-methylpyridine | NaNO₂, H₂SO₄ | Sulfuric Acid | -8°C to 32°C | ~4 hours | 92.8% | [12] |
| Cyanation (Pd-cat) | 2-chloro-3,5-lutidine | K₄[Fe(CN)₆], Pd(OAc)₂ | 1,4-Dioxane | 100°C | 1 hour | 75% | [6] |
| Cyanation (PTC) | 3-chloro-2-fluoro-5-trifluoromethylpyridine | KCN, Aliquat 336 | Water | 30°C | 4 hours | 90% | [11] |
| Chlorination | 3-cyanopyridine N-oxide | Bis(trichloromethyl)carbonate, Tri-n-propylamine | Petroleum Ether | 45-60°C | 2-8 hours | High | [7] |
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]
- 7. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
- 8. Preparation method of 2-chloro-3-cyanopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. Process for the preparation of 2-cyanopyridine derivatives - Patent 1746089 [data.epo.org]
- 11. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 12. Page loading... [wap.guidechem.com]
- 13. biosynce.com [biosynce.com]
- 14. Page loading... [wap.guidechem.com]
- 15. US5459273A - Process for the preparation of 2-halogeno-5-cyano pyridines - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-5-cyanopyridine and 2-Bromo-5-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-chloro-5-cyanopyridine and 2-bromo-5-cyanopyridine (B145350), two key heterocyclic building blocks in pharmaceutical and agrochemical research. The selection of the appropriate halo-pyridine is critical for optimizing reaction conditions, yields, and overall synthetic efficiency. This document presents a theoretical framework for their reactivity and compiles available experimental data for three common and synthetically important transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.
Theoretical Background: The Impact of the Halogen on Reactivity
The primary difference in reactivity between this compound and 2-bromo-5-cyanopyridine stems from the inherent properties of the carbon-halogen bond.
In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, the rate-determining step is often the oxidative addition of the halo-pyridine to the palladium(0) catalyst. The energy required to cleave the C-X bond is a crucial factor, with weaker bonds leading to faster reactions under milder conditions. The established trend for carbon-halogen bond dissociation energies (BDE) is C-Cl > C-Br. This fundamental difference is the primary reason why bromo-pyridines are generally more reactive than their chloro- counterparts in these transformations.
For nucleophilic aromatic substitution (SNAr) reactions, the mechanism involves the attack of a nucleophile on the electron-deficient pyridine (B92270) ring, forming a temporary intermediate (Meisenheimer complex), followed by the expulsion of the halide leaving group. The electron-withdrawing nature of the cyano group and the pyridine nitrogen atom activates the 2-position for nucleophilic attack. While the C-Br bond is weaker, the relative reactivity in SNAr can be influenced by factors such as the nature of the nucleophile, solvent, and the stability of the intermediate. In many cases, the bromo-derivative is expected to be equally or slightly more reactive than the chloro-derivative.
Physical and Chemical Properties
A summary of the key physical and chemical properties of the two compounds is presented below.
| Property | This compound | 2-Bromo-5-cyanopyridine |
| Synonyms | 6-Chloronicotinonitrile | 6-Bromonicotinonitrile |
| CAS Number | 33252-28-7 | 139585-70-9 |
| Molecular Formula | C₆H₃ClN₂ | C₆H₃BrN₂ |
| Molecular Weight | 138.56 g/mol | 183.01 g/mol |
| Appearance | White to off-white powder | White to yellow crystalline solid |
| Melting Point | 108-115 °C | 143-147 °C |
| C-X Bond Energy | ~339 kJ/mol | ~276 kJ/mol |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The enhanced reactivity of 2-bromo-5-cyanopyridine is particularly evident in this transformation, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its chloro-analogue.
Experimental Data: Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time | Yield (%) |
| 2-Bromo-5-cyanopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 °C / 12 h | High |
| This compound | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 °C / 24 h | Moderate to High |
Note: The data presented is a representative compilation from various sources on similar halopyridines and is intended to illustrate the general reactivity trend. Direct side-by-side comparative data under identical conditions is limited in the literature.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol allows for a direct comparison of the two substrates under identical conditions.
-
Reaction Setup: In two separate oven-dried Schlenk tubes equipped with magnetic stir bars, add the respective halo-pyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: To each tube, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Solvent Addition: Evacuate and backfill each tube with argon three times. Add a degassed 4:1 mixture of 1,4-dioxane (B91453) and water (5 mL) to each tube via syringe.
-
Reaction: Heat the reaction mixtures to 90 °C in a preheated oil bath and stir for 12 hours.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the mixtures to room temperature, dilute with ethyl acetate (B1210297) (20 mL), and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude products by flash column chromatography on silica (B1680970) gel to yield the 2-phenyl-5-cyanopyridine. The isolated yields should be determined and the products characterized by NMR and MS.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the higher reactivity of the C-Br bond in 2-bromo-5-cyanopyridine generally leads to more efficient coupling compared to the chloro-analogue. This often translates to higher yields and the ability to use a broader range of amine coupling partners under less stringent conditions.
A Comparative Analysis of Halopyridine Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
Published: December 18, 2025
For Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparative analysis of the reactivity of iodopyridines, bromopyridines, and chloropyridines in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds. The functionalization of pyridine (B92270) scaffolds is of paramount importance in the development of novel pharmaceuticals and functional materials. Understanding the relative reactivity of halopyridine isomers is critical for optimizing reaction conditions, maximizing yields, and designing efficient synthetic routes. This document presents a synthesis of experimental data to guide substrate selection and methodological design.
Factors Influencing Halopyridine Reactivity
The success and efficiency of the Suzuki-Miyaura coupling of halopyridines are governed by two primary factors: the nature of the halogen atom and its position on the pyridine ring. These factors directly influence the rate-determining step of the catalytic cycle, the oxidative addition of the halopyridine to the palladium(0) catalyst.
1. The Nature of the Halogen: The reactivity of the carbon-halogen (C-X) bond is inversely proportional to its bond dissociation energy. Consequently, the established order of reactivity for halopyridines in Suzuki coupling is:
Iodopyridines > Bromopyridines > Chloropyridines [1][2][3]
Iodopyridines are the most reactive substrates due to the weaker C-I bond, often undergoing coupling under milder conditions, at lower temperatures, and with shorter reaction times.[4] Conversely, chloropyridines are the least reactive and most challenging substrates, frequently requiring more robust catalytic systems with specialized ligands (e.g., bulky, electron-rich phosphines or N-heterocyclic carbenes), higher temperatures, and longer reaction times to achieve satisfactory yields.[5][6][7] The use of aryl chlorides is attractive due to their lower cost and wider availability compared to the corresponding bromides and iodides.[8]
2. The Position of the Halogen: The position of the halogen on the electron-deficient pyridine ring significantly impacts its reactivity. The general reactivity trend based on the halogen's location is:
2-Halopyridine ≈ 4-Halopyridine > 3-Halopyridine [9]
The nitrogen atom in the pyridine ring is electron-withdrawing, which makes the C2 and C4 positions more electron-deficient (more electrophilic).[9] This increased electrophilicity facilitates the oxidative addition of the palladium catalyst, accelerating the reaction.[9] The C3 position is less electronically activated, leading to slower reaction rates that may necessitate more forcing conditions or highly active catalyst systems.[9][10]
Comparative Experimental Data
The following table summarizes quantitative data from various studies, comparing the yields of Suzuki coupling reactions for different halopyridines under specified conditions. This allows for a direct comparison of their relative performance.
| Halopyridine Substrate | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) & Time | Yield (%) | Citation |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (1%) / Benzimidazole salt (2%) | K₂CO₃ | DMF/H₂O | 120 °C, 3 min (MW) | 70.0 | [10] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (1%) / Benzimidazole salt (2%) | K₂CO₃ | DMF/H₂O | 120 °C, 3 min (MW) | 88.0 | [10] |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (1%) / Benzimidazole salt (2%) | K₂CO₃ | DMF/H₂O | 120 °C, 3 min (MW) | 59.5 | [10] |
| 3-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (1%) / Benzimidazole salt (2%) | K₂CO₃ | DMF/H₂O | 120 °C, 3 min (MW) | 75.0 | [10] |
| 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | DME | Reflux, 18 h | 91 | [8] |
| 4-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | DME | Reflux, 18 h | 75 | [8] |
| 2-Chloro-5-nitropyridine | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | DME | Reflux, 2 h | 78 | [8] |
| 2-Bromopyridine | Phenylboronic acid | Pd/C (5%) / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 °C, 2 h | 92 | [6] |
| 3-Bromopyridine | Phenylboronic acid | Pd/C (5%) / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 °C, 2 h | 93 | [6] |
| 4-Chloropyridine | Phenylboronic acid | Pd/C (5%) / 2-(Dicyclohexylphosphino)biphenyl | K₂CO₃ | Toluene/H₂O | 100 °C, 20 h | 80 | [6] |
Visualizing the Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura reaction is a well-established catalytic cycle involving a palladium catalyst. The key steps are the oxidative addition of the halopyridine to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Below are representative, generalized experimental protocols for the Suzuki-Miyaura coupling of halopyridines. Specific conditions should be optimized based on the substrates being used.
Method A: General Protocol for Bromo/Iodopyridines
This protocol is adapted from standard procedures often effective for more reactive halopyridines like bromopyridines.
-
Reaction Setup: To a dry Schlenk tube or reaction vial, add the halopyridine (1.0 equiv.), the arylboronic acid or ester (1.2–1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0–3.0 equiv.).[4]
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ (1-2 mol%) and a ligand (e.g., PPh₃, 2-8 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). This cycle should be repeated three times to ensure the removal of oxygen, which can deactivate the catalyst.[11]
-
Solvent Addition: Add a degassed solvent (e.g., a mixture of 1,4-dioxane/water, DME, or toluene) via syringe.[12] The reaction mixture should be sparged with inert gas for 10-15 minutes.[13]
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor the reaction's progress using TLC or GC-MS.[13]
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous Na₂SO₄. After filtration, concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography.[1]
Method B: Microwave-Assisted Protocol for Chloro/Bromopyridines
Microwave irradiation can significantly shorten reaction times and is effective for less reactive substrates.[10]
-
Reagent Loading: In a microwave reactor vial, combine the halopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), and a ligand such as a benzimidazolium salt (0.02 mmol, 2 mol%).[10]
-
Solvent Addition: Add a solvent mixture, such as 3 mL of DMF and 3 mL of water.[10]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Ramp the temperature to 120 °C and hold for 3-15 minutes.[10][14]
-
Work-up: After the reaction cools, extract the product with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product is purified via column chromatography.[1]
Conclusion
The reactivity of halopyridines in Suzuki-Miyaura cross-coupling is a predictable yet multifaceted function of the halogen's identity and its position on the pyridine ring. The general reactivity order (I > Br > Cl and 2/4- > 3-) serves as a crucial guideline for synthetic planning. While iodopyridines and bromopyridines often react under standard conditions, the coupling of the less expensive but more inert chloropyridines typically requires the use of advanced, highly active catalyst systems, and potentially more forcing conditions such as microwave heating. The data and protocols presented in this guide offer a practical framework for researchers to select appropriate starting materials and optimize reaction conditions to efficiently synthesize a diverse array of valuable arylpyridine compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
Validation of 2-Chloro-5-cyanopyridine as a Pharmaceutical Intermediate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 2-Chloro-5-cyanopyridine as a key intermediate in pharmaceutical synthesis. Through a detailed comparison with viable alternatives, supported by experimental data and protocols, this document aims to inform strategic decisions in drug development and manufacturing processes.
Executive Summary
This compound is a versatile pyridine (B92270) derivative widely utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its chloro and cyano functional groups offer multiple reaction sites for constructing complex molecular architectures.[2] This guide evaluates the performance of this compound against two common alternatives: 2-Bromo-5-cyanopyridine and 2-Amino-5-cyanopyridine. The comparison focuses on key metrics such as reaction yield, purity, and the relative reactivity in crucial synthetic transformations like nucleophilic substitution and cross-coupling reactions. While direct head-to-head comparative studies under identical conditions are limited in published literature, this guide synthesizes available data to provide an objective analysis.
Comparative Performance Data
The selection of an intermediate in pharmaceutical synthesis is a multifactorial decision, balancing reactivity, yield, purity, cost, and availability. The following tables summarize the available quantitative data for this compound and its alternatives.
Table 1: Synthesis of Halogenated Cyanopyridine Intermediates
| Intermediate | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) | Reference |
| This compound | β-dimethylamino-acrylonitrile / DMF/HCl adduct | HCl gas in DMF | 77.7 | Not specified | [3] |
| This compound | Ethoxymethylene-glutacononitrile | HCl gas in glacial acetic acid | 73.5 | Not specified | [3] |
| This compound | Pyrrolidinomethylene-glutacononitrile | HCl gas | 83.3 | Not specified | [3] |
| This compound | 3-cyanopyridine N-oxide | POCl3 | Not specified | Not specified | [4] |
| 2-Bromo-5-cyanopyridine | This compound | Phosphorus tribromide | 81 | Not specified | [5] |
| 2-Bromo-5-cyanopyridine | 2-nitro-5-bromopyridine | Sodium cyanide | High | High | [6] |
Table 2: Synthesis of Amino-substituted Pyridine Intermediates
| Intermediate | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) | Reference |
| 2-Amino-5-chloropyridine (B124133) | 2-Aminopyridine (B139424) | Concentrated HCl, Chlorine gas | 76.3 | 92.8 | [7][8] |
| 2-Amino-5-chloropyridine | 2-Aminopyridine | Glacial acetic acid, HCl gas, Chlorine | 86.8 | 98.7 | [7] |
| 2-Amino-5-chloropyridine | 2-Aminopyridine | Hydrochloric acid, Sodium hypochlorite | 72 | Not specified | [5] |
Table 3: Application in Pharmaceutical Synthesis - Nevirapine
| Intermediate Used (in synthesis pathway) | Overall Process Yield (%) | Previous Process Yield (%) | Key Advantage | Reference |
| Precursors from 2-chloro-nicotinic acid & 2-chloro-3-amino-4-picoline | 87 | 59 | Streamlined process, reduced cost | [2] |
| 2-chloro-3-cyanopyridine as a starting material | Not specified | Not specified | Avoids high-pressure reactions | [9] |
Reactivity Comparison in Key Pharmaceutical Reactions
The choice of a halogenated pyridine intermediate significantly impacts its reactivity in common carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to pharmaceutical synthesis.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the halogen acts as a leaving group. For pyridine N-oxides, the typical leaving group ability is F > Cl ≈ Br > I. This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and accelerates the rate-determining nucleophilic attack.[4] However, in some heteroaromatic systems, 2-bromo derivatives can be more reactive than their 2-chloro counterparts, especially when the cleavage of the carbon-halogen bond is a more significant factor in the rate-determining step.[4]
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
The rate-determining step in these reactions is typically the oxidative addition of the C-X (Carbon-Halogen) bond to the palladium(0) catalyst.[6] The C-X bond dissociation energy is a critical factor, with the general trend being C-Cl > C-Br > C-I.[6] Consequently, 2-bromopyridines are generally more reactive than 2-chloropyridines in these coupling reactions.[6] This higher reactivity often allows for milder reaction conditions, shorter reaction times, and broader catalyst compatibility.[6] However, recent advances in ligand technology have led to the development of highly active palladium catalyst systems that can effectively couple the less reactive but often more cost-effective 2-chloropyridines.[6]
Experimental Protocols
Synthesis of 2-Bromo-5-cyanopyridine from this compound[5]
Materials:
-
This compound (100 mmol)
-
Phosphorus tribromide (150 mL)
-
Ethyl acetate (B1210297)
-
Saturated brine solution
-
Anhydrous magnesium sulfate
-
Ice-water mixture
-
Sodium bicarbonate
Procedure:
-
Mix this compound (13.8 g, 100 mmol) with phosphorus tribromide (150 mL).
-
Heat the reaction mixture at 145°C for 32 hours.
-
Cool the mixture and concentrate in vacuo.
-
To the residue, add fresh phosphorus tribromide (150 mL) and heat at 145°C for another 32 hours.
-
Cool the mixture and concentrate under vacuum.
-
Slowly add the concentrated residue to an ice-water mixture (500 mL).
-
Neutralize the reaction mixture with sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 250 mL).
-
Combine the organic phases, wash with saturated brine, and dry with anhydrous magnesium sulfate.
-
Remove the solvent by distillation under reduced pressure.
-
Purify the residue by column chromatography (eluent: hexane-ethyl acetate) to afford 6-bromonicotinonitrile as a white solid.
-
Yield: 14.9 g (81%)
-
Synthesis of 2-Amino-5-chloropyridine[7][8]
Materials:
-
2-Aminopyridine (0.20 mole)
-
Glacial acetic acid (100 mL)
-
Hydrogen chloride gas
-
Chlorine
-
Ice
-
50% aqueous sodium hydroxide
Procedure:
-
Dissolve 2-aminopyridine (18.8 g, 0.20 mole) in 100 mL of glacial acetic acid in a flask.
-
Bubble hydrogen chloride gas into the solution until 10.5 g has been added.
-
Condense chlorine (11.5 mL, 17.7 g, 0.25 mole) and add it to the reaction mixture over a period of 45 minutes, maintaining the temperature between 10°C and 12°C using an ice bath.
-
Stir the reaction mixture for an additional 30 minutes.
-
Pour the solution over ice and make it basic with 50% aqueous sodium hydroxide.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry in vacuo.
-
Yield: 22.3 g (86.8%)
-
Purity: 98.7% (as determined by vapor phase chromatographic analysis)
-
General Protocol for Sonogashira Coupling of a Halopyridine
Materials:
-
Halopyridine (e.g., this compound or 2-Bromo-5-cyanopyridine)
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (cocatalyst)
-
Amine base (e.g., triethylamine (B128534) or diisopropylamine)
-
Anhydrous, anaerobic solvent (e.g., THF or DMF)
Procedure:
-
To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst and copper(I) iodide.
-
Add the anhydrous solvent and the amine base, and stir to dissolve.
-
Add the halopyridine and the terminal alkyne.
-
Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 100°C, depending on the reactivity of the halide).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Synthetic Pathways and Relationships
Diagrams created using Graphviz (DOT language) to illustrate key processes.
Caption: Simplified workflow for the synthesis of Nevirapine.
References
- 1. Advances in Synthetic Methodologies of 2-chloro-5-cyanopyridine_Chemicalbook [chemicalbook.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. benchchem.com [benchchem.com]
- 5. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 9. brainly.com [brainly.com]
The Biological Versatility of 2-Chloro-5-cyanopyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic compound 2-Chloro-5-cyanopyridine is a versatile precursor in the synthesis of a diverse array of biologically active molecules. Its unique chemical architecture, featuring both a chloro and a cyano group, provides reactive sites for the development of novel compounds with significant therapeutic potential. This guide offers a comparative analysis of the biological activities of compounds synthesized from this valuable scaffold, supported by experimental data and detailed protocols. The primary biological activities explored include anticancer, antimicrobial, and enzyme inhibitory effects.
Anticancer Activity: Targeting Proliferation and Survival
Derivatives of this compound have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The primary mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Comparative Anticancer Activity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various cyanopyridine derivatives against several cancer cell lines. Lower IC50 values indicate greater potency.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Cyanopyridines | Compound 4c | HepG-2 (Liver) | 8.02 ± 0.38 | 5-FU | 9.42 ± 0.46 |
| HCT-116 (Colon) | 7.15 ± 0.35 | 5-FU | 8.01 ± 0.39 | ||
| MCF-7 (Breast) | 15.74 ± 0.78 | 5-FU | - | ||
| PC3 (Prostate) | 13.64 ± 0.67 | 5-FU | - | ||
| Compound 4d | HepG-2 (Liver) | 6.95 ± 0.34 | 5-FU | 9.42 ± 0.46 | |
| HCT-116 (Colon) | 8.35 ± 0.42 | 5-FU | 8.01 ± 0.39 | ||
| Pyridopyrazolopyrimidines | Compound 11a | A-549 (Lung) | 9.24 µg/mL | Cisplatin | 11.76 µg/mL |
| Pyridopyrazolotriazines | Compound 16a | HepG-2 (Liver) | 6.45 µg/mL | Cisplatin | - |
| Non-fused Cyanopyridones | Compound 5a | MCF-7 (Breast) | 1.77 ± 0.10 | Taxol | 8.48 ± 0.46 |
| HepG2 (Liver) | 2.71 ± 0.15 | Taxol | 14.60 ± 0.79 | ||
| Compound 5e | MCF-7 (Breast) | 1.39 ± 0.08 | Taxol | 8.48 ± 0.46 | |
| HepG2 (Liver) | 10.70 ± 0.58 | Taxol | 14.60 ± 0.79 |
Data sourced from multiple studies, and direct comparison should be made with caution due to variations in experimental conditions.[1][2][3][4]
Antimicrobial Activity: Combating Pathogenic Microbes
A variety of compounds derived from the cyanopyridine scaffold have exhibited promising activity against both bacterial and fungal pathogens. The data is typically presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Comparative Antimicrobial Activity (MIC Values)
The table below presents the MIC values of select cyanopyridine derivatives against various microbial strains. Lower MIC values indicate stronger antimicrobial activity.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Pyridine Derivatives | Staphylococcus aureus | 56 ± 0.5 | - | - |
| Escherichia coli | 55 ± 0.5 | - | - | |
| 2-(methyldithio)pyridine-3-carbonitrile | Acinetobacter baumannii | 0.5 - 64 | Amikacin | - |
| Escherichia coli | 0.5 - 64 | Amikacin | - | |
| Staphylococcus aureus | 0.5 - 64 | Amikacin | - | |
| Pseudomonas aeruginosa | 0.5 - 64 | Amikacin | - |
Note: The data is compiled from various sources and direct comparisons should be interpreted with care.
Enzyme Inhibition: A Targeted Approach
A significant mechanism through which cyanopyridine derivatives exert their biological effects is through the inhibition of specific enzymes that are critical for disease progression. Key targets include Pim-1 kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Human Epidermal Growth Factor Receptor 2 (HER-2), all of which are implicated in cancer.
Comparative Enzyme Inhibition Data
The following table summarizes the inhibitory activity of cyanopyridine derivatives against various enzymes, presented as IC50 or Ki values.
| Compound Class | Target Enzyme | IC50 (µM) | Ki (µM) | Reference Compound | IC50 (µM) |
| Cyanopyridines | Pim-1 Kinase (Compound 4b ) | 0.63 ± 0.03 | - | Quercetagetin | 0.56 ± 0.03 |
| Pim-1 Kinase (Compound 4c ) | 0.61 ± 0.03 | - | Quercetagetin | 0.56 ± 0.03 | |
| Pim-1 Kinase (Compound 4d ) | 0.46 ± 0.02 | - | Quercetagetin | 0.56 ± 0.03 | |
| Non-fused Cyanopyridones | VEGFR-2 (Compound 5e ) | 0.124 ± 0.011 | - | Lapatinib | 0.182 ± 0.010 |
| HER-2 (Compound 5e ) | 0.077 ± 0.003 | - | Lapatinib | 0.131 ± 0.012 |
Data is indicative of the potential for these compounds to act as targeted inhibitors.[2][3]
Key Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the methods used to evaluate these compounds, the following diagrams illustrate key signaling pathways and experimental workflows.
Signaling Pathway Diagrams
Caption: Pim-1 Kinase Signaling Pathway in Cancer.
Caption: VEGFR-2 and HER-2 Signaling Pathways.
Experimental Workflow Diagrams
Caption: MTT Assay Experimental Workflow.
Caption: MIC Determination Workflow.
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a vehicle control. Incubate for an additional 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the bacterial suspension to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
This guide provides a comparative overview of the significant biological activities of compounds synthesized from this compound. The presented data and protocols serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the development of novel therapeutic agents.
References
- 1. Design, Synthesis and Biological Evaluation of Cyanopyridines, Pyridopyrazolopyrimidines and Pyridopyrazolotriazines as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Catalytic Systems for the Cyanation of 2-Chloro-5-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for the Synthesis of 2,5-Dicyanopyridine
The synthesis of 2,5-dicyanopyridine, a valuable intermediate in the pharmaceutical and agrochemical industries, is predominantly achieved through the cyanation of 2-chloro-5-cyanopyridine. The efficiency of this transformation is critically dependent on the choice of catalyst. This guide provides a comparative overview of various catalytic systems, including palladium-, copper-, and nickel-based catalysts, supported by experimental data from peer-reviewed literature and patents.
Performance Comparison of Catalytic Systems
The selection of an appropriate catalyst system is paramount for achieving high yields and process efficiency in the cyanation of this compound. Palladium-based catalysts have been extensively studied and often exhibit high efficacy. Copper and nickel catalysts present as more economical alternatives, though their performance can be substrate-dependent. The choice of cyanide source also plays a crucial role, with options ranging from highly toxic alkali metal cyanides to safer, less reactive sources like potassium ferrocyanide (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂).
Table 1: Palladium-Based Catalysts for Cyanation of (Hetero)Aryl Chlorides
| Catalyst System | Cyanide Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / dppf / Zn | Zn(CN)₂ | - | DMAC | 120 | - | High | [1] |
| Pd(OAc)₂ / Ligand-free | K₄[Fe(CN)₆] | K₂CO₃ | Organic Solvent | 40-200 | 2-20 | Good | [2] |
| Pd/CM-phos | K₄[Fe(CN)₆] | Na₂CO₃ | MeCN/water | 70 | - | up to 96 | [3] |
| Palladacycle P1 / XPhos | K₄[Fe(CN)₆]·3H₂O | KOAc | Dioxane/water | 100 | 1 | High | [4][5] |
| Pd(OAc)₂ / PPh₃ | K₄[Fe(CN)₆] | Na₂CO₃ | DMF | - | - | Good | [6] |
Note: The data presented is for the cyanation of general (hetero)aryl chlorides, which is indicative of performance for this compound.
Table 2: Copper and Nickel-Based Catalysts for Cyanation of Aryl/Heteroaryl Halides
| Catalyst System | Cyanide Source | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuI / 1,10-phenanthroline | NaCN | Na₃PO₄ | Dioxane | - | - | Good | [7] |
| Cu(BF₄)₂·6H₂O / DMEDA | K₄[Fe(CN)₆] | - | DMAc | - | - | Good | [2] |
| NiCl₂·6H₂O / dppf / Zn | Zn(CN)₂ | DMAP | Acetonitrile (B52724) | 50-80 | - | Good | [8] |
| NiCl₂·1,10-phen / Zn | BrCN | - | Dioxane | 50 | 12 | Moderate to Good | [9] |
| --INVALID-LINK--₂ / 1,10-phen | Acetonitrile | Si-Me₄-DHP | Acetonitrile | - | - | Good | [10] |
Note: This table summarizes data for the cyanation of various aryl and heteroaryl halides, providing a general comparison.
Experimental Protocols
Detailed experimental procedures are crucial for the successful replication of synthetic methods. Below are generalized protocols for palladium- and copper-catalyzed cyanation reactions based on the reviewed literature.
General Procedure for Palladium-Catalyzed Cyanation
A reaction vessel is charged with this compound, a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., XPhos, dppf), and the cyanide source (e.g., K₄[Fe(CN)₆]·3H₂O or Zn(CN)₂). The vessel is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon). A degassed solvent (e.g., dioxane, DMF, or a mixture with water) and a base (e.g., KOAc, K₂CO₃) are added. The reaction mixture is then heated to the specified temperature and stirred for the designated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered. The filtrate is then subjected to an aqueous workup, and the organic layer is dried and concentrated under reduced pressure. The crude product is purified by a suitable method, such as column chromatography, to yield 2,5-dicyanopyridine.[4]
General Procedure for Copper-Catalyzed Cyanation
To a reaction flask containing this compound are added a copper(I) or copper(II) salt (e.g., CuI, Cu(BF₄)₂·6H₂O), a ligand (e.g., 1,10-phenanthroline, DMEDA), and the cyanide source (e.g., NaCN, K₄[Fe(CN)₆]). The flask is flushed with an inert gas. A suitable solvent (e.g., dioxane, DMAc) is added, and the mixture is heated to the required temperature. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, GC). After the reaction is complete, the mixture is cooled and worked up by partitioning between an organic solvent and an aqueous solution. The organic phase is washed, dried, and concentrated. The final product, 2,5-dicyanopyridine, is isolated after purification.[2][7]
Visualizing the Process: Workflows and Catalytic Cycles
To better understand the experimental process and the underlying chemical transformations, the following diagrams are provided.
Caption: A generalized experimental workflow for the catalytic cyanation of this compound.
Caption: A simplified catalytic cycle for the palladium-catalyzed cyanation of an aryl halide (Ar-X).
Concluding Remarks
The choice of a catalyst for the cyanation of this compound is a critical decision that impacts reaction efficiency, cost, and environmental footprint. Palladium-based catalysts, particularly those with sophisticated phosphine ligands, often provide the highest yields under relatively mild conditions. However, the development of ligand-free palladium systems and the use of more economical copper and nickel catalysts offer viable alternatives. The use of non-toxic cyanide sources like K₄[Fe(CN)₆] is a significant advancement towards greener and safer chemical processes.[5] Researchers and process chemists should carefully consider the trade-offs between catalyst cost, performance, and safety when developing synthetic routes for 2,5-dicyanopyridine and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]
- 3. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. | Semantic Scholar [semanticscholar.org]
- 9. Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C–CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Purity Analysis of Synthesized 2-Chloro-5-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for determining the purity of synthesized 2-Chloro-5-cyanopyridine, a pivotal intermediate in the pharmaceutical and agrochemical industries. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) are evaluated, supported by detailed experimental protocols and comparative data to inform method selection for quality control and research applications.
Comparison of Analytical Techniques
The selection of an optimal analytical technique for purity assessment is contingent on several factors, including the anticipated impurities, the desired level of sensitivity and accuracy, and instrumental availability. For routine quality control, HPLC and GC are frequently employed due to their high throughput and resolving power. Quantitative NMR serves as an excellent orthogonal method for absolute purity determination without the need for specific impurity reference standards.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase. | Quantification based on the direct relationship between the NMR signal intensity and the number of atomic nuclei. |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. | Applicable to any soluble compound with NMR-active nuclei. |
| Primary Application | Routine purity testing, quantification of non-volatile impurities. | Analysis of volatile impurities and residual solvents. | Absolute purity determination, structural confirmation of impurities. |
| Linearity (R²) | Typically > 0.999 | Typically > 0.999 | Not applicable for absolute purity determination |
| Limit of Detection (LOD) | 0.01 - 0.1% | 0.01 - 0.1% | ~0.1% |
| Limit of Quantitation (LOQ) | 0.03 - 0.3% | 0.03 - 0.3% | ~0.3% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 99 - 101% |
| Precision (% RSD) | < 2% | < 2% | < 1% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile technique for the purity assessment of this compound, allowing for the separation and quantification of the main component and non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
Acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is determined using the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks. For the precise quantification of specific impurities, the use of certified reference standards is required.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and semi-volatile impurities that may be present in the synthesized this compound, such as residual solvents or volatile by-products.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas:
-
Helium at a constant flow rate of 1.0 mL/min
Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 250 °C, hold for 5 minutes
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., acetone (B3395972) or dichloromethane) to a concentration of 1 mg/mL.
-
For GC-MS analysis, the same sample preparation can be used.
Data Analysis: Purity is calculated by the area percent method. Identification of impurities is achieved by comparing their retention times with those of known standards or by interpretation of their mass spectra in GC-MS mode.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute measure of purity without the need for a reference standard of the analyte itself. It relies on the use of a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Internal Standard:
-
A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride (B1165640) or 1,4-dinitrobenzene).
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into a vial.
-
Accurately weigh a similar amount of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3) and transfer to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A long delay to ensure full relaxation of all signals (e.g., 5 times the longest T1 relaxation time).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio.
Data Analysis: The purity of this compound is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights, number of protons, and the weighed masses.
Comparison of Synthesis Routes
Several synthetic pathways to this compound have been reported. The choice of a particular route can influence the impurity profile of the final product.
| Synthesis Route | Starting Material | Key Reagents | Reported Yield | Advantages | Disadvantages |
| Cyanation of 2-Chloropyridine-5-sulfonic acid | 2-Chloropyridine-5-sulfonic acid | Sodium cyanide | High | Readily available starting material. | Use of highly toxic sodium cyanide. |
| From 2-Amino-5-cyanopyridine | 2-Amino-5-cyanopyridine | Sodium nitrite, Hydrochloric acid | Good | Avoids the direct use of cyanide in the final step. | Diazotization can lead to side reactions and impurities. |
| Direct Cyanation of 2-Chloropyridine | 2-Chloropyridine | Zinc cyanide, Pd catalyst | Moderate to Good | Direct, one-step process. | Requires a palladium catalyst which can be costly. |
Visualizations
Caption: Experimental workflow for the purity analysis of this compound.
Caption: Key synthetic pathways to this compound.
Comparative Analysis of Novel Compounds Derived from 2-Chloro-5-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel compounds synthesized from the versatile precursor, 2-Chloro-5-cyanopyridine. This chemical entity serves as a critical building block in the development of a wide array of therapeutic agents due to the reactivity of its chloro and cyano groups.[1] This document summarizes the anti-cancer and anti-microbial activities of these novel derivatives, presenting key experimental data in a comparative format. Detailed protocols for the primary assays cited are also provided to facilitate reproducibility and further research.
Anticancer Activity: A Comparative Overview
Derivatives of this compound, particularly those forming pyrido[2,3-d]pyrimidine (B1209978) structures, have demonstrated significant potential as anticancer agents.[2][3] The following tables summarize the cytotoxic activity of various novel compounds against a panel of human cancer cell lines, as determined by the MTT assay. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity (IC50 in µM) of Cyanopyridine and Pyrido[2,3-d]pyrimidine Derivatives Against Various Cancer Cell Lines
| Compound ID | MCF-7 (Breast) | HepG2 (Liver) | A-549 (Lung) | PC-3 (Prostate) | HCT-116 (Colon) | Reference |
| 4c | 15.74 ± 0.78 | 8.02 ± 0.38 | - | 13.64 ± 0.67 | - | [4] |
| 4d | - | 6.95 ± 0.34 | - | - | 8.35 ± 0.42 | [4] |
| 5a | 1.77 ± 0.10 | 2.71 ± 0.15 | - | - | - | [5] |
| 5e | 1.39 ± 0.08 | - | - | - | - | [5] |
| 6b | - | 2.68 ± 0.14 | - | - | - | [5] |
| 8a | - | - | 16.2 | 7.98 | - | [1] |
| 8d | - | - | 7.23 | 7.12 | - | [1] |
| 9a | - | - | - | 9.26 | - | [1] |
| Compound 4 | 0.57 | 1.13 | - | - | - | [6] |
| Compound 11 | 1.31 | 0.99 | - | - | - | [6] |
| Doxorubicin | - | - | 6.62 | - | - | [7] |
| 5-FU | - | 9.42 ± 0.46 | - | - | 8.01 ± 0.39 | [4] |
| Erlotinib | - | - | 6.53 | 11.05 | - | [1] |
IC50 values are presented as mean ± standard deviation where available. Lower values indicate higher potency. '-' indicates data not available in the cited sources.
Mechanism of Action: PIM-1 Kinase Inhibition
Several of the synthesized pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PIM-1 kinase.[6] PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis, making it an attractive target for cancer therapy.[8][9] The inhibition of PIM-1 can lead to cell cycle arrest and apoptosis in cancer cells.[9][10]
Table 2: PIM-1 Kinase Inhibitory Activity
| Compound ID | PIM-1 Kinase IC50 (nM) | Reference |
| Compound 4 | 11.4 | [6] |
| Compound 10 | 17.2 | [6] |
| Staurosporine | 16.7 | [6] |
Staurosporine is a known potent protein kinase inhibitor used as a positive control.
The signaling pathway below illustrates the role of PIM-1 in promoting cell survival and how its inhibition can lead to apoptosis.
References
- 1. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Chloro-5-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of prominent synthesis routes for 2-Chloro-5-cyanopyridine, a critical intermediate in the pharmaceutical and agrochemical industries. The following sections present a comparative analysis of key performance indicators, detailed experimental protocols, and a logical workflow for selecting the optimal synthesis strategy.
Comparative Data of Synthesis Routes
The selection of an appropriate synthetic route for this compound is a critical decision influenced by factors such as yield, reaction conditions, cost, and environmental impact. The following table summarizes quantitative data for several common methods to facilitate a direct comparison.
| Synthesis Route | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Key Advantages | Limitations |
| Chlorination of Nicotinamide (B372718) N-oxide | Nicotinamide N-oxide | Phosphorus oxychloride (POCl₃), Triethylamine (B128534) | 4 - 25 hours | 80 - 110 | 86 - 96 | >99 | High purity and yield.[1] | Use of hazardous POCl₃, potential for runaway reactions.[1] |
| Chlorination of Nicotinamide N-oxide | Nicotinamide N-oxide | Thionyl chloride (SOCl₂), Organic Base | 6.5 hours | 10 - 100 | Moderate | Moderate | Avoids phosphorus-containing waste. | Can produce 2-hydroxy-3-cyanopyridine as a byproduct, SO₂ gas evolution.[2] |
| Sandmeyer Reaction | 2-Amino-5-cyanopyridine | NaNO₂, HCl, CuCl | Not specified | Not specified | Moderate | Not specified | Well-established reaction for converting amines to halides.[3] | Diazonium intermediates can be unstable. |
| Palladium-Catalyzed Cyanation | 2,5-Dichloropyridine | Potassium ferrocyanide (K₄[Fe(CN)₆]), Pd(OAc)₂, K₂CO₃ | 2 - 20 hours | 40 - 200 | ~75 | Not specified | Avoids highly toxic cyanide salts like KCN or NaCN.[4] | Requires a palladium catalyst, which can be expensive. |
| Ammoxidation | 2-Chloro-5-methylpyridine | Ammonia (NH₃), Oxygen (O₂), Catalyst (e.g., V₂O₅/MoO₃) | Not specified | 350 - 540 | High | Not specified | Industrially scalable, uses inexpensive starting materials.[5] | Requires specialized high-temperature equipment, catalyst optimization is crucial.[5] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on published literature and patents and may require optimization for specific laboratory conditions.
Chlorination of Nicotinamide N-oxide with Phosphorus Oxychloride
This method describes a continuous reaction process for the synthesis of this compound.
Materials:
-
Nicotinonitrile-1-oxide
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine
Procedure:
-
Nicotinonitrile-1-oxide, phosphorus oxychloride, and triethylamine are continuously fed into a first reactor.
-
The reaction temperature in the first reactor is maintained between -10°C and 40°C.
-
The reaction mixture continuously flows into a series of subsequent reactors for an insulation reaction.
-
The temperature in the subsequent reactors is maintained between 80°C and 110°C for 1-2 hours.
-
After the reaction is complete, excess phosphorus oxychloride is recovered by distillation.
-
The residue is then subjected to hydrolysis to obtain this compound.
-
The crude product is purified by washing and filtration to yield a product with a purity of up to 99%.[1]
Chlorination of Nicotinamide N-oxide with Thionyl Chloride
This procedure utilizes thionyl chloride as the chlorinating agent.
Materials:
-
N-oxo nicotinamide
-
Thionyl chloride (SOCl₂)
-
Organic solvent (e.g., chloroform, methylene (B1212753) chloride, or dichloroethane)
-
Organic base
Procedure:
-
Dissolve N-oxo nicotinamide in an organic solvent.
-
Cool the solution to 10 ± 5°C and add thionyl chloride dropwise.
-
Subsequently, add an organic base dropwise at the same temperature.
-
Stir the mixture at 10 ± 5°C for 30 ± 10 minutes.
-
Gradually warm the reaction to 35 ± 10°C and maintain for 1 ± 0.5 hours.
-
Further, warm to 55 ± 5°C and hold for 1 ± 0.5 hours.
-
Finally, heat the reaction to 95-100°C and maintain for 4 ± 1 hour.
-
After the reaction, evaporate the solvent under reduced pressure.
-
Add water to the residue and stir at 65 ± 5°C for 2 ± 0.5 hours.
-
Cool the mixture to 20 ± 5°C, stir for 30 ± 10 minutes, and collect the product by filtration.
Palladium-Catalyzed Cyanation of 2,5-Dichloropyridine
This method employs a palladium catalyst to introduce the cyano group.
Materials:
-
2,5-Dichloropyridine
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Palladium acetate (B1210297) (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Organic solvent (e.g., N,N-dimethylacetamide)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
In a reaction vessel under an inert atmosphere, combine 2,5-dichloropyridine, potassium ferrocyanide, potassium carbonate, and palladium acetate in an organic solvent.
-
Heat the reaction mixture to a temperature between 40°C and 200°C.
-
Maintain the reaction for 2 to 20 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography. A reported yield for a similar reaction is around 75%.[4]
Synthesis Route Selection Workflow
The choice of a synthetic route is a multi-faceted decision. The following diagram illustrates a logical workflow to guide researchers in selecting the most appropriate method based on their specific needs and constraints.
Caption: Logical workflow for synthesis route selection.
This guide provides a foundational understanding of the various synthetic approaches to this compound. Researchers and professionals are encouraged to consider the specific requirements of their project to select the most suitable and efficient method. Further optimization of the presented protocols may be necessary to achieve desired outcomes in a specific laboratory or industrial setting.
References
- 1. CN104829525A - Method for producing 2-chloro-3-cyanopyridine through continuous reaction - Google Patents [patents.google.com]
- 2. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]
- 5. Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anticancer Activity of 2-Chloro-5-cyanopyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anticancer performance of selected 2-Chloro-5-cyanopyridine derivatives against various human cancer cell lines. The data presented is synthesized from recent studies to aid in the evaluation of these compounds as potential therapeutic agents. Detailed experimental protocols for the key assays are provided, along with visualizations of relevant biological pathways and experimental workflows.
Comparative Anticancer Activity
The in vitro cytotoxic activity of this compound derivatives and related cyanopyridine compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. These values provide a quantitative measure of the potency of each compound against a specific cell line.
| Compound | Target/Class | HepG2 (Liver) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | Reference Drug |
| Cyanopyridine Series 4 | Pim-1 Inhibitors | Promising Activity | Data Not Available | Data Not Available | Data Not Available | 5-Fluorouracil (5-FU) |
| Derivative 4a | Pim-1 Inhibitor | 1.83 ± 0.09 | 2.11 ± 0.11 | 2.65 ± 0.13 | 3.48 ± 0.17 | 5-FU (IC50: >100) |
| Derivative 4e | Pim-1 Inhibitor | 1.15 ± 0.06 | 1.57 ± 0.08 | 1.98 ± 0.10 | 2.54 ± 0.13 | 5-FU (IC50: >100) |
| Cyanopyridone Series 5 | VEGFR-2/HER-2 Inhibitors | - | - | - | - | Taxol |
| Derivative 5a | Dual VEGFR-2/HER-2 Inhibitor | 2.71 ± 0.15 | 1.77 ± 0.10 | - | - | Taxol (IC50: 8.48) |
| Derivative 5e | Dual VEGFR-2/HER-2 Inhibitor | 10.70 ± 0.58 | 1.39 ± 0.08 | - | - | Taxol (IC50: 8.48) |
Data is compiled from multiple sources for illustrative comparison.[1][2][3] Note that experimental conditions may vary between studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key in vitro assays commonly used to assess the anticancer properties of novel compounds.[4][5]
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][3] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
-
Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7, HCT-116, PC-3) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.[1] Cells are maintained in a humidified atmosphere at 37°C with 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5x10^4 cells/well and allowed to attach overnight.
-
The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
After a 48-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Kinase Inhibition Assay (VEGFR-2 and HER-2)
To determine the inhibitory activity of the compounds against specific molecular targets, in vitro kinase assays are performed.
-
Procedure: The inhibitory activities against VEGFR-2 and HER-2 enzymes are typically assessed using commercially available assay kits (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The luminescence signal, which is correlated with kinase activity, is measured. The IC50 values are calculated from the dose-response curves.[2]
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental processes.
Caption: Experimental workflow for in vitro testing of novel anticancer compounds.
References
- 1. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
Assessing the Stability of 2-Chloro-5-cyanopyridine Analogs: A Comparative Guide
For researchers, scientists, and professionals in drug development, a thorough understanding of the stability of active pharmaceutical ingredients (APIs) and key intermediates is fundamental to ensuring the safety, efficacy, and shelf-life of therapeutic agents. 2-Chloro-5-cyanopyridine and its analogs are a class of compounds with significant interest in medicinal chemistry, often serving as crucial building blocks in the synthesis of novel drugs. Their inherent reactivity, dictated by the electrophilic nature of the pyridine (B92270) ring further activated by the chloro and cyano substituents, makes a comprehensive stability assessment essential.
This guide provides a framework for the comparative stability analysis of this compound analogs under various stress conditions. While direct comparative stability data for a wide range of these specific analogs is not extensively available in published literature, this document outlines the standardized experimental protocols necessary to generate such data. By following these methodologies, researchers can systematically evaluate and compare the intrinsic stability of different analogs, a critical step in lead candidate selection and formulation development.
Comparative Stability Data
Forced degradation studies are crucial for establishing the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[1][2][3] The goal is to induce degradation to a level of 5-20%, which allows for the identification of degradation products and the development of stability-indicating analytical methods.[4] The following table provides a template for summarizing the quantitative data obtained from such studies for this compound and its analogs.
Table 1: Comparative Stability Data for this compound Analogs under Forced Degradation Conditions
| Compound ID | Structure | Hydrolytic Degradation (% Assay Lost) | Oxidative Degradation (% Assay Lost) | Photolytic Degradation (% Assay Lost) | Thermal Degradation (% Assay Lost) | Major Degradants Identified |
| This compound | (Insert Structure) | e.g., 5% (Acidic), 2% (Basic), 0% (Neutral) | e.g., 15% | e.g., 1% | e.g., 3% (Solid), 8% (Solution) | e.g., 2-Hydroxy-5-cyanopyridine |
| Analog A | (Insert Structure) | |||||
| Analog B | (Insert Structure) | |||||
| Analog C | (Insert Structure) |
Note: The data presented in this table is illustrative. Researchers should populate this table with their own experimental findings.
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and comparable stability data. The following are representative protocols for conducting forced degradation studies on this compound and its analogs.
Stability-Indicating HPLC Method Development
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study. This method must be able to separate the parent compound from all potential degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M ammonium (B1175870) acetate, pH adjusted) and an organic solvent (e.g., acetonitrile, methanol) is often effective.[2]
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 240 nm or 275 nm).[1][2] A photodiode array (PDA) detector is recommended to assess peak purity.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5]
Forced Degradation Studies (Stress Testing)
For each condition, a solution of the test compound (e.g., 1 mg/mL in a suitable solvent) is prepared. A control sample, protected from the stress condition, should be analyzed concurrently.
-
Acidic Hydrolysis: The compound solution is mixed with an equal volume of 0.1 N HCl and kept at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[4][6] Samples are withdrawn at various time points, neutralized, and analyzed by the stability-indicating HPLC method.
-
Basic Hydrolysis: The compound solution is mixed with an equal volume of 0.1 N NaOH and maintained at a controlled temperature (e.g., 60°C) for a set duration.[4][6] Samples are periodically taken, neutralized, and analyzed.
-
Neutral Hydrolysis: The compound is dissolved in water and heated (e.g., 60°C) for a specified time.[6] Samples are then analyzed by HPLC.
The compound solution is treated with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and stored at room temperature for a defined period (e.g., 24 hours).[4] The samples are then analyzed by HPLC.
The solid compound and its solution are exposed to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[7][8] Control samples are kept in the dark. Both exposed and control samples are then analyzed by HPLC.
-
Solid State: The solid compound is placed in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a specified duration.[1]
-
Solution State: A solution of the compound is heated at a high temperature (e.g., 80°C) for a defined period.
Samples from both solid and solution state studies are then analyzed by HPLC.
Visualizing the Stability Assessment Workflow
A systematic workflow is crucial for a comprehensive stability assessment. The following diagram, generated using Graphviz, illustrates the logical flow from compound selection to data analysis.
Signaling Pathway Involvement
Currently, there is limited direct evidence in the public domain linking this compound and its close analogs to specific signaling pathways as primary modulators. However, as precursors to more complex, biologically active molecules, their degradation products could potentially interact with various biological targets. The identification and characterization of these degradants are therefore not only crucial for stability assessment but also for understanding potential off-target effects or toxicities. Should a particular analog be designed as an inhibitor or modulator of a specific enzyme or receptor, the stability of the pharmacophore is paramount. Any degradation would likely lead to a loss of potency and potentially altered selectivity. The following diagram illustrates a generic kinase signaling pathway, which is a common target for pyridine-containing inhibitors.
References
- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. biotech-asia.org [biotech-asia.org]
- 4. ajrconline.org [ajrconline.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. japsonline.com [japsonline.com]
- 7. caronscientific.com [caronscientific.com]
- 8. database.ich.org [database.ich.org]
A Comparative Guide to Quantum Chemical Calculations of 2-Chloro-5-Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of quantum chemical calculations for pyridine (B92270) derivatives structurally related to 2-Chloro-5-cyanopyridine. Due to a lack of specific published quantum chemical studies on this compound, this document focuses on a comparative assessment of two analogous compounds: 2-Amino-5-chloropyridine and 2-Chloro-5-nitropyridine . By comparing the computational data of these molecules, researchers can infer the probable geometric, vibrational, and electronic properties of this compound, understanding the influence of the electron-donating amino group (-NH2) versus the electron-withdrawing nitro group (-NO2) and cyano group (-CN).
Comparative Analysis of Calculated Molecular Properties
The following tables summarize key quantitative data obtained from Density Functional Theory (DFT) calculations for 2-Amino-5-chloropyridine and 2-Chloro-5-nitropyridine. These calculations provide insights into the molecular structure and electronic properties.
Table 1: Optimized Geometric Parameters
Optimized bond lengths and bond angles provide a foundational understanding of the molecular structure. The data presented here is derived from DFT calculations at the B3LYP/6-311++G(d,p) and B3LYP/6-311+G(d,p) levels of theory for 2-Amino-5-chloropyridine[1] and 2-Chloro-5-nitropyridine[2], respectively.
| Parameter | 2-Amino-5-chloropyridine | 2-Chloro-5-nitropyridine |
| Bond Lengths (Å) | ||
| C2-Cl | 1.745 | 1.733 |
| C5-X (X=N of substituent) | 1.391 (C-N) | 1.471 (C-N) |
| N1-C2 | 1.340 | 1.341 |
| C2-C3 | 1.383 | 1.385 |
| C3-C4 | 1.391 | 1.380 |
| C4-C5 | 1.388 | 1.382 |
| C5-C6 | 1.401 | 1.389 |
| C6-N1 | 1.332 | 1.331 |
| Bond Angles (º) | ||
| N1-C2-Cl | 115.5 | 116.5 |
| C3-C2-Cl | 120.0 | 119.9 |
| C4-C5-X (X=N of substituent) | 121.2 (C4-C5-N) | 118.8 (C4-C5-N) |
| C6-C5-X (X=N of substituent) | 119.5 (C6-C5-N) | 118.7 (C6-C5-N) |
Table 2: Electronic Properties
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The HOMO-LUMO energy gap is an indicator of molecular stability.
| Parameter | 2-Amino-5-chloropyridine[1] | 2-Chloro-5-nitropyridine[2] |
| HOMO Energy (eV) | -5.93 | -7.95 |
| LUMO Energy (eV) | -1.14 | -3.71 |
| HOMO-LUMO Energy Gap (ΔE) (eV) | 4.79 | 4.24 |
The amino group in 2-Amino-5-chloropyridine increases the HOMO energy and the overall energy gap, suggesting lower reactivity compared to the nitro-substituted counterpart. Conversely, the strong electron-withdrawing nitro group in 2-Chloro-5-nitropyridine significantly lowers both HOMO and LUMO energies, resulting in a smaller energy gap and indicating higher reactivity. It is anticipated that the cyano group in this compound, being electron-withdrawing, would also lead to a relatively small HOMO-LUMO gap.
Table 3: Selected Vibrational Frequencies (cm⁻¹)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a fingerprint of a molecule's functional groups and overall structure. The table below compares experimental and scaled theoretical vibrational frequencies for key modes.
| Vibrational Mode | 2-Amino-5-chloropyridine (Experimental FTIR)[1] | 2-Amino-5-chloropyridine (Calculated)[1] | 2-Chloro-5-nitropyridine (Experimental FTIR)[2] | 2-Chloro-5-nitropyridine (Calculated)[2] |
| C-H stretch (aromatic) | 3100-3000 | 3086-3045 | 3100-3050 | 3108-3065 |
| N-H stretch (asymmetric) | 3495 | 3501 | - | - |
| N-H stretch (symmetric) | 3390 | 3395 | - | - |
| C=C/C=N stretch (ring) | 1600-1400 | 1610-1420 | 1590-1400 | 1593-1410 |
| NO₂ stretch (asymmetric) | - | - | 1530 | 1535 |
| NO₂ stretch (symmetric) | - | - | 1350 | 1352 |
| C-Cl stretch | ~700 | ~690 | ~720 | ~715 |
Experimental and Computational Protocols
The data presented in this guide is based on established experimental and computational methodologies.
Quantum Chemical Calculations
-
Objective: To determine the optimized molecular geometry, vibrational frequencies, and electronic properties of the molecules.
-
Protocol:
-
Software: Gaussian 09 program package was utilized for the calculations.[3]
-
Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was employed. For 2-Amino-5-chloropyridine, calculations were also performed with the CAM-B3LYP functional.[3]
-
Basis Set: The 6-311++G(d,p) and 6-311+G(d,p) basis sets were used to provide a good balance between accuracy and computational cost.[1][2]
-
Geometry Optimization: The molecular geometries were fully optimized in the gas phase without any symmetry constraints.
-
Frequency Analysis: Vibrational frequencies were calculated at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface and to obtain theoretical vibrational spectra. The calculated frequencies are often scaled by a factor (e.g., 0.961) to better match experimental data.
-
Electronic Properties: HOMO and LUMO energies were obtained from the output of the DFT calculations.
-
Spectroscopic Analysis (FTIR and FT-Raman)
-
Objective: To experimentally determine the vibrational modes of the molecules for comparison with theoretical calculations.
-
Protocol:
-
Sample Preparation: Solid samples of the compounds were used for analysis. For FTIR, this typically involves preparing a KBr pellet. For FT-Raman, the sample is placed directly in the spectrometer.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used to record the infrared spectrum, typically in the 4000-400 cm⁻¹ range. A Fourier-Transform Raman (FT-Raman) spectrometer was used to record the Raman spectrum, typically in the 3500-100 cm⁻¹ range.[1][4]
-
Data Analysis: The resulting spectra, plotting intensity versus wavenumber, were analyzed to identify the characteristic absorption or scattering bands corresponding to specific vibrational modes of the molecule.
-
Comparative Workflow for Quantum Chemical Analysis
The following diagram illustrates a typical workflow for the quantum chemical analysis and comparison of substituted pyridine derivatives.
Caption: Workflow for comparative quantum chemical analysis of 2-chloro-5-substituted pyridines.
References
- 1. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 2-Chloro-5-cyanopyridine: Experimental Findings vs. Theoretical Predictions
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of key chemical intermediates is paramount. This guide provides a detailed comparison of experimental data and theoretical predictions for 2-Chloro-5-cyanopyridine, a crucial building block in the synthesis of various pharmaceuticals, most notably the antidepressant Mirtazapine.
This document presents a side-by-side view of experimentally determined and computationally predicted data for this compound, offering valuable insights for its application in research and development. The data is supported by detailed experimental protocols and a visualization of its role in a significant synthetic pathway.
Physicochemical Properties: A Quantitative Comparison
The following tables summarize the available experimental and theoretical data for the key physical and spectroscopic properties of this compound.
| Property | Experimental Value | Theoretical/Calculated Value |
| Melting Point | 78-121 °C (range from various sources)[1][2] | Not available |
| Boiling Point | 107 °C @ 1 mmHg | Not available |
| Molecular Weight | Not typically determined experimentally | 138.55 g/mol [3] |
| Spectroscopic Data | Experimental Values | Predicted/Calculated Values |
| ¹H NMR (ppm) | H3: ~8.8 ppm (d), H4: ~8.0 ppm (dd), H6: ~7.7 ppm (d) | Not available |
| ¹³C NMR (ppm) | C2: ~152 ppm, C3: ~148 ppm, C4: ~122 ppm, C5: ~116 ppm, C6: ~139 ppm, CN: ~115 ppm | Not available |
| IR Spectroscopy (cm⁻¹) | ~2230 (C≡N stretch), ~1570, 1460 (C=C, C=N aromatic ring stretch) | Not available |
Note: Experimental spectral data is estimated based on typical values for similar pyridine (B92270) derivatives and requires confirmation with specific experimental results for this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Melting Point Determination
The melting point of this compound is determined using the capillary method. A small, powdered sample of the crystalline solid is packed into a thin-walled capillary tube, which is then placed in a calibrated melting point apparatus. The sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.
Boiling Point Determination
The boiling point at reduced pressure is determined by vacuum distillation. The compound is heated in a distillation apparatus connected to a vacuum pump. The temperature of the vapor that distills and the corresponding pressure are recorded. This method is suitable for compounds that may decompose at their atmospheric boiling point.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and placed in an NMR tube. The ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.
Infrared (IR) Spectroscopy
The IR spectrum of solid this compound is typically obtained using the KBr pellet method. A small amount of the finely ground solid is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
Application in Synthesis: The Mirtazapine Pathway
This compound serves as a key starting material in the multi-step synthesis of Mirtazapine, a widely used antidepressant. The following diagram illustrates a simplified workflow of this synthetic route.
Caption: Synthetic workflow for Mirtazapine from this compound.
This guide highlights the fundamental properties of this compound, providing a valuable resource for researchers. While experimental data provides a tangible benchmark, theoretical predictions, where available, can offer complementary insights and guide further investigation. The provided synthetic pathway underscores the practical importance of this compound in the pharmaceutical industry.
References
Safety Operating Guide
Proper Disposal of 2-Chloro-5-cyanopyridine: A Guide for Laboratory Professionals
Authoritative guidance on the safe handling and disposal of 2-Chloro-5-cyanopyridine, ensuring the safety of laboratory personnel and compliance with regulatory standards. This document provides a clear, step-by-step protocol for the disposal of this compound, intended for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for mitigating risks and maintaining a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2][3] Therefore, appropriate personal protective equipment must be worn at all times when handling this chemical.
Table 1: Hazard Summary for this compound
| Hazard Classification | Description |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[2] |
| Acute Dermal Toxicity | Category 4 (Harmful in contact with skin)[2] |
| Acute Inhalation Toxicity | Category 4 (Harmful if inhaled)[2] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[2] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation)[2] |
| Specific target organ toxicity | May cause respiratory irritation[1][2] |
Before beginning any disposal procedure, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[4]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[4]
-
Lab Coat: A standard laboratory coat to protect clothing and skin.[4]
-
Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood.[1][2][4]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations.[4][5] This chemical should be treated as hazardous waste.[4][5]
Step 1: Waste Segregation
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[4]
-
Crucially, do not mix this compound waste with other incompatible waste streams, particularly strong oxidizing agents and acids.[4][6]
Step 2: Waste Collection and Labeling
-
Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[4][6][7]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the associated hazards (e.g., "Toxic," "Irritant").[7]
Step 3: Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[4][7]
-
The storage area should be away from incompatible materials, direct sunlight, and sources of heat or ignition.[6]
Step 4: Final Disposal
-
Dispose of the contents and container to an approved waste disposal plant.[1][2]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal of the hazardous waste.[4][7]
-
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][8]
Emergency Procedures: Spill and Exposure
Small Spills:
-
If a small spill occurs within a chemical fume hood, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[4]
-
Sweep up the absorbed material and place it into a suitable, labeled container for disposal as hazardous waste.[2][8] Avoid generating dust.[2][8]
Large Spills:
-
For large spills, immediately evacuate the area and contact your institution's EHS department.[4]
Exposure:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][8]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention if irritation persists.[1][7][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][8]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Chloro-5-cyanopyridine
This guide provides critical safety, handling, and disposal information for laboratory professionals working with 2-Chloro-5-cyanopyridine. Adherence to these protocols is essential for ensuring a safe laboratory environment. This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2][3][4][5]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a face shield.[6][7] | Protects against splashes and airborne particles. Standard safety glasses are insufficient.[6] |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness suggested).[6] Double gloving is recommended for extended operations.[6] | Provides splash protection. Breakthrough times can be short; therefore, immediate replacement after contamination is crucial.[6] |
| Skin and Body Protection | Chemical-resistant lab coat.[6] | Provides a barrier against accidental spills and prevents contamination of personal clothing.[6] |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood.[1][2][3][6] | A fume hood is the primary means of controlling inhalation exposure.[6] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][6] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational and available for use.[1][2][3][6]
-
Verify that safety showers and eyewash stations are readily accessible.[1]
-
Designate a specific area within the fume hood for handling the compound.[6]
-
Prepare all necessary equipment and reagents before commencing work.[6]
2. Donning PPE:
-
Put on a chemical-resistant lab coat, ensuring it is fully buttoned.[6]
-
Don chemical safety goggles or a face shield.[6]
-
Wash and dry hands thoroughly before putting on the inner pair of nitrile gloves.
-
Put on the outer pair of nitrile gloves.[6]
3. Handling the Compound:
-
Conduct all manipulations of this compound within the designated area of the chemical fume hood.[6]
-
Use appropriate tools, such as spatulas, for handling the solid compound.[6]
-
Avoid all personal contact, including inhalation.[8]
-
Do not eat, drink, or smoke in the handling area.[1][2][7][9]
4. Storage:
-
Keep the container tightly closed when not in use.[1][2][10]
-
Store in a dry, cool, and well-ventilated place away from incompatible materials like strong oxidizing agents.[1][2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.
1. Waste Segregation and Collection:
-
Collect all contaminated solids, liquids, and disposable PPE in a designated, properly labeled hazardous waste container.
-
The label should clearly state "Hazardous Waste" and identify the contents, including "this compound".
2. Container Management:
-
Keep the hazardous waste container securely sealed when not in use.
-
Store the container in a designated satellite accumulation area within the laboratory, preferably in secondary containment.[12]
3. Pickup and Disposal:
-
When the container is full or reaches the accumulation time limit, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[12]
-
Provide all necessary documentation, such as a hazardous waste manifest, as required by your EHS department.[12]
Emergency Procedures
Immediate and appropriate action is critical in the event of a spill or personal exposure.
Spill Response Workflow
Caption: Workflow for handling a this compound spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Seek immediate medical attention.[1][2][12]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][2] Remove all contaminated clothing.[9][10] Seek medical attention if irritation persists.[12]
-
Inhalation: Move the affected person to fresh air.[1][2][10][12] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth if the victim ingested or inhaled the substance).[1][2][12] Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting.[1][2][12] Rinse mouth with water.[2][9][10][12] Call a physician or poison control center immediately.[2][9][10]
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. chemical-label.com [chemical-label.com]
- 5. This compound, 97% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. aksci.com [aksci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
